molecular formula C37H48I6N6O18 B1672090 Iotrolan CAS No. 79770-24-4

Iotrolan

Numéro de catalogue: B1672090
Numéro CAS: 79770-24-4
Poids moléculaire: 1626.2 g/mol
Clé InChI: XUHXFSYUBXNTHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iotrolan (CAS 79770-24-4) is a water-soluble, hexaiodinated chemical compound historically utilized as a non-ionic, dimeric contrast agent in radiographic imaging . Its core research value lies in its high iodine content, which provides excellent X-ray absorption, and its unique physicochemical properties. The mechanism of action is based on the iodine atoms' ability to effectively absorb X-rays, creating contrast by opacifying the structures or fluids it occupies during imaging procedures . This makes it a compound of interest for method development in various research fields, including the study of advanced imaging techniques and cell separation protocols. Its non-ionic nature and iso-osmolar profile with blood contribute to a high tolerance profile in preclinical models, minimizing osmotically induced side-effects . Furthermore, this compound is characterized by its high hydrophilicity and very low protein binding, which promotes rapid clearance from the circulation, primarily via the kidneys . In laboratory settings, it has been applied in the opacification of body cavities, angiography, urography, and notably, as a low-viscosity, isotonic density-gradient medium for the separation of dense cells, such as sperm, under isotonic conditions . This product, this compound, is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2,4,6-triiodo-5-[methyl-[3-oxo-3-[2,4,6-triiodo-N-methyl-3,5-bis(1,3,4-trihydroxybutan-2-ylcarbamoyl)anilino]propanoyl]amino]-1-N,3-N-bis(1,3,4-trihydroxybutan-2-yl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48I6N6O18/c1-48(32-28(40)22(34(64)44-12(4-50)16(58)8-54)26(38)23(29(32)41)35(65)45-13(5-51)17(59)9-55)20(62)3-21(63)49(2)33-30(42)24(36(66)46-14(6-52)18(60)10-56)27(39)25(31(33)43)37(67)47-15(7-53)19(61)11-57/h12-19,50-61H,3-11H2,1-2H3,(H,44,64)(H,45,65)(H,46,66)(H,47,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHXFSYUBXNTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48I6N6O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023165
Record name Iotrolan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1626.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79770-24-4
Record name Iotrolan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79770-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iotrolan [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079770244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iotrolan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09487
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iotrolan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOTROLAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FL47B687
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Principles of Iotrolan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iotrolan is a non-ionic, dimeric, iso-osmolar contrast agent utilized in medical imaging to enhance the visibility of internal body structures.[1][2] Its mechanism of action is not pharmacological in the traditional sense of receptor binding or metabolic pathway modulation. Instead, its efficacy is rooted in the physicochemical properties of its constituent iodine atoms, which effectively absorb X-rays.[1][3] This guide provides a detailed examination of this compound's properties, pharmacokinetics, and the experimental methodologies used to characterize it.

Physicochemical Basis of Contrast Enhancement

The fundamental principle behind this compound's function lies in the high atomic number of iodine, which allows it to absorb X-rays more effectively than the surrounding soft tissues.[1] When this compound is introduced into the body, it circulates through the vascular system, opacifying the structures it fills. This differential X-ray absorption creates a high contrast on radiographic images, enabling clear visualization of blood vessels, organs, and other tissues.

This compound's chemical structure is a dimer of a tri-iodinated isophthalic acid derivative. This design as a non-ionic, hexaiodinated dimer contributes to its favorable safety profile. Being non-ionic, it does not dissociate into charged particles in solution, which reduces the risk of adverse reactions compared to ionic contrast agents. Furthermore, its iso-osmolar nature, meaning its osmolarity is similar to that of human blood, minimizes vascular discomfort and complications during administration.

Quantitative Physicochemical and Pharmacokinetic Data

The performance and safety of a contrast agent are heavily influenced by its physicochemical and pharmacokinetic properties. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C37H48I6N6O18
Molecular Weight 1626.23 g/mol
Iodine Content 46.82%
Osmolality Isotonic to plasma and cerebrospinal fluid
Partition Coefficient (LogP) -4.2
Protein Binding Negligible (2.4% at 1.2 mg I/mL)

Table 2: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)

ParameterValueReference
Distribution Half-life ~11 minutes
Elimination Half-life ~108 minutes
Route of Elimination Primarily renal
Urinary Excretion (within 5 days) 99.2 ± 1.8%
Fecal Excretion (within 5 days) 0.5 ± 0.1%
Metabolism Not metabolized
Total Clearance 93.5 ± 5 mL/min
Renal Clearance 90 ± 4 mL/min

Experimental Protocols

The evaluation of this compound and other contrast agents involves a range of standardized experimental protocols to determine their safety and efficacy.

1. Measurement of Osmolality and Viscosity: The osmolality of contrast media is a critical factor influencing patient tolerance and the risk of adverse effects. It is typically measured using an osmometer, which determines the concentration of dissolved particles in a solution. Viscosity, which affects the ease of injection and can influence renal transit, is measured with a viscometer. These measurements are crucial for comparing different contrast agents and ensuring they meet clinical standards.

2. Preclinical Toxicity Studies: Preclinical evaluation in animal models is essential to establish the safety profile of a contrast agent before human trials. These studies typically involve administering the agent to animals (e.g., rats, rabbits, dogs) via various routes (e.g., intravenous, intracisternal) to assess for any toxicological or histopathological effects. Parameters such as LD50 (the dose lethal to 50% of the test population) are determined to quantify acute toxicity. For this compound, preclinical studies have demonstrated a high LD50, indicating good general tolerance.

3. Clinical Trials for Safety and Efficacy: Human clinical trials are conducted in phases to rigorously evaluate the safety and diagnostic efficacy of the contrast agent. A typical clinical trial protocol for a contrast agent would include:

  • Study Population: Clearly defined inclusion and exclusion criteria for patients undergoing specific imaging procedures.

  • Design: Often a randomized, controlled trial comparing the new agent to a standard contrast medium. Blinding of investigators and patients to the assigned agent is often employed to minimize bias.

  • Endpoints: The primary efficacy endpoint is typically the quality of imaging, assessed by radiologists. Safety endpoints include the incidence and severity of adverse events, as well as changes in vital signs and laboratory parameters (e.g., renal function tests).

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of the this compound molecule.

Pharmacokinetic Pathway of this compound

Pharmacokinetics cluster_workflow Pharmacokinetic Workflow of this compound Admin Intravenous or Intrathecal Administration Dist Distribution into Extravascular Space Admin->Dist Rapid Distribution Elim Renal Elimination (Unchanged) Dist->Elim Primary Pathway Excr Excretion in Urine Elim->Excr

Caption: Simplified pharmacokinetic pathway of this compound.

Principle of X-ray Contrast Enhancement

Xray_Contrast cluster_principle Mechanism of Radiocontrast Xray X-ray Beam Tissue Soft Tissue (Low Absorption) Xray->Tissue High Transmission This compound This compound-filled Structure (High Iodine Content) Xray->this compound Low Transmission (High Absorption) Detector X-ray Detector Tissue->Detector High Transmission This compound->Detector Low Transmission (High Absorption)

Caption: How this compound enhances X-ray image contrast.

References

Iotrolan chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of Iotrolan

Introduction

This compound is a non-ionic, dimeric, hexaiodinated radiocontrast agent developed for diagnostic imaging procedures.[1][2] Marketed under trade names such as Isovist, it is utilized to enhance the visibility of internal body structures in X-ray-based imaging modalities like computed tomography (CT), angiography, and myelography.[3][4] Unlike ionic contrast agents, this compound's non-ionic nature means it does not dissociate into charged particles in solution, which contributes to a lower incidence of adverse reactions and better patient tolerance.[3] Furthermore, its solutions are formulated to be iso-osmolar, having an osmolarity similar to human blood, which minimizes vascular complications and discomfort upon administration.

Chemical Structure

This compound is a complex organic molecule built upon a dimeric structure. Chemically, it is a dimer of a triiodinated isophthalic acid derivative. The core structure consists of two tri-iodinated benzene rings that are linked together. This design incorporates six iodine atoms per molecule, which is crucial for its function as a contrast agent. The molecule is rendered highly water-soluble and non-ionic by the presence of multiple hydrophilic side chains containing hydroxyl groups. This high hydrophilicity is a key characteristic of modern contrast media, contributing to its safety profile.

  • IUPAC Name: 2,4,6-triiodo-5-{N-methyl-2-[methyl({2,4,6-triiodo-3,5-bis[(1,3,4-trihydroxybutan-2-yl)carbamoyl]phenyl})carbamoyl]acetamido}-1-N,3-N-bis(1,3,4-trihydroxybutan-2-yl)benzene-1,3-dicarboxamide

  • SMILES: CN(c1c(c(c(c(c1I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I)C(=O)CC(=O)N(C)c2c(c(c(c(c2I)C(=O)NC(CO)C(CO)O)I)C(=O)NC(CO)C(CO)O)I

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is characterized as a white or yellowish-white, hygroscopic powder. It is extremely hydrophilic, as indicated by its very low partition coefficient (P = 0.005).

PropertyValueSource(s)
Molecular Formula C₃₇H₄₈I₆N₆O₁₈
Molar Mass 1626.24 g/mol
Appearance White or yellowish-white, hygroscopic powder
Solubility Very soluble in water (>400 mgI/ml); freely soluble in DMSO; practically insoluble in ethanol.
Density 2.316 g/cm³
Boiling Point 1390.4 °C at 760 mmHg
Partition Coefficient (P) 0.005
XLogP3 -4.2
Topological Polar Surface Area 400 Ų
Hydrogen Bond Donor Count 16
Hydrogen Bond Acceptor Count 18
Rotatable Bond Count 24
Plasma Protein Binding Negligible (~2.4%)

Mechanism of Action

This compound does not operate via a traditional pharmacological or signaling pathway. Its mechanism is physical and is based on the X-ray attenuation properties of the iodine atoms it contains.

  • High Iodine Content : The core of this compound's function lies in its six iodine atoms. Iodine has a high atomic number, which makes it highly effective at absorbing X-rays.

  • Administration and Distribution : this compound is administered intravenously or intrathecally, depending on the imaging procedure. It then circulates through the vascular system or the cerebrospinal fluid (CSF).

  • Differential X-ray Absorption : When the body is exposed to X-rays during an imaging scan, the iodine-rich this compound absorbs the X-rays much more effectively than the surrounding soft tissues.

  • Contrast Enhancement : This differential absorption creates a high contrast between the areas where this compound is present (e.g., blood vessels, organs, or the spinal canal) and the adjacent tissues. The structures containing this compound appear opaque on the resulting radiographic image, allowing for clear visualization of their anatomy and any potential abnormalities.

  • Excretion : this compound is not metabolized and is excreted from the body unchanged, primarily by the kidneys through renal filtration. Approximately 50-80% of the administered dose is excreted within 24 hours.

Iotrolan_Mechanism_of_Action cluster_admin Administration cluster_body Pharmacokinetics cluster_imaging Imaging Process cluster_clearance Clearance Admin 1. Administration (Intravenous or Intrathecal) Dist 2. Distribution (Vascular System / CSF) Admin->Dist Accum 3. Accumulation in Target Tissues Dist->Accum Xray 4. X-ray Exposure Accum->Xray Atten 5. Differential X-ray Attenuation Xray->Atten Image 6. Enhanced Image Contrast Atten->Image Excrete 7. Renal Excretion (Unchanged) Image->Excrete

Workflow of this compound's Mechanism of Action.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis and purification of this compound are proprietary and typically found in patent literature, such as the one referenced by M. Sovak and R. Ranganathan (US Patent 4,341,756). However, the characterization of such a compound would follow standard analytical chemistry workflows to confirm its structure, purity, and properties.

General Characterization Workflow:

A typical workflow for the characterization of a synthesized batch of this compound would involve the following analytical techniques:

  • Purification : High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), would be employed to purify the final compound and assess its purity by identifying and quantifying any impurities.

  • Structural Confirmation :

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the chemical structure, ensuring all atoms are present in the correct connectivity.

    • Mass Spectrometry (MS) : Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Fast Atom Bombardment (FAB) mass spectrometry are used to confirm the molecular weight of the compound, matching it to its theoretical mass (1626.24 g/mol ).

  • Physicochemical Analysis :

    • Fourier-Transform Infrared Spectroscopy (FTIR) : This technique is used to identify the key functional groups present in the molecule, confirming the structural integrity.

    • Solubility Studies : Experiments would be conducted to determine the solubility of the compound in various solvents, especially water, which is critical for its formulation as an injectable solution.

    • Melting Point Determination : The melting point is measured as an indicator of purity.

Characterization_Workflow Synthesis Crude Synthesized This compound Purification Purification (e.g., RP-HPLC) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Confirmation Purification->Structure PhysChem Physicochemical Analysis Purification->PhysChem Final Characterized this compound Purity->Final NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (e.g., MALDI-TOF) Structure->MS FTIR FTIR Spectroscopy Structure->FTIR Structure->Final Solubility Solubility Tests PhysChem->Solubility MP Melting Point PhysChem->MP PhysChem->Final

General workflow for this compound characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of Iotrolan for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of Iotrolan, a non-ionic, dimeric, hexaiodinated radiographic contrast agent. The information is intended for researchers, scientists, and drug development professionals engaged in the study and application of contrast media. This document summarizes key quantitative data in structured tables, presents detailed experimental methodologies for property determination, and includes visualizations to illustrate fundamental relationships.

Core Physicochemical Properties

This compound is a second-generation, non-ionic contrast medium characterized by its dimeric structure, which incorporates six iodine atoms per molecule.[1] This design results in a high iodine concentration, crucial for its efficacy in X-ray attenuation, while maintaining a low osmolality, contributing to its favorable safety profile.[2][3]

Chemical and Physical Identity
PropertyValueReference
Chemical Name 5,5'-[(1,3-dioxo-1,3-propanediyl)bis(methylimino)]bis[N,N'-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-2,4,6-triiodo-1,3-benzenedicarboxamide][4]
Molecular Formula C₃₇H₄₈I₆N₆O₁₈[1]
Molecular Weight 1626.24 g/mol
Appearance White to off-white powder-
Water Solubility Soluble
Physicochemical Parameters

The physicochemical properties of this compound solutions are critical to its function and tolerability. Key parameters such as partition coefficient, viscosity, and osmolality are concentration and temperature-dependent.

ParameterConditionValueReference
Partition Coefficient (Log P) Not Specified-3.31 (Calculated)-
Viscosity 240 mg I/mL at 20°C6.8 mPa·sOSMOVIST® Product Monograph
240 mg I/mL at 37°C3.9 mPa·sOSMOVIST® Product Monograph
300 mg I/mL at 20°C17.4 mPa·sOSMOVIST® Product Monograph
300 mg I/mL at 37°C8.4 mPa·sOSMOVIST® Product Monograph
Osmolality 240 mg I/mL at 37°C270 mOsm/kg H₂OOSMOVIST® Product Monograph
300 mg I/mL at 37°C290 mOsm/kg H₂OOSMOVIST® Product Monograph
Density Not Specified2.316 g/cm³ (Calculated)-
Protein Binding 1.2 mg I/mL in plasma2.4%OSMOVIST® Product Monograph

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physicochemical properties of non-ionic contrast agents like this compound. These protocols are representative of standard pharmaceutical industry practices.

Determination of Partition Coefficient (Octanol-Water)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. For highly water-soluble compounds like this compound, direct measurement can be challenging. A common approach is the shake-flask method followed by a suitable analytical technique.

Methodology:

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by mixing equal volumes and allowing them to equilibrate for 24 hours at a controlled temperature (e.g., 25°C). Separate the two phases.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the n-octanol phase.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Carefully withdraw samples from both the aqueous and n-octanol phases. Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.

Viscosity Measurement

The viscosity of this compound solutions is a critical parameter, especially for injectability. A rotational viscometer is typically used for this measurement.

Methodology:

  • Instrument Calibration: Calibrate the rotational viscometer using certified viscosity standards.

  • Sample Preparation: Prepare this compound solutions at the desired iodine concentrations (e.g., 240 mg I/mL and 300 mg I/mL) in water for injection.

  • Temperature Control: Bring the this compound solution to the target temperature (e.g., 20°C or 37°C) using a water bath.

  • Measurement: Place the sample in the viscometer's sample holder and allow the temperature to equilibrate. Perform the viscosity measurement according to the instrument's operating procedure, typically by measuring the torque required to rotate a spindle at a constant speed.

  • Data Recording: Record the viscosity in millipascal-seconds (mPa·s).

Osmolality Measurement

Osmolality is a measure of the solute concentration in a solution and is a key indicator of the physiological compatibility of an injectable drug. A freezing point depression osmometer is the standard instrument for this determination.

Methodology:

  • Instrument Calibration: Calibrate the osmometer using standard solutions of known osmolality.

  • Sample Preparation: Use the this compound solution at the desired concentration.

  • Measurement: Pipette a small, precise volume of the this compound solution into the sample tube of the osmometer. Place the tube in the instrument and initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point depression is measured and converted to osmolality.

  • Data Recording: Record the osmolality in milliosmoles per kilogram of water (mOsm/kg H₂O).

Protein Binding Determination

The extent of plasma protein binding influences the distribution and elimination of a drug. Equilibrium dialysis is a common method to determine the unbound fraction of a drug in plasma.

Methodology:

  • Apparatus Setup: Prepare equilibrium dialysis cells, which consist of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like this compound but retains large proteins.

  • Sample Preparation: In one chamber of the dialysis cell, place human plasma. In the other chamber, place a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Spiking: Add a known concentration of this compound to the plasma-containing chamber.

  • Equilibration: Incubate the dialysis cells at physiological temperature (37°C) with gentle shaking for a sufficient time to allow the unbound this compound to equilibrate across the membrane.

  • Analysis: After equilibration, measure the concentration of this compound in both the plasma and buffer chambers using a validated analytical method like LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated based on the difference in this compound concentration between the two chambers.

Visualizations

The following diagrams illustrate the relationship between the chemical structure of this compound and its key properties, as well as a conceptual workflow for its mechanism of action as a contrast agent.

Iotrolan_Properties cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_outcomes Functional Outcomes Structure This compound (Dimeric, Hexaiodinated) Iodine High Iodine Content (6 Iodine Atoms) Structure->Iodine Hydrophilicity High Hydrophilicity (Multiple Hydroxyl Groups) Structure->Hydrophilicity NonIonic Non-ionic Nature Structure->NonIonic Dimer Dimeric Structure Structure->Dimer Xray High X-ray Attenuation Iodine->Xray Solubility Good Aqueous Solubility Hydrophilicity->Solubility Safety Favorable Safety Profile (Iso-osmolality, Low Protein Binding) NonIonic->Safety Dimer->Safety

Caption: Relationship between this compound's structure and its functional properties.

Iotrolan_MoA cluster_admin Administration & Distribution cluster_imaging Imaging Process cluster_result Result Admin Intravascular or Intrathecal Administration of this compound Distribute Distribution via Circulatory System or CSF Admin->Distribute Target Accumulation in Target Vasculature/Organ Distribute->Target Attenuation Differential X-ray Attenuation (this compound absorbs more X-rays) XraySource X-ray Source Body Patient's Body XraySource->Body Detector X-ray Detector Body->Detector Body->Attenuation This compound present in target area ContrastImage Generation of High-Contrast Image Detector->ContrastImage Attenuation->ContrastImage

Caption: Conceptual workflow of this compound's mechanism of action as an X-ray contrast agent.

References

Iotrolan: A Technical Guide to a Non-Ionic Dimeric Contrast Medium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotrolan is a non-ionic, dimeric, hexaiodinated radiographic contrast agent designed to enhance the visibility of internal body structures in X-ray-based imaging modalities.[1][2] Developed for procedures such as myelography, angiography, and computed tomography (CT), this compound's structure as a non-ionic dimer allows it to be iso-osmolar with blood and cerebrospinal fluid at diagnostically effective iodine concentrations.[1][3] This property is a significant advantage over ionic and non-ionic monomeric agents, as it reduces the potential for osmotically driven adverse effects.[3] Chemically, this compound is a dimer of a triiodinated isophthalic acid derivative, and it is this hexaiodinated structure that provides a high concentration of iodine atoms per molecule, essential for X-ray attenuation. The molecule is highly water-soluble due to its hydrophilic side chains. This technical guide provides an in-depth overview of this compound's physicochemical properties, mechanism of action, structure-activity relationships, biocompatibility, and the experimental methodologies used in its evaluation.

Chemical and Physicochemical Properties

This compound is a large, complex molecule with the chemical formula C37H48I6N6O18 and a molecular weight of 1626.24 g/mol . Its structure consists of two triiodinated benzene rings linked together, which classifies it as a dimer. This dimeric nature is fundamental to its low osmolality. The compound is noted for being extremely hydrophilic, a property quantified by its low partition coefficient (P = 0.005), which favors its distribution in aqueous environments and limits membrane permeability.

The physicochemical properties of two commercially available formulations of this compound, OSMOVIST® 240 and OSMOVIST® 300, are summarized in the table below. The key distinction of these formulations is their isotonicity with physiological fluids, a direct result of the dimeric structure which provides a high iodine content per osmotically active particle. However, a consequence of the large molecular size and complex structure is a higher viscosity compared to monomeric contrast agents.

PropertyOSMOVIST® 240OSMOVIST® 300
Iodine Concentration (mg/mL) 240300
This compound Concentration (mg/mL) 513641
Viscosity at 20°C (mPa·s) 6.817.4
Viscosity at 37°C (mPa·s) 3.98.4
Osmolality at 37°C (mOsm/kg H₂O) 270290
Osmolarity at 37°C (mOsm/L) 220208

Table 1: Physicochemical Properties of this compound Formulations. Data sourced from the OSMOVIST® product monograph.

Mechanism of Action

The primary mechanism of action for this compound as a contrast agent is physical. The six iodine atoms within the this compound molecule have a high atomic number, which makes them efficient absorbers of X-rays. When administered intravenously or intrathecally, this compound circulates in the vascular system or distributes within the cerebrospinal fluid. This leads to a higher concentration of iodine in the target anatomical structures compared to the surrounding tissues. The differential absorption of X-rays between the iodine-rich areas and the surrounding tissues creates the contrast seen on a radiograph, allowing for clear visualization of blood vessels, organs, or the subarachnoid space.

The non-ionic nature of this compound is critical to its safety profile. Unlike ionic contrast agents, it does not dissociate into charged particles in solution. This lack of ionicity reduces its osmotoxicity and minimizes the risk of adverse reactions such as pain, heat sensations, and hemodynamic disturbances.

Structure-Activity Relationship (SAR)

The development of non-ionic dimeric contrast agents like this compound is a prime example of rational drug design based on structure-activity relationships. The key SAR principles for iodinated contrast media revolve around maximizing X-ray attenuation while minimizing toxicity.

  • Dimeric Structure and Osmolality: The fundamental advantage of the dimeric structure is the doubling of iodine atoms (from 3 to 6) per molecule compared to monomers. This results in an iodine-to-particle ratio of 6:1. Consequently, a lower molar concentration of the agent is needed to achieve the required iodine concentration for imaging, leading to a solution that is iso-osmolar (having the same osmolality) with blood (~290 mOsm/kg H₂O). This relationship is crucial for reducing osmotoxicity.

  • Hydrophilic Side Chains and Solubility/Toxicity: The benzene rings with their covalently bonded iodine atoms are inherently hydrophobic. To ensure high water solubility and to shield the hydrophobic core, numerous hydrophilic hydroxyl (-OH) groups are incorporated into the side chains of the molecule. This hydrophilicity is also thought to reduce the chemotoxicity of the agent by minimizing non-specific interactions with proteins and cell membranes.

  • Molecular Size and Viscosity: A direct consequence of the large dimeric structure is an increase in viscosity. While beneficial for reducing osmolality, higher viscosity can be a disadvantage, affecting injectability and potentially impacting microcirculation. This represents a key trade-off in the design of non-ionic dimeric contrast agents.

Experimental Protocols

Synthesis of Non-Ionic Dimeric Contrast Agents (Representative Method)

A specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on patents for related non-ionic contrast agents like iopamidol and iodixanol, a general synthetic strategy can be outlined. The synthesis is a multi-step process that typically involves:

  • Preparation of the Aromatic Core: The synthesis often starts with a substituted benzene ring, such as 5-nitroisophthalic acid.

  • Iodination: The aromatic ring is tri-iodinated. The presence of an activating group, like an amino group, is often necessary for this step.

  • Amidation: The carboxyl groups on the isophthalic acid backbone are converted to amides by reacting them with an appropriate amino alcohol (e.g., 2-amino-1,3-propanediol) to introduce the hydrophilic side chains.

  • Formation of the Dimer: For dimeric agents, two iodinated monomeric units are linked together. This can be achieved by reacting a suitable intermediate, such as 5-Acetamido-N,N'-bis[3,5-bis(2,3-dihydroxypropylaminocarbonyl)-2,4,6-triiodophenyl], with a bifunctional alkylating agent like epichlorohydrin.

  • Purification: The final product requires extensive purification to meet pharmaceutical standards. This typically involves a combination of chromatographic techniques (e.g., on a hydrophobic stationary phase) and filtration methods like nanofiltration to remove impurities and salts.

In Vitro Cytotoxicity Assessment in Renal Tubular Cells

This protocol describes a general method for evaluating the direct cytotoxic effects of contrast media on kidney cells, a key aspect of preclinical safety assessment.

  • Cell Culture: A renal proximal tubular cell line, such as LLC-PK1 (porcine kidney), is cultured in an appropriate medium (e.g., Medium 199 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO₂ atmosphere.

  • Exposure to Contrast Media: Cells are seeded in multi-well plates and grown to confluence. The culture medium is then replaced with a medium containing various concentrations of the contrast agent (e.g., this compound) or a control solution (e.g., mannitol with equivalent osmolality) for a specified duration (e.g., 24 hours).

  • Assessment of Cell Viability (MTT Assay): After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. After a further incubation period, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured spectrophotometrically. Cell viability is expressed as a percentage relative to untreated control cells.

  • Assessment of Cell Death (Trypan Blue Exclusion): To differentiate between viable and non-viable cells, the cell monolayer can be detached and stained with trypan blue. Non-viable cells with compromised membranes will take up the dye and appear blue under a microscope. The percentage of non-viable cells is determined by counting in a hemocytometer.

experimental_workflow cluster_prep Cell Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis start Start: Culture Renal Tubular Cells (LLC-PK1) seed Seed Cells in Multi-well Plates start->seed confluence Grow to Confluence seed->confluence expose Replace Medium with This compound or Control (24h Incubation) confluence->expose viability MTT Assay for Cell Viability expose->viability death Trypan Blue for Cell Death expose->death measure_via Measure Absorbance (Spectrophotometer) viability->measure_via measure_death Count Cells (Hemocytometer) death->measure_death analyze Calculate % Viability and % Cytotoxicity measure_via->analyze measure_death->analyze

Diagram 1: In Vitro Cytotoxicity Workflow.
In Vivo Assessment of Renal Hemodynamics

This protocol outlines a general approach to studying the effects of contrast media on renal blood flow and hemodynamics in an animal model.

  • Animal Model: Anesthetized dogs or cats are commonly used. Anesthesia is induced and maintained (e.g., with propofol and isoflurane).

  • Instrumentation: Catheters are placed for intravenous administration of the contrast medium and for monitoring systemic blood pressure. Depending on the specific parameters to be measured, specialized equipment such as electromagnetic flow probes on the renal artery or laser Doppler flowmetry probes on the kidney surface may be used to measure renal blood flow.

  • Baseline Measurements: Before administration of the contrast agent, baseline physiological parameters, including mean arterial pressure, heart rate, and renal blood flow, are recorded.

  • Contrast Administration: A bolus of the contrast agent (e.g., this compound) is administered intravenously.

  • Post-injection Monitoring: Hemodynamic parameters are continuously monitored and recorded for a set period (e.g., up to 60 minutes) after injection to observe any changes from baseline. In some studies, urine is collected to measure variables like viscosity.

  • Data Analysis: The data is analyzed to determine the percentage change in renal blood flow and other parameters from the pre-injection baseline.

Biocompatibility and Toxicology

The biocompatibility of this compound is generally favorable, which is attributed to its non-ionic and iso-osmolar nature.

  • Systemic Toxicity: In preclinical studies, this compound has demonstrated a high tolerance. The intravenous median lethal dose (LD50) in rats is reported to be 28.3 g I/kg, which is significantly higher than that of non-ionic monomers like iohexol and iopamidol, indicating a superior safety margin.

  • Hematologic Compatibility: this compound has been shown to cause minimal deformation of erythrocytes and has practically no binding to plasma proteins. It also has a very limited effect on the complement system in vitro. However, one in vivo study noted that the dimeric this compound induced a higher frequency of unwanted reactions than the monomeric iopromide and suggested a possible activation of the classical complement pathway that warrants further investigation.

  • Nephrotoxicity: Contrast-induced nephropathy (CIN) is a significant concern for all iodinated contrast agents. The pathophysiology is multifactorial, involving direct tubular cell toxicity and renal ischemia due to vasoconstriction and increased blood viscosity. While iso-osmolar agents like this compound were developed to reduce renal toxicity, studies have shown that they can still induce cytotoxic effects on renal tubular cells in vitro. A key concern with highly viscous, iso-osmolar agents is the potential for increased urine viscosity upon water reabsorption in the kidneys, which could impede tubular flow. An in vivo study in dogs demonstrated that this compound injection significantly increased urine viscosity, whereas a monomeric agent had little effect.

Signaling Pathways in Contrast-Induced Nephropathy

The direct cytotoxicity of contrast media on renal tubular cells is believed to be mediated by the induction of apoptosis. A proposed signaling cascade involves the generation of Reactive Oxygen Species (ROS).

signaling_pathway CM Contrast Medium (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Production CM->ROS Direct Cytotoxicity StressKinases Activation of Stress Kinases ROS->StressKinases JNK JNK1/2 StressKinases->JNK p38 p38 StressKinases->p38 Apoptosis Apoptosis of Renal Tubular Cells JNK->Apoptosis p38->Apoptosis

Diagram 2: Proposed CIN Apoptotic Pathway.

In vitro studies on renal cells have shown that both low-osmolar and iso-osmolar contrast media can induce a dose-dependent increase in ROS production. This oxidative stress is a key trigger for the activation of downstream stress-activated protein kinases (SAPKs), particularly Jun N-terminal kinases (JNK) and p38 MAPK. The activation of these pathways ultimately converges on the execution of the apoptotic program, leading to the death of renal tubular cells. This process is considered a central mechanism in the pathogenesis of CIN.

Conclusion

This compound represents a significant advancement in the field of radiographic contrast agents. Its design as a non-ionic, iso-osmolar dimer successfully addresses the challenge of osmotoxicity that was prevalent with earlier generations of contrast media. The physicochemical properties of this compound, particularly its low osmolality at high iodine concentrations, contribute to its favorable safety profile. However, the inherent trade-off for its large molecular size is increased viscosity, which may have implications for renal tubular dynamics. The primary mechanism of action is physical X-ray attenuation, while adverse effects like contrast-induced nephropathy are linked to complex biological pathways involving oxidative stress and apoptosis. Further research focusing on the specific molecular interactions of this compound within the renal microenvironment will continue to refine our understanding and guide the development of even safer contrast agents for the future.

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics of Iotrolan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iotrolan is a non-ionic, dimeric, iso-osmolar, water-soluble contrast agent used in diagnostic imaging.[1][2] Its pharmacokinetic profile is characterized by rapid distribution and excretion, primarily in an unchanged form, which is crucial for its safety and efficacy in clinical use.[1] This guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by experimental data and methodologies.

Pharmacokinetic Profile

The pharmacokinetic behavior of this compound is similar to other non-ionic contrast media.[3] Following intravenous administration, it is rapidly distributed throughout the body and eliminated primarily by the kidneys.[1]

Following intravenous injection, this compound is distributed in the extravascular space with a distribution half-life of approximately 11 minutes in humans. After intrathecal administration (injection into the spinal canal), this compound is absorbed from the cerebrospinal fluid (CSF) into the bloodstream. The peak plasma concentration is observed approximately 3.5 ± 3.1 hours after intrathecal injection. In cases of lumbar injection for myelography, the mean peak iodine concentration in plasma reaches about 50 micrograms/ml within 1 to 2 hours.

Studies in rats have shown that this compound is not significantly absorbed following oral or intraduodenal administration, with less than 1% of the dose being absorbed.

Plasma protein binding for this compound is low, at approximately 2.4% at a concentration of 1.2 mg I/mL, and is considered negligible.

This compound is not metabolized in the body. It is excreted unchanged. This lack of biotransformation is a key safety feature, as it minimizes the potential for the formation of toxic metabolites.

The primary route of elimination for this compound is renal excretion. In all animal species studied (rats, rabbits, and dogs), following intravenous, intracisternal, or suboccipital injection, 88-98% of the contrast medium is excreted by the kidneys within 24 hours.

In healthy human volunteers, after intravenous injection, 99.2 ± 1.8% of the dose was recovered in the urine and 0.5 ± 0.1% in the feces within 5 days. The elimination half-life in humans is approximately 108 minutes. Following lumbar injection in patients, about 90% of the injected dose is found in the urine and approximately 1% in the feces. After reaching peak plasma concentrations from a lumbar injection, the concentration of this compound in the plasma decreases with a half-life of about 4 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in humans from intravenous and intrathecal administration studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)

ParameterValueReference
Distribution Half-life (t½α)~11 minutes
Elimination Half-life (t½β)~108 minutes
Urinary Excretion (5 days)99.2 ± 1.8%
Fecal Excretion (5 days)0.5 ± 0.1%
MetabolismNot metabolized

Table 2: Pharmacokinetic Parameters of this compound in Humans (Intrathecal Administration)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)3.5 ± 3.1 hours
Plasma Half-life (after Tmax)~4 hours
Transfer Half-life (CSF to blood)5.7 ± 6.0 hours
Urinary Excretion~90%
Fecal Excretion~1%
Plasma Protein Binding2.4%

Experimental Protocols

The following sections describe the general methodologies used in the pharmacokinetic studies of this compound.

  • Objective: To determine the pharmacokinetic profile of this compound after intravenous administration in healthy volunteers.

  • Subjects: Healthy adult male volunteers.

  • Administration: Intravenous injection of this compound.

  • Sample Collection: Blood, urine, and feces were collected at predetermined intervals. For instance, samples were collected over a period of 5 days to monitor excretion.

  • Analytical Method: The concentration of this compound in biological samples was likely determined using High-Performance Liquid Chromatography (HPLC), a common and robust method for quantifying drugs and their metabolites in biological fluids.

  • Pharmacokinetic Analysis: Plasma concentration-time data was analyzed to determine key parameters such as distribution and elimination half-lives. The total percentage of the dose excreted in urine and feces was calculated to assess the routes and extent of elimination.

  • Objective: To evaluate the plasma levels and renal excretion of this compound following lumbar injection in patients.

  • Subjects: Ten patients undergoing myelography.

  • Administration: 10 mL of this compound (240 mg I/ml) was injected into the lower lumbar subarachnoid space.

  • Sample Collection: Plasma, urine, and fecal samples were collected and monitored for 3 days post-injection.

  • Analytical Method: Iodine concentration in the plasma was measured to determine the amount of this compound present.

  • Pharmacokinetic Analysis: Plasma concentration-time profiles were used to calculate the time to peak concentration (Tmax) and the subsequent elimination half-life. The total amount of this compound recovered in urine and feces was quantified to determine the extent of excretion.

  • Objective: To investigate the absorption, excretion, and general pharmacokinetics of this compound in various animal species.

  • Animal Models: Rats, rabbits, and dogs were used.

  • Administration Routes: Oral, intravenous, intraduodenal, intracisternal, subarachnoid, or suboccipital routes were employed.

  • Sample Collection: Biological samples (e.g., blood, urine, feces) were collected over a 24-hour period following administration.

  • Analytical Method: The concentration of the contrast medium in the collected samples was quantified to determine the extent of absorption and excretion.

  • Pharmacokinetic Analysis: The data was used to assess the bioavailability via different administration routes and to identify the primary excretion pathways.

Visualizations

Iotrolan_PK_Pathway cluster_admin Administration cluster_body In Vivo Processing cluster_elim Elimination IV Intravenous Blood Bloodstream (Systemic Circulation) IV->Blood Immediate Entry IT Intrathecal CSF Cerebrospinal Fluid (CSF) IT->CSF Direct Injection Extra Extravascular Space Blood->Extra Distribution (t½ ≈ 11 min) Kidney Kidneys (Primary) Blood->Kidney Renal Filtration Feces Feces (Minor) Blood->Feces Biliary/Fecal Excretion (<2%) CSF->Blood Absorption (t½ ≈ 5.7h) Extra->Blood Redistribution Urine Urine (Unchanged this compound) Kidney->Urine Excretion (>90%) PK_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Bioanalysis cluster_modeling Phase 4: Data Interpretation A Define Objectives & Select Model (Human/Animal) B Determine Dosing Regimen & Administration Route A->B C Establish Sample Collection Schedule B->C D Subject Dosing C->D E Collect Biological Samples (Blood, Urine, Feces) D->E F Sample Preparation (e.g., Protein Precipitation) E->F G Quantification of this compound (e.g., HPLC) F->G H Pharmacokinetic Modeling (NCA, Compartmental) G->H I Calculate PK Parameters (t½, CL, Vd) H->I J Final Report Generation I->J

References

An In-depth Technical Guide to Iotrolan: A Water-Soluble Contrast Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotrolan is a non-ionic, dimeric, hexa-iodinated, water-soluble contrast agent designed for various radiographic imaging procedures.[1][2] As a second-generation non-ionic agent, its chemical structure and physicochemical properties were optimized to enhance tolerance and safety compared to earlier ionic and non-ionic monomeric contrast media. This technical guide provides a comprehensive overview of this compound's properties, including its physicochemical characteristics, pharmacokinetics, and safety profile, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.

Physicochemical Properties of this compound

This compound is a large molecule with a molecular weight of 1626.24 g/mol and an iodine content of 46.82%.[3] Its structure consists of two tri-iodinated benzene rings linked together, which contributes to its high iodine concentration and, consequently, its excellent X-ray attenuation.[4] A key feature of this compound is its non-ionic nature and its formulation to be iso-osmolar with blood and cerebrospinal fluid at clinically relevant concentrations, which minimizes the physiological disturbances often associated with hyperosmolar contrast agents.[5]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound solutions.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC37H48I6N6O18
Molecular Weight1626.24 g/mol
Iodine Content46.82%
StructureNon-ionic, Dimeric
Protein BindingNegligible

Table 2: Viscosity and Osmolality of this compound Solutions

This compound Concentration (mg I/mL)Viscosity at 20°C (mPa·s)Viscosity at 37°C (mPa·s)Osmolality (mOsm/kg H₂O)Reference(s)
2406.83.9270
30017.48.4290

Experimental Protocols

Viscosity Measurement

The viscosity of this compound solutions is a critical parameter influencing injection pressures and fluid dynamics in vivo. A common method for its determination is rotational viscometry.

Experimental Workflow for Viscosity Measurement

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Equilibrate this compound solution to measurement temperature (e.g., 20°C or 37°C) P2 Place known volume of sample into the viscometer sample cup P1->P2 M1 Select appropriate spindle (e.g., cone-plate geometry) P2->M1 M2 Set rotational speed (shear rate) M1->M2 M3 Immerse spindle into the sample M2->M3 M4 Measure torque required to rotate the spindle M3->M4 A1 Convert torque reading to viscosity (mPa·s) using instrument calibration factors M4->A1 A2 Record viscosity and temperature A1->A2

Caption: Workflow for determining the viscosity of this compound using a rotational viscometer.

Methodology:

  • Instrumentation: A rotational viscometer, such as a cone-plate viscometer, is employed.

  • Sample Preparation: The this compound solution is brought to the desired temperature (e.g., 20°C or 37°C) using a temperature-controlled water bath, as viscosity is highly temperature-dependent.

  • Measurement:

    • An appropriate spindle and rotational speed are selected based on the expected viscosity of the sample.

    • The spindle is immersed in the this compound solution.

    • The instrument measures the torque required to rotate the spindle at the set speed.

  • Calculation: The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle and cup, as per the instrument's calibration.

Osmolality Measurement

The osmolality of this compound is determined to ensure its isotonicity with physiological fluids. Cryoscopic osmometry is a standard method for this measurement.

Experimental Workflow for Osmolality Measurement

G cluster_calibration Instrument Calibration cluster_measurement Sample Measurement cluster_analysis Data Analysis C1 Calibrate the osmometer with standard solutions of known osmolality M1 Pipette a precise volume of the this compound solution into a sample tube C1->M1 M2 Place the sample tube in the osmometer M1->M2 M3 Initiate the freezing cycle M2->M3 M4 The instrument supercools the sample and then induces crystallization M3->M4 M5 Measure the freezing point depression M4->M5 A1 Calculate osmolality from the freezing point depression M5->A1 A2 Record the osmolality (mOsm/kg H₂O) A1->A2

Caption: Workflow for determining the osmolality of this compound using a cryoscopic osmometer.

Methodology:

  • Principle: Cryoscopic osmometry is based on the principle that the freezing point of a solution is depressed in proportion to the concentration of solutes.

  • Instrumentation: A cryoscopic osmometer is used.

  • Calibration: The instrument is calibrated using standard solutions of known osmolality (e.g., sodium chloride solutions).

  • Measurement:

    • A small, precise volume of the this compound solution is placed in a sample tube.

    • The sample is supercooled below its freezing point.

    • Crystallization is induced, and the heat of fusion raises the temperature to a plateau at the freezing point.

    • The instrument measures this freezing point depression compared to pure water.

  • Calculation: The osmolality is calculated from the measured freezing point depression.

Pharmacokinetics

Following intravenous administration in humans, this compound is distributed in the extravascular space with a distribution half-life of approximately 11 minutes. The elimination half-life is about 108 minutes. This compound is not metabolized and is primarily excreted unchanged by the kidneys, with 99.2% of the dose recovered in the urine within 5 days. A very small fraction (0.5%) is found in the feces.

Signaling Pathways and Molecular Interactions

The favorable safety profile of this compound is attributed to its non-ionic nature and iso-osmolality, which result in minimal interaction with biological systems compared to older contrast agents.

Effect on the Complement System

In vitro studies have shown that this compound has a very limited effect on the complement system. The complement system is a part of the innate immune system that can be activated by foreign substances, leading to inflammatory responses. The exact molecular interactions of this compound with complement proteins are not fully elucidated, but its hydrophilic and non-ionic properties likely minimize the activation of this cascade.

High-Level Representation of this compound and the Complement Cascade

G This compound This compound Complement Complement System (Classical, Alternative, Lectin Pathways) This compound->Complement Limited Interaction Activation Minimal Activation Inflammation Inflammatory Response Complement->Inflammation Leads to (if activated)

Caption: this compound exhibits minimal interaction with the complement system.

Enzyme Inhibition

This compound shows a low potential for enzyme inhibition. It does not inhibit lysozyme at concentrations below 100 mg I/mL. Higher concentrations of this compound are required to inhibit the enzyme collagenase compared to monomeric contrast agents like metrizamide or iopamidol. This property can be advantageous in procedures like diskography followed by chymopapain chemonucleolysis. The specific mechanism of inhibition (e.g., competitive, non-competitive) has not been extensively detailed in the available literature.

Preclinical and Clinical Studies

Preclinical Toxicology Workflow

Preclinical studies are essential to establish the safety profile of a new drug candidate before human trials.

General Workflow for Preclinical Toxicology Studies

G cluster_design Study Design cluster_execution Study Execution cluster_analysis Data Analysis and Reporting D1 Selection of Animal Species (e.g., rats, dogs) D2 Dose Range-Finding Studies D1->D2 D3 Determination of Acute Toxicity (LD50) D2->D3 D4 Repeated-Dose Toxicity Studies D3->D4 E1 Administration of this compound (e.g., intravenous) D4->E1 E2 Clinical Observations E1->E2 E3 Collection of Blood and Urine Samples E2->E3 E4 Necropsy and Histopathology E3->E4 A1 Analysis of Hematology and Clinical Chemistry Data E4->A1 A2 Evaluation of Pathological Findings A1->A2 A3 Determination of No-Observed-Adverse-Effect Level (NOAEL) A2->A3 A4 Preparation of Final Study Report A3->A4

Caption: A generalized workflow for preclinical toxicology evaluation of this compound.

Clinical Trial Design

Clinical trials are conducted to evaluate the safety and efficacy of this compound in humans for specific indications.

General Workflow for Clinical Trial Design

G cluster_phase1 Phase I cluster_phase2 Phase II cluster_phase3 Phase III cluster_phase4 Phase IV P1 Small group of healthy volunteers P1_obj Assess safety, tolerability, and pharmacokinetics P2 Larger group of patients P1->P2 P2_obj Evaluate efficacy for a specific indication and further assess safety P3 Large, multi-center trials P2->P3 P3_obj Confirm efficacy, monitor adverse reactions, and compare to standard treatments P4 Post-marketing surveillance P3->P4 P4_obj Monitor long-term safety and efficacy

Caption: The phased approach to the clinical development of this compound.

Conclusion

This compound is a well-characterized, non-ionic, iso-osmolar, dimeric contrast agent with a favorable safety and tolerability profile. Its physicochemical properties, particularly its low osmolality and high viscosity at higher concentrations, are key determinants of its performance and safety in various diagnostic imaging applications. The detailed understanding of its properties, as outlined in this guide, is crucial for its appropriate use in clinical practice and for the development of future generations of contrast media. Further research into the specific molecular mechanisms of its interactions with biological systems, although minimal, would provide a more complete picture of its behavior in vivo.

References

Preclinical Safety Profile of Iotrolan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotrolan is a non-ionic, dimeric, hexaiodinated radiographic contrast agent.[1] Its preclinical safety profile has been established through a series of toxicology, safety pharmacology, and pharmacokinetic studies. This guide provides a detailed overview of the key preclinical safety data for this compound, including comprehensive data tables, detailed experimental methodologies, and visualizations of experimental workflows.

Toxicology

The toxicological profile of this compound has been evaluated in a range of studies, including single-dose and repeated-dose toxicity, genotoxicity, and reproductive and developmental toxicity assessments.

Acute and Repeated Dose Toxicity

This compound has demonstrated a high tolerance in acute toxicity studies. In intravenous administration studies in both rats and mice, the maximum administrable volumes were reached without any lethal effects, preventing the determination of an LD50 value.[1]

Table 1: Single-Dose Toxicity of this compound

SpeciesRoute of AdministrationDoseObservationsLD50 (g I/kg)
MouseIntravenousUp to 15 g I/kgNo lethal effects, tolerated without symptoms.Not determinable[1]
RatIntravenousUp to 12 g I/kgNo lethal effects, tolerated without symptoms.Not determinable[1]
RatIntracisternal1.141 mg I/kgCaused death in 50% of animals.-

Repeated-dose toxicity studies of 3-4 weeks duration have been conducted in rats and dogs via intravenous administration. These studies revealed only slight, toxicologically insignificant changes in clinico-chemical and hematological parameters in rats, with no organ toxicity observed in either species.[1] A notable finding, common to other X-ray contrast media, was a reversible vacuolization of the proximal renal tubular epithelium.

Experimental Protocol: Repeated-Dose Intravenous Toxicity Study

A generalized protocol for the repeated-dose toxicity studies is as follows:

  • Test System: Rats and Dogs.

  • Administration Route: Intravenous.

  • Duration: 3-4 weeks.

  • Parameters Monitored:

    • Clinical observations.

    • Body weight and food consumption.

    • Hematology.

    • Clinical chemistry.

    • Urinalysis.

    • Gross pathology at necropsy.

    • Histopathology of major organs and tissues.

  • Observations: The primary finding was reversible vacuolization of the proximal renal tubular epithelium in both species. In rats, minor, toxicologically insignificant alterations in some clinical chemistry and hematology parameters were noted. No signs of organ toxicity were reported in either species.

G cluster_0 Pre-study Phase cluster_1 Dosing Phase (3-4 Weeks) cluster_2 Post-study Phase Animal_Acclimatization Animal Acclimatization (Rats, Dogs) Baseline_Measurements Baseline Measurements (Weight, Bloodwork) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Dose Groups Baseline_Measurements->Randomization Daily_Dosing Daily Intravenous Administration of this compound Randomization->Daily_Dosing Daily_Observations Daily Clinical Observations Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Measurements (Weight, Food Intake) Daily_Dosing->Weekly_Measurements Periodic_Blood_Sampling Periodic Blood Sampling (Hematology, Clinical Chemistry) Daily_Dosing->Periodic_Blood_Sampling Terminal_Sacrifice Terminal Sacrifice Gross_Necropsy Gross Necropsy Terminal_Sacrifice->Gross_Necropsy Organ_Weight Organ Weight Analysis Gross_Necropsy->Organ_Weight Histopathology Histopathological Examination Organ_Weight->Histopathology

Figure 1: Generalized workflow for a repeated-dose intravenous toxicity study of this compound.

Genotoxicity

This compound has been evaluated in a comprehensive battery of genotoxicity assays and has not demonstrated any mutagenic or genotoxic potential.

Table 2: Genotoxicity Profile of this compound

AssayTest SystemResult
Ames TestSalmonella typhimuriumNegative
Reverse Mutation AssayE. coli (tryptophan-dependent strain)Negative
Micronucleus TestMouseNegative
Dominant-Lethal TestMouseNegative
Unscheduled DNA Synthesis (UDS) TestRat hepatocytesNegative
Cell Transformation AssayMouse embryo fibroblastsNegative

Experimental Protocol: Genotoxicity Assays

  • Ames Test (Salmonella typhimurium Reverse Mutation Assay): This assay was conducted to evaluate the potential of this compound to induce gene mutations. Various strains of S. typhimurium were exposed to this compound with and without metabolic activation. The number of revertant colonies was counted to assess mutagenicity.

  • In Vitro Mammalian Cell-Based Assays:

    • Unscheduled DNA Synthesis (UDS) Test: Primary rat hepatocytes were treated with this compound to assess its ability to induce DNA repair, an indicator of DNA damage.

    • Cell Transformation Assay: Mouse embryo fibroblasts were exposed to this compound to determine if it could induce neoplastic transformation.

  • In Vivo Assays:

    • Micronucleus Test: Mice were administered this compound, and bone marrow cells were examined for the presence of micronuclei, which are indicative of chromosomal damage.

    • Dominant-Lethal Test: Male mice were treated with this compound and then mated with untreated females to assess for any lethal effects on the developing embryos, which would indicate germ cell mutations.

Carcinogenicity

Publicly available literature does not contain specific long-term carcinogenicity studies for this compound. Standard regulatory requirements for pharmaceuticals intended for long-term or frequent intermittent use typically involve two-year bioassays in two rodent species (e.g., rats and mice). The absence of such data for this compound may be due to its intended use as a diagnostic agent with infrequent administration.

Reproductive and Developmental Toxicity

Reproductive toxicity studies have been conducted in rats and rabbits with intravenous or intraperitoneal administration of this compound at doses of 0.3, 0.9, and 3.0 g I/kg.

Table 3: Reproductive and Developmental Toxicity of this compound

SpeciesDoses (g I/kg)Route of AdministrationFindings
Rat0.3, 0.9, 3.0Intravenous or IntraperitonealNo teratogenic effects observed at high doses.
Rabbit0.3, 0.9, 3.0Intravenous or IntraperitonealNo teratogenic effects. Marginal and moderate increases in embryo mortality at 0.9 and 3.0 g I/kg, respectively. A single-dose study at 3.0 g I/kg on different gestation days showed no compound-related effects on embryo mortality or teratogenicity.

Passage across the placental barrier was found to be minimal in rabbits, with a maximum of 0.2% of the administered dose detected in the fetus. In rats, no this compound was found in the fetuses. Excretion into breast milk in rats was also very low, with less than 0.4% of the dose being passed to the neonate.

Experimental Protocol: Embryo-Fetal Development Study

  • Test System: Pregnant rats and rabbits.

  • Administration Route: Intravenous or Intraperitoneal.

  • Dose Levels: Typically a control group and at least three dose levels, including a high dose that induces some maternal toxicity. For this compound, doses of 0.3, 0.9, and 3.0 g I/kg were used.

  • Dosing Period: During the period of major organogenesis.

  • Endpoints Evaluated in Dams:

    • Clinical signs.

    • Body weight and food consumption.

    • Uterine contents (number of corpora lutea, implantations, resorptions, live and dead fetuses).

  • Endpoints Evaluated in Fetuses:

    • Viability.

    • Body weight and measurements.

    • External, visceral, and skeletal examinations for malformations and variations.

G cluster_0 Parental Generation (P) cluster_1 Evaluation Mating Mating Gestation Gestation (Dosing during organogenesis) Mating->Gestation Dam_Evaluation Maternal Evaluation (Clinical signs, uterine contents) Gestation->Dam_Evaluation Fetal_Evaluation Fetal Evaluation (Viability, weight, malformations) Gestation->Fetal_Evaluation

Figure 2: Logical flow of an embryo-fetal developmental toxicity study.

Safety Pharmacology

Safety pharmacology studies for this compound have focused on its effects on the central nervous, cardiovascular, and renal systems.

  • Central Nervous System: In rats, intracisternal administration of this compound resulted in significantly fewer movement abnormalities compared to ionic comparators. There were no significant differences in the ability to induce seizures.

  • Cardiovascular System: In dog models, this compound had very slight and short-lasting effects on cardiac parameters (fibrillation, arrhythmia) upon intravenous and intracoronary injection, which were less pronounced than other non-ionic contrast media. It caused the least changes in coronary blood flow and myocardial blood flow compared to high-osmolar contrast agents.

  • Renal System: this compound demonstrated good renal tolerance in rats. Following direct administration into the renal arteries, albumin excretion was only slightly higher than after saline administration.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in rats, rabbits, and dogs.

  • Absorption: this compound is not absorbed following oral or intraduodenal administration in rats (<1% of the dose).

  • Distribution: After intrathecal administration, this compound is absorbed from the cerebrospinal fluid into the bloodstream.

  • Metabolism: this compound is excreted unmetabolized.

  • Excretion: The primary route of excretion is via the kidneys.

While specific quantitative pharmacokinetic parameters from preclinical studies are not detailed in the available documentation, the general profile is consistent with other non-ionic contrast agents.

Conclusion

The preclinical safety profile of this compound is well-characterized and demonstrates a high margin of safety for its intended diagnostic use. It exhibits low acute and repeated-dose toxicity, is not genotoxic, and has not shown teratogenic effects at high doses. The safety pharmacology profile is favorable, with minimal effects on vital organ systems. The pharmacokinetic properties are as expected for a non-ionic contrast agent, with excretion primarily via the renal route without metabolism. The lack of publicly available carcinogenicity data is noted and may be related to the intended clinical use pattern of the agent.

References

Iotrolan in Biomedical Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iotrolan is a non-ionic, dimeric, hexaiodinated, water-soluble radiocontrast agent that has been utilized in a variety of biomedical imaging applications.[1][2] Its physicochemical properties, particularly its iso-osmolality with plasma and cerebrospinal fluid, contribute to its favorable safety profile compared to ionic and higher osmolality contrast media.[3][4] This technical guide provides an in-depth overview of this compound's applications in biomedical imaging, focusing on its core properties, mechanism of action, and use in various diagnostic procedures. It summarizes key quantitative data, outlines experimental methodologies from cited studies, and presents visual representations of its chemical structure and application workflows.

Introduction

This compound, marketed under trade names such as Isovist and Osmovist, was developed to enhance the contrast of internal body structures during X-ray-based imaging procedures like computed tomography (CT), angiography, and myelography.[1] As a member of the iodinated contrast media class, its efficacy is derived from the high atomic number of iodine, which effectively absorbs X-rays, thereby increasing the attenuation of the X-ray beam and improving image contrast between the targeted tissue and its surroundings. Developed by companies including Bayer and Bracco, this compound has been a subject of extensive research to establish its efficacy and safety in clinical use.

Physicochemical Properties

This compound's unique chemical structure as a non-ionic dimer confers specific physicochemical properties that are advantageous for a contrast agent. It is a hexaiodinated derivative of isophthalic acid. The non-ionic nature of this compound means it does not dissociate into charged particles in solution, which is a significant factor in its reduced incidence of adverse reactions compared to ionic contrast agents. Furthermore, its dimeric structure allows for a higher iodine concentration while maintaining iso-osmolality with physiological fluids, minimizing fluid shifts across biological membranes and contributing to better patient tolerance.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Chemical Formula C37H48I6N6O18
Molar Mass 1626.242 g·mol−1
Type Non-ionic, Dimeric, Hexaiodinated
Plasma Protein Binding Negligible (2.4% at 1.2 mg I/mL)
Elimination Half-Life (Plasma) ~13.6 ± 13.9 hours (median 9 hours)
Transfer Half-Life (CSF to Plasma) ~5.7 ± 6.0 hours
Time to Peak Plasma Concentration (after intrathecal administration) ~3.5 ± 3.1 hours
Excretion Primarily renal (approx. 90% within 72 hours)

Mechanism of Action

The fundamental principle behind this compound's function as a contrast agent lies in the X-ray attenuating properties of its iodine atoms. When administered, this compound is distributed through the vascular system or into specific body cavities. The six iodine atoms per molecule of this compound have a high atomic number, leading to a greater probability of X-ray photon absorption compared to the soft tissues of the body. This differential absorption creates a higher signal intensity in the areas where this compound is present, resulting in a brighter appearance on radiographic images and enabling clear delineation of anatomical structures.

Intravenous Intravenous Vascular_System Vascular System Intravenous->Vascular_System Intrathecal Intrathecal Target_Organ Target Organ/Cavity Intrathecal->Target_Organ Vascular_System->Target_Organ XRay_Source X-Ray Source Iotrolan_Distribution This compound Distribution XRay_Source->Iotrolan_Distribution Detector Detector Iotrolan_Distribution->Detector Enhanced_Image Contrast-Enhanced Image Detector->Enhanced_Image

Mechanism of this compound-enhanced imaging.

Biomedical Imaging Applications

This compound has been investigated and applied in several areas of diagnostic imaging.

Myelography

Myelography with this compound is used to visualize the spinal canal, including the spinal cord, nerve roots, and subarachnoid space. Its iso-osmolarity with cerebrospinal fluid (CSF) makes it a well-tolerated agent for intrathecal administration.

Experimental Protocol: Cisternal Myelography in a Canine Model (Summarized from a comparative study)

  • Animal Preparation: Six healthy dogs were used, each serving as its own control with a 6-week washout period between contrast administrations. Anesthesia was induced and maintained throughout the procedure.

  • Baseline CSF Collection: A baseline cerebrospinal fluid sample was collected from the cisterna magna for analysis.

  • Contrast Administration: this compound (or the comparator, iohexol) was injected into the cisterna magna.

  • Radiographic Imaging: Lateral radiographs of the cervical, cranial and midthoracic, thoracolumbar, and lumbar spine were acquired at 5, 10, 45, 90, and 150 minutes post-injection.

  • Post-Procedure Monitoring: The animals were monitored for any adverse effects, such as seizures, for 5 hours post-myelography.

  • Follow-up CSF Collection: CSF samples were collected at 1, 3, 7, and 14 days post-injection for cytological and chemical analysis.

  • Histopathology: After the final CSF collection, the animals were euthanized, and the brain and spinal cord were examined for any gross or microscopic pathological changes.

A study in dogs showed that myelograms performed with this compound were superior in quality from 45 minutes onward compared to those with iohexol. Another study comparing this compound to iohexol and iopamidol in CT myelography in dogs found that the higher viscosity this compound had a better contrast effect in the caudal spine.

Arthrography

This compound has been used for the opacification of joint spaces in arthrography to improve the visualization of intra-articular structures.

Experimental Protocol: Knee Arthrography (Generalized from clinical trial descriptions)

  • Patient Selection: Patients with knee pain or suspected intra-articular pathology were recruited. Exclusion criteria included known allergies to iodinated contrast media and current joint infection.

  • Informed Consent: All participants provided written informed consent.

  • Joint Aspiration: Any existing synovial fluid was aspirated from the knee joint.

  • Contrast Injection: A specified volume of this compound was injected into the joint space.

  • Imaging: Standard radiographic views of the knee were obtained at predefined time points (e.g., immediately, and at 5, 10, 15, and 20 minutes post-injection) to assess contrast distribution and image quality.

  • Image Evaluation: Radiographs were evaluated by blinded radiologists for diagnostic quality, assessing the delineation of cartilage, menisci, and ligaments.

  • Adverse Event Monitoring: Patients were monitored for immediate and delayed adverse reactions, such as pain, swelling, and allergic reactions.

Hysterosalpingography (HSG)

This compound has been evaluated for use in hysterosalpingography to assess the uterine cavity and fallopian tube patency in the investigation of infertility.

Experimental Protocol: Hysterosalpingography (Generalized from clinical study descriptions)

  • Patient Preparation: The procedure was scheduled in the follicular phase of the menstrual cycle. Patients were screened for contraindications such as pregnancy, active pelvic infection, and allergy to contrast media.

  • Procedure: The patient was placed in the lithotomy position. A speculum was inserted, and the cervix was cannulated.

  • Contrast Instillation: this compound was slowly injected into the uterine cavity under fluoroscopic guidance.

  • Fluoroscopic Imaging: A series of images were taken to visualize the filling of the uterine cavity, the passage of contrast through the fallopian tubes, and any spillage into the peritoneal cavity, indicating tubal patency.

  • Image Interpretation: The images were assessed for uterine abnormalities (e.g., fibroids, polyps, congenital anomalies) and tubal pathology (e.g., blockage, hydrosalpinx).

  • Post-Procedure Care: Patients were monitored for adverse effects such as pain, bleeding, and signs of infection.

Studies have shown that this compound provides better visualization of the uterine cavity and ampullary rugae compared to oil-based contrast agents. While one study suggested a lower post-procedure conception rate with this compound compared to an oil-based agent, the difference was not statistically significant.

Other Applications

This compound has also been indicated for use in angiography, urography, and endoscopic retrograde cholangiopancreatography (ERCP). In these applications, it is typically administered intravenously to opacify the vascular system, urinary tract, or biliary and pancreatic ducts, respectively.

cluster_applications Biomedical Imaging Applications This compound This compound Myelography Myelography This compound->Myelography Arthrography Arthrography This compound->Arthrography Hysterosalpingography Hysterosalpingography This compound->Hysterosalpingography Angiography Angiography This compound->Angiography Urography Urography This compound->Urography ERCP ERCP This compound->ERCP Spinal Cord & Nerve Roots Spinal Cord & Nerve Roots Myelography->Spinal Cord & Nerve Roots Joint Spaces Joint Spaces Arthrography->Joint Spaces Uterus & Fallopian Tubes Uterus & Fallopian Tubes Hysterosalpingography->Uterus & Fallopian Tubes Blood Vessels Blood Vessels Angiography->Blood Vessels Urinary Tract Urinary Tract Urography->Urinary Tract Biliary & Pancreatic Ducts Biliary & Pancreatic Ducts ERCP->Biliary & Pancreatic Ducts

Applications of this compound in biomedical imaging.

Safety and Toxicology

This compound is generally well-tolerated, with a lower incidence of adverse effects compared to ionic contrast media. Common side effects are typically mild and transient, including nausea, vomiting, headache, and a sensation of warmth.

Table 2: Summary of this compound Safety Data

ParameterFindingReference
LD50 (IV, rat) > 12 g I/kg (not determinable at maximum volume)
LD50 (IV, mouse) > 15 g I/kg (not determinable at maximum volume)
Common Adverse Effects Nausea, vomiting, headache, warmth sensation
Adverse Effects (Intrathecal) Headache, confusion, hallucinations (less common)
Allergic-like Reactions Fever, hypotension, shock (observed)

Experimental Protocol: Acute Intravenous Toxicity (Limit Test in Rodents - Generalized)

  • Animal Model: Healthy, young adult rats or mice of a single sex are typically used.

  • Dose Administration: A limit dose of this compound (e.g., 12 g I/kg for rats, 15 g I/kg for mice) is administered as a single intravenous injection.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The number of mortalities and the incidence of toxic signs are recorded. If no mortality occurs at the limit dose, the LD50 is reported as being greater than that dose.

In preclinical studies, this compound demonstrated good renal tolerance in rats. Cardiovascular studies in rats showed that this compound produced minimal changes in hemodynamic parameters compared to other contrast agents.

Conclusion

This compound is a well-characterized, non-ionic, dimeric contrast agent with a range of applications in biomedical imaging. Its iso-osmolar nature provides a significant safety advantage, leading to better patient tolerance in procedures such as myelography, arthrography, and hysterosalpingography. The compiled data and experimental outlines in this guide provide a comprehensive resource for researchers and professionals in drug development, highlighting the established utility of this compound in diagnostic imaging. While its current market availability is unclear, the principles of its design and its performance in clinical and preclinical studies remain a valuable reference in the field of contrast media development.

References

Iotrolan in Non-Clinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iotrolan is a non-ionic, dimeric, hexaiodinated radiocontrast agent designed for various diagnostic imaging procedures. Its primary mechanism of action is the attenuation of X-rays by the iodine atoms within its structure, leading to enhanced contrast in radiographic images.[1] Developed to improve safety and tolerability compared to ionic contrast media, this compound's isotonicity and non-ionic nature reduce the incidence of adverse effects.[2][3] This guide provides an in-depth overview of the non-clinical research on this compound, focusing on its physicochemical properties, pharmacokinetics, and findings from key toxicology and safety studies. Detailed experimental methodologies are provided where available, and cellular signaling pathways likely influenced by this class of contrast agents are visualized.

Introduction to this compound

This compound, marketed under the trade name Isovist, is a water-soluble contrast medium.[1] Chemically, it is a dimer derived from a triiodinated isophthalic acid.[1] This structure provides a high concentration of iodine atoms, which are responsible for its radiopaque properties. Unlike ionic contrast agents, this compound does not dissociate into charged particles in solution, a characteristic that contributes to its lower osmolality and improved safety profile. It has been utilized in a range of imaging applications, including myelography, angiography, and urography.

Physicochemical and Pharmacokinetic Properties

This compound is characterized by its high water solubility and low protein binding. Its dimeric structure allows for a high iodine content while maintaining iso-osmolality with plasma and cerebrospinal fluid at clinically relevant concentrations.

Table 1: Pharmacokinetic Parameters of this compound in Adults (Intrathecal Administration)

ParameterValue
Mean Half-Life (CSF to Plasma)5.7 ± 6.0 hours
Time to Peak Plasma Concentration3.5 ± 3.1 hours
Plasma Protein Binding (at 1.2 mg I/mL)2.4%
Mean Elimination Half-Life (Plasma)13.6 ± 13.9 hours (Median: 9 hours)
Renal Excretion (24 hours)~50-80% of administered dose (unmetabolized)
Renal Excretion (72 hours)~90% of administered dose
Fecal Excretion (72 hours)0.6% of administered dose

Non-Clinical Research Studies

A series of non-clinical studies in various animal models have been conducted to establish the safety and toxicological profile of this compound.

Acute Toxicity Studies

Acute toxicity studies were performed in rats to determine the median lethal dose (LD50).

Table 2: Acute Toxicity of this compound in Rats

Route of AdministrationLD50 (g I/kg)
Intravenous28.3
Renal Tolerance Studies in Canines

The renal tolerance of this compound was evaluated in Beagle dogs by assessing its effect on the pharmacokinetics of creatinine.

  • Animal Model: Beagle dogs.

  • Study Design: A crossover study comparing the effects of intravenously injected this compound, diatrizoate, saline, and a mannitol solution on creatinine pharmacokinetics.

  • Procedure:

    • Anesthetize the Beagle dogs.

    • Administer a bolus injection of creatinine (10 mg/kg or 20 mg/kg).

    • Immediately following the creatinine injection, administer an intravenous injection of the test agent (this compound, diatrizoate, saline, or mannitol solution).

    • Collect serial blood samples at predetermined time points.

    • Analyze plasma samples to determine creatinine concentration.

  • Pharmacokinetic Parameters Evaluated:

    • Plasma half-life of creatinine.

    • Volume of distribution of creatinine.

    • Clearance of creatinine.

  • Results: The study found that isotonic this compound had an intermediate effect on creatinine clearance, between that of saline and the hyperosmolar diatrizoate.

Respiratory System Safety Studies in Rats

The effects of this compound on the lungs following direct administration were investigated in rats to simulate aspiration of the contrast medium.

  • Animal Model: Wistar rats.

  • Study Groups:

    • This compound (300 mg I/mL)

    • Iopamidol (300 mg I/mL)

    • Diatrizoate (300 mg I/mL)

    • Physiological saline (Control)

  • Procedure:

    • Anesthetize the rats.

    • Administer the test or control substance intrabronchially at a dose of 1 mL/kg.

    • After 10 minutes, collect arterial blood.

    • Euthanize the animals and remove the lungs.

    • Analyze arterial blood for pH, PCO2, and PO2.

    • Determine pulmonary water and hemoglobin content of the lung tissue.

    • Process lung tissue for histological examination.

  • Results: this compound had a minimal effect on pulmonary water and hemoglobin content, and blood PO2 levels, with no significant differences observed when compared to the saline control group. In contrast, diatrizoate and iopamidol caused an increase in these parameters, suggesting a greater degree of lung injury.

Cellular Mechanisms and Signaling Pathways

While this compound is designed to be pharmacologically inert, non-ionic, dimeric iodinated contrast media can induce cellular stress responses, particularly in endothelial and renal tubular cells. These responses often involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. The following diagrams illustrate these generalized pathways, which are likely representative of the cellular effects of this compound.

Generalized Experimental Workflow

The following diagram outlines a generalized workflow for non-clinical safety and toxicology studies of a contrast agent like this compound.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Post-Life Phase cluster_3 Data Analysis & Reporting Protocol Design Protocol Design Animal Acclimatization Animal Acclimatization Protocol Design->Animal Acclimatization Dose Administration Dose Administration Animal Acclimatization->Dose Administration Clinical Observations Clinical Observations Dose Administration->Clinical Observations Sample Collection Sample Collection Clinical Observations->Sample Collection Necropsy Necropsy Sample Collection->Necropsy Bioanalysis Bioanalysis Sample Collection->Bioanalysis Histopathology Histopathology Necropsy->Histopathology Statistical Analysis Statistical Analysis Histopathology->Statistical Analysis Bioanalysis->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report

A generalized workflow for non-clinical toxicology studies.
Oxidative Stress Signaling Pathway

Exposure of endothelial or renal cells to high concentrations of iodinated contrast media can lead to the generation of ROS, triggering an oxidative stress response.

G This compound Exposure This compound Exposure Cellular Uptake Cellular Uptake This compound Exposure->Cellular Uptake Mitochondrial Stress Mitochondrial Stress Cellular Uptake->Mitochondrial Stress ROS Generation ROS Generation Mitochondrial Stress->ROS Generation Oxidative Damage Oxidative Damage ROS Generation->Oxidative Damage Lipid peroxidation, DNA damage Activation of Antioxidant Response Activation of Antioxidant Response ROS Generation->Activation of Antioxidant Response Nrf2 Pathway Nrf2 Pathway Activation of Antioxidant Response->Nrf2 Pathway

Induction of oxidative stress by iodinated contrast media.
Intrinsic Apoptosis Signaling Pathway

Sustained oxidative stress and cellular damage can initiate the intrinsic pathway of apoptosis, leading to programmed cell death.

G ROS Generation ROS Generation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization ROS Generation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation with Apaf-1 Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Execution phase

The intrinsic apoptosis pathway activated by cellular stress.

Conclusion

Non-clinical studies have demonstrated that this compound possesses a favorable safety profile, particularly in comparison to older, ionic contrast agents. Its iso-osmolarity and non-ionic nature contribute to its good renal and pulmonary tolerance in animal models. While direct evidence of this compound's impact on specific signaling pathways is limited, the known cellular effects of non-ionic, dimeric iodinated contrast media suggest that at high concentrations, it may induce oxidative stress and apoptosis. This technical guide summarizes the key findings from non-clinical research on this compound, providing a valuable resource for researchers and professionals in drug development and diagnostic imaging. Further research into the specific molecular interactions of this compound could provide a more detailed understanding of its cellular effects.

References

Core Principles of Iotrolan-Enhanced Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotrolan is a non-ionic, water-soluble, dimeric, hexaiodinated radiocontrast medium utilized in radiographic imaging to enhance the contrast of internal body structures.[1][2] Developed by companies such as Bayer and Bracco, it belongs to the class of iodinated contrast media.[1] Its primary application is in diagnostic procedures like computed tomography (CT), angiography, and myelography to improve the visualization of vascular structures and organs.[1][3] The non-ionic and iso-osmolar nature of this compound contributes to a favorable safety profile with a reduced risk of adverse reactions compared to ionic contrast agents.

Mechanism of Action

The fundamental principle behind this compound-enhanced imaging lies in the high atomic number of its constituent iodine atoms. When administered, these iodine atoms effectively absorb X-rays to a much greater extent than the surrounding soft tissues. This differential absorption creates a high contrast between the tissues or fluids containing this compound and the adjacent areas, resulting in a clear delineation of anatomical structures on a radiograph or CT scan.

Upon intravenous or intrathecal administration, this compound circulates through the vascular system or enters the cerebrospinal fluid, respectively, accumulating in the areas of interest for imaging. For instance, in angiography, it opacifies blood vessels, allowing for the visualization of blockages or other abnormalities. In CT scans, it enhances the contrast of various organs and tissues, aiding in the detection of tumors, cysts, and other pathologies.

Physicochemical and Pharmacokinetic Properties

This compound is designed to be isotonic with plasma and cerebrospinal fluid at clinically relevant iodine concentrations. This property, along with its non-ionic character, minimizes osmotic effects and contributes to its better tolerance by patients. The pharmacokinetic profile of this compound is characterized by its distribution into the extravascular space and subsequent elimination primarily through the kidneys without being metabolized.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)

ParameterValueReference
Distribution Half-Life~11 minutes
Elimination Half-Life~108 minutes
Plasma Elimination Half-Life13.6 ± 13.9 hours (median 9 hours)
Excretion in Urine (within 5 days)99.2 ± 1.8% of dose
Excretion in Feces (within 5 days)0.5 ± 0.1% of dose
Total Clearance93.5 ± 5 mL/min
Renal Clearance90 ± 4 mL/min
Plasma Protein Binding (at 1.2 mg I/mL)2.4%

Table 2: Physicochemical Properties of this compound Solutions

FormulationThis compound ConcentrationEquivalent Iodine ConcentrationOsmolalityReference
OSMOVIST 240513 mg/mL240 mg/mLIsotonic to blood plasma
OSMOVIST 300641 mg/mL300 mg/mLIsotonic to blood plasma

Cellular Effects and Potential Signaling Pathway Interaction

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of iodinated contrast media is known to induce cellular effects, primarily through the induction of oxidative stress. This can lead to direct damage to renal tubular cells. The following diagram illustrates a plausible signaling pathway initiated by the cellular stress caused by iodinated contrast agents, leading to apoptosis.

G cluster_extracellular Extracellular cluster_cellular Intracellular This compound This compound ROS_Production Reactive Oxygen Species (ROS) Production This compound->ROS_Production Induces Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Causes Bax Bax Activation Mitochondrial_Dysfunction->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_setup Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization Anesthesia Anesthesia Induction (e.g., Isoflurane) Acclimatization->Anesthesia Catheterization Tail Vein Catheterization Anesthesia->Catheterization Baseline_Scan Baseline (Pre-contrast) Micro-CT Scan Catheterization->Baseline_Scan Contrast_Injection Intravenous Injection of This compound Solution Baseline_Scan->Contrast_Injection Postcontrast_Scans Dynamic Post-contrast Micro-CT Scans Contrast_Injection->Postcontrast_Scans Image_Reconstruction 3D Image Reconstruction Postcontrast_Scans->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Pharmacokinetic_Modeling Pharmacokinetic Modeling ROI_Analysis->Pharmacokinetic_Modeling

References

Methodological & Application

Application Notes and Protocols for Iotrolan in Micro-CT Imaging of Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micro-computed tomography (micro-CT) is a powerful, non-invasive imaging modality for obtaining high-resolution, three-dimensional anatomical data in preclinical research, particularly in mouse models. While micro-CT excels at imaging high-contrast tissues like bone, the visualization of soft tissues is limited due to their similar X-ray attenuation properties.[1][2][3] To overcome this, contrast agents are employed to enhance the radiodensity of tissues of interest.[1][3]

Iotrolan is a non-ionic, water-soluble, dimeric, hexaiodinated contrast agent. Its high iodine content makes it effective at absorbing X-rays, thereby increasing the contrast of tissues it perfuses. Non-ionic agents like this compound are generally better tolerated than ionic agents. This document provides a detailed protocol for the use of this compound as a contrast agent for in vivo micro-CT imaging in mice, based on established principles for iodinated contrast media. It also includes comparative data from other commonly used contrast agents to serve as a benchmark.

Principle of Iodinated Contrast Agents

The mechanism of action for iodinated contrast agents like this compound is based on the high atomic number of iodine, which gives it a large X-ray absorption cross-section. When an iodinated agent is introduced into the bloodstream, it increases the attenuation of X-rays in the blood and highly vascularized tissues, making them appear brighter on a CT scan. This allows for the clear delineation of blood vessels and organ microvasculature.

Mechanism of Iodinated Contrast Agents in Micro-CT cluster_0 Micro-CT System cluster_1 Physiological Process X-ray Source X-ray Source Mouse Mouse X-ray Source->Mouse X-rays Detector Detector Mouse->Detector Attenuated X-rays This compound Injection This compound Injection Bloodstream Distribution Bloodstream Distribution This compound Injection->Bloodstream Distribution Soft Tissue Perfusion Soft Tissue Perfusion Bloodstream Distribution->Soft Tissue Perfusion Increased X-ray Attenuation Soft Tissue Perfusion->Mouse Enhances Contrast Renal Clearance Renal Clearance Soft Tissue Perfusion->Renal Clearance

Mechanism of iodinated contrast agents.

Experimental Protocol

This protocol provides a recommended starting point for using this compound for contrast-enhanced micro-CT imaging in mice. Optimization may be necessary depending on the specific mouse model, organ of interest, and micro-CT system.

1. Animal Preparation

  • Ethical Approval: All animal procedures must be performed in accordance with a protocol approved by the Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: This protocol is intended for use with standard laboratory mouse strains (e.g., C57BL/6).

  • Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the imaging procedure. Monitor the animal's vital signs.

  • Catheterization: For intravenous administration, place a catheter in the tail vein. This allows for precise and rapid delivery of the contrast agent.

2. This compound Preparation and Dosage

  • This compound Solution: Use a sterile, isotonic solution of this compound (e.g., 300 mg I/mL).

  • Dosage Calculation: A typical starting dose for iodinated contrast agents is in the range of 1-2 mL/kg body weight. For a 25g mouse, this corresponds to a volume of 25-50 µL. The exact dose may need to be optimized.

  • Administration: Administer the calculated dose of this compound via the tail vein catheter. A slow, steady injection is recommended.

3. Micro-CT Imaging

  • Scanner Settings: The optimal scanner settings will depend on the specific micro-CT system. The following are typical starting parameters:

    • Voltage: 70 kVp

    • Current: 100-200 µA

    • Integration Time: 200-300 ms

    • Voxel Size: 40-80 µm

  • Respiratory Gating: To minimize motion artifacts from breathing, especially for thoracic imaging, the use of respiratory gating is highly recommended.

  • Image Acquisition Timing:

    • Baseline Scan: Acquire a pre-contrast scan before this compound administration.

    • Post-Contrast Scans: Since this compound is a small molecule, it will be rapidly distributed and then cleared by the kidneys. It is recommended to perform dynamic scanning immediately after injection, with key time points at 1, 5, 15, and 30 minutes post-injection to capture peak vascular enhancement and early tissue perfusion phases.

4. Image Reconstruction and Analysis

  • Reconstruction: Reconstruct the acquired projection images using the software provided with the micro-CT system. A filtered back-projection algorithm is commonly used.

  • Analysis: Analyze the reconstructed images using appropriate software. Regions of interest (ROIs) can be drawn to quantify the change in Hounsfield Units (HU) in different tissues before and after contrast administration.

Experimental Workflow for Contrast-Enhanced Micro-CT Animal Prep 1. Animal Preparation (Anesthesia, Catheterization) Baseline Scan 2. Baseline Micro-CT Scan Animal Prep->Baseline Scan Contrast Admin 3. This compound Administration (Intravenous) Baseline Scan->Contrast Admin Post-Contrast Scan 4. Post-Contrast Micro-CT Scan (Dynamic or Timed) Contrast Admin->Post-Contrast Scan Reconstruction 5. Image Reconstruction Post-Contrast Scan->Reconstruction Analysis 6. Data Analysis (ROI, HU Measurement) Reconstruction->Analysis

Workflow for contrast-enhanced micro-CT.

Quantitative Data and Comparative Analysis

The following tables summarize quantitative data for various contrast agents used in mouse micro-CT studies. This information can be used as a reference for the expected level of contrast enhancement.

Table 1: Comparison of Different Contrast Agents for Thoracic Imaging

Contrast AgentDosePeak Enhancement (Left Ventricle)Time to Peak
SalineN/A~187 HUN/A
Iopamidol200 µL~330 HU15 min
Iodinated Lipid200 µL~465 HU15 min
Nanoparticulate100 µL~837 HU15 min

Table 2: Pharmacokinetics of this compound in Humans

ParameterValue
Distribution Half-life~11 minutes
Elimination Half-life~108 minutes
Excretion (Urine, 5 days)99.2 ± 1.8%
Excretion (Feces, 5 days)0.5 ± 0.1%

Table 3: General Pharmacology of this compound in Rats

ParameterValue
LD50 (intravenous)28.3 g I/kg
Protein BindingPractically none

Discussion and Considerations

  • Pharmacokinetics: this compound, being a small molecule, is expected to have a relatively short plasma half-life in mice, similar to other non-ionic monomers like iopamidol. This necessitates rapid imaging after administration to capture the peak vascular phase. The primary route of excretion is renal.

  • Blood-Pool vs. Extracellular Agents: It is important to distinguish between blood-pool agents, which are typically nanoparticle-based and remain in the vasculature for an extended period, and extracellular agents like this compound, which quickly distribute into the interstitial space and are rapidly cleared. The choice of agent depends on the research question. For angiography, a blood-pool agent may be preferable, while for assessing tissue perfusion and permeability, an extracellular agent like this compound is suitable.

  • Safety: this compound has been shown to have good tolerance in preclinical studies. The LD50 in rats is high, indicating a wide safety margin at typical imaging doses. As with all contrast agents, there is a potential for adverse reactions, and animals should be monitored closely.

  • Limitations: The rapid clearance of this compound can be a limitation for studies requiring longer imaging times. For longitudinal studies, nanoparticle-based contrast agents that provide prolonged enhancement may be more appropriate.

Conclusion

This compound is a viable contrast agent for preclinical micro-CT imaging in mice, particularly for applications requiring assessment of vascularity and soft tissue perfusion. The protocol provided here offers a solid foundation for researchers to begin using this compound in their studies. Careful optimization of dosage and imaging times will ensure high-quality, reproducible results. The comparative data presented should aid in the interpretation of the obtained contrast enhancement.

References

Application Notes and Protocols for Iotrolan in In Vivo Vascular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotrolan is a non-ionic, dimeric, iso-osmolar, iodine-based contrast agent designed for radiological imaging.[1] Its high concentration of iodine atoms effectively attenuates X-rays, providing excellent contrast for visualizing vascular structures.[1] As a second-generation non-ionic agent, its dimeric structure and iso-osmolarity contribute to a favorable safety profile compared to ionic and high-osmolar agents.[2] These characteristics make it a suitable candidate for preclinical in vivo vascular imaging studies, particularly for angiography using micro-computed tomography (micro-CT).

This document provides detailed application notes and protocols for the use of this compound (trade name: Isovist) in in vivo vascular imaging studies in rodent models. Given the rapid renal clearance of low-molecular-weight contrast agents like this compound in small animals, the protocols provided are based on a continuous infusion method to maintain stable vascular contrast during imaging.[3]

Mechanism of Action

The contrast-enhancing effect of this compound is based on the X-ray absorption properties of the six iodine atoms within its dimeric structure.[2] When introduced into the bloodstream, this compound increases the radiodensity of blood vessels relative to the surrounding soft tissues. During a micro-CT scan, this difference in attenuation allows for the clear delineation of the vascular network, from major arteries and veins to smaller branching vessels. The mechanism is purely physical and does not involve specific biological signaling pathways.

Key Properties and Comparative Data

This compound's properties make it distinct from other classes of contrast agents. Its larger molecular size and higher viscosity compared to non-ionic monomers like Iopamidol result in lower vascular permeability and slower flow through capillaries. While its blood half-life is short in rodents due to rapid kidney excretion, its iso-osmolarity is advantageous for minimizing physiological disturbances during administration.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValue / DescriptionSpeciesReference
Agent Type Non-ionic, Dimeric, Hexaiodinated-
Osmolality Isotonic with plasma and cerebrospinal fluid-
Administration Route Intravenous (for vascular imaging)-
Excretion Pathway Primarily renal (88-98% excreted by kidneys)Rat
Metabolism Not metabolizedRat
Vascular Permeability Lower than non-ionic monomers (e.g., Iopamidol)In vitro model
Viscosity Higher than non-ionic monomersIn vitro model
Protein Binding Negligible (2.4% at 1.2 mg I/mL)Human

Table 2: Comparative Data of Low-Molecular-Weight Iodinated Contrast Agents in Rodents

ParameterIohexolIopamidolThis compoundReference
Agent Type Non-ionic MonomerNon-ionic MonomerNon-ionic Dimer
Primary Clearance Rapid RenalRapid RenalRapid Renal
Vascular Contrast Transient (requires infusion for sustained imaging)TransientTransient (inferred)
Renal Tolerance GoodGoodGood (longer renal retention than Iohexol/Iopamidol)
Cardiovascular Effects MinimalMinimalLeast changes compared to other agents

Experimental Protocols

Due to the rapid clearance of this compound in rodents, a bolus injection is generally unsuitable for acquiring high-quality, artifact-free micro-CT angiograms, which require scan times of several minutes. The recommended approach is a continuous intravenous infusion, which establishes and maintains a steady-state concentration of the contrast agent in the vasculature for the duration of the scan. The following protocols are adapted from established methods for similar low-molecular-weight contrast agents.

Animal Preparation and Catheterization

Proper animal preparation is critical for successful in vivo imaging.

  • Animal Models: This protocol is suitable for mice (20-30 g) and rats (200-300 g).

  • Anesthesia: Anesthetize the animal using isoflurane (1-3% in oxygen). Monitor the animal's respiratory rate and temperature throughout the procedure.

  • Catheter Placement: Place a catheter (e.g., 24-gauge for rats, 27-gauge for mice) in a suitable blood vessel. The tail vein is commonly used for intravenous infusion. Secure the catheter firmly.

  • Positioning: Place the anesthetized animal on the scanner bed. Use a heating pad or lamp to maintain the animal's body temperature. Immobilize the animal to prevent motion artifacts during the scan.

G cluster_prep Animal Preparation anesthesia Anesthetize Animal (e.g., 1-3% Isoflurane) catheter Place IV Catheter (e.g., Tail Vein) anesthesia->catheter position Position on Scanner Bed (Maintain Body Temp) catheter->position

Figure 1. Workflow for animal preparation prior to imaging.

This compound Infusion and Micro-CT Imaging Protocol

This protocol utilizes a two-phase infusion: an initial loading phase to quickly achieve contrast, followed by a maintenance phase during the scan.

Materials:

  • This compound solution (e.g., OSMOVIST 300 mg I/mL)

  • Programmable syringe pump

  • Sterile saline

  • Micro-CT scanner

Procedure:

  • Connect Infusion Line: Connect the catheter to the syringe pump via extension tubing. Ensure no air bubbles are in the line.

  • Initiate Infusion (Loading Phase): Begin the infusion at a high rate to serve as a loading dose.

  • Initiate Scan: Start the micro-CT scan immediately after the loading phase begins.

  • Continue Infusion (Maintenance Phase): After the loading phase, reduce the infusion rate to a lower, continuous rate to maintain stable vascular contrast throughout the scan.

  • Image Acquisition: Acquire images according to the parameters optimized for your scanner and research question.

  • Post-Scan: Once the scan is complete, stop the infusion. Monitor the animal until it has fully recovered from anesthesia.

G cluster_workflow Imaging Workflow start Prepared Animal in Scanner infusion_load Start Loading Infusion (High Rate) start->infusion_load start_scan Simultaneously Start Micro-CT Scan infusion_load->start_scan infusion_maintain Switch to Maintenance Infusion (Low Rate) start_scan->infusion_maintain acquire Acquire Image Data infusion_maintain->acquire end_scan End Scan & Stop Infusion acquire->end_scan recover Animal Recovery end_scan->recover

Figure 2. Continuous infusion and micro-CT imaging workflow.

Table 3: Recommended Infusion and Micro-CT Scan Parameters (Adaptable for this compound)

ParameterMouse (25g)Rat (250g)Reference (for Iohexol)
Contrast Agent Conc. 300 mg I/mL300 mg I/mL
Loading Infusion Rate 5 mL/hr30 mL/hr
Loading Duration 5 min5 min
Maintenance Infusion Rate 1 mL/hr6 mL/hr
Tube Voltage 50 kV50 kV
Tube Current 0.5 mA0.5 mA
Voxel Resolution ~50 µm isotropic~50-100 µm isotropic
Total Scan Time 15-20 min15-20 min

Note: These parameters are based on protocols for Iohexol and should be optimized for this compound and the specific micro-CT system being used.

Data Analysis and Visualization

Following image reconstruction, the vascular network can be analyzed quantitatively.

  • Image Segmentation: Use image analysis software (e.g., Amira, Avizo, VGStudio MAX) to segment the blood vessels from the surrounding tissues based on their higher radiodensity (Hounsfield Units).

  • 3D Visualization: Generate 3D renderings of the segmented vasculature for qualitative assessment of morphology, branching, and anomalies.

  • Quantitative Analysis: Calculate key vascular parameters such as:

    • Vessel volume and density

    • Vessel diameter and tortuosity

    • Branching analysis

G cluster_analysis Data Analysis Pipeline recon Reconstruct Raw Micro-CT Data segment Segment Vasculature (Thresholding) recon->segment visualize 3D Visualization (Qualitative Assessment) segment->visualize quantify Quantitative Analysis (e.g., Vessel Diameter, Volume) segment->quantify results Tabulated Results & Statistical Analysis quantify->results

Figure 3. Post-acquisition data analysis workflow.

Conclusion

This compound is a viable contrast agent for high-resolution in vivo vascular imaging in preclinical research. Due to its rapid clearance in rodents, a continuous infusion protocol is recommended to achieve the stable, high-quality vascular contrast necessary for micro-CT angiography. By adapting established protocols for similar low-molecular-weight agents, researchers can effectively visualize and quantify vascular networks to study a wide range of physiological and pathological processes. Optimization of infusion rates and scanner parameters for the specific animal model and experimental goals is essential for achieving the best results.

References

Application Notes and Protocols for Iotrolan Administration in Preclinical Angiography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Iotrolan, a non-ionic, dimeric, iso-osmolar iodinated contrast agent, for preclinical angiography studies using micro-computed tomography (micro-CT). The protocols outlined below are intended for use in small animal models and are designed to ensure high-quality, reproducible results.

Introduction to this compound for Preclinical Angiography

This compound is a water-soluble radiocontrast agent designed for various imaging procedures, including angiography.[1] Its mechanism of action is based on the high atomic number of its constituent iodine atoms, which effectively absorb X-rays, thereby enhancing the contrast of blood vessels against surrounding tissues during imaging.[1] Marketed under trade names such as Isovist, this compound's non-ionic and iso-osmolar properties make it a favorable choice for in vivo studies, as these characteristics are associated with a reduced risk of adverse reactions compared to ionic and hyperosmolar contrast agents.[1][2]

Preclinical in vivo imaging, including micro-CT angiography, is a critical, non-invasive technique for visualizing and analyzing biological processes in living animal models over time. It plays a vital role in studying disease progression, treatment efficacy, and the biodistribution of therapeutic compounds.

Physicochemical Properties of this compound

The physicochemical properties of a contrast agent are critical to its performance and safety. This compound is available in different concentrations, each with specific characteristics. The table below summarizes the key properties of two common formulations of this compound (marketed as OSMOVIST).

PropertyThis compound 240This compound 300
Iodine Concentration (mg/mL) 240300
This compound Concentration (mg/mL) 513641
Viscosity at 20°C (mPa·s) 6.817.4
Viscosity at 37°C (mPa·s) 3.98.4
Osmolality at 37°C (mOsm/kg H₂O) 270290

Data sourced from OSMOVIST product information.[3]

Pharmacokinetic Profile of this compound

Understanding the pharmacokinetic profile of this compound is essential for designing effective imaging protocols. Following intravenous administration, this compound is distributed in the extravascular space and is primarily excreted unchanged by the kidneys. The pharmacokinetic behavior of this compound is comparable to other non-ionic contrast media.

ParameterHuman DataPreclinical Species Notes
Distribution Half-Life ~11 minutesExpected to be rapid in small animals.
Elimination Half-Life ~108 minutesMay vary depending on the species and renal function.
Route of Excretion Primarily renal (99.2% in urine)Similar renal clearance is expected in preclinical models.
Metabolism No metabolization observedThis compound is excreted unmetabolized.

Human pharmacokinetic data from Scholz et al., 1989. While specific preclinical data is limited, the general profile is expected to be similar.

Experimental Protocols

Materials and Equipment
  • This compound solution (e.g., this compound 300, 300 mg I/mL)

  • Small animal model (e.g., mouse or rat)

  • Sterile syringes (1 mL) and needles (27-30 gauge for mice, 25-27 for rats)

  • Animal restrainer or anesthesia system (e.g., isoflurane)

  • Heating pad or lamp to maintain body temperature and dilate tail veins

  • Micro-CT scanner suitable for in vivo small animal imaging

  • Physiological monitoring system (respiration, ECG)

  • Image analysis software

Animal Preparation
  • Acclimatization: Allow animals to acclimate to the facility and housing conditions for at least 72 hours before the experiment.

  • Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation). This is recommended to immobilize the animal during injection and imaging.

  • Catheterization (Optional but Recommended): For precise and repeatable administration, consider placing a catheter in the lateral tail vein.

  • Temperature Maintenance: Place the anesthetized animal on a heating pad to maintain its core body temperature throughout the procedure. Use a heating lamp to warm the tail and dilate the lateral tail veins for easier injection.

This compound Administration Protocol (Intravenous Tail Vein Injection)
  • Dosage Calculation: The optimal dose of this compound may need to be determined empirically. A starting point for a mouse is typically a bolus injection of 100-200 µL of this compound 300.

  • Preparation of this compound: Warm the this compound solution to body temperature (37°C) to reduce its viscosity and minimize potential physiological shock. Ensure there are no air bubbles in the syringe.

  • Injection Procedure:

    • Position the animal in a restrainer or on the heated pad with the tail accessible.

    • Clean the tail with an appropriate antiseptic.

    • Insert a 27-30 gauge needle, bevel up, into one of the lateral tail veins. The injection should be directed towards the body.

    • Administer the this compound as a slow bolus injection over 1-2 minutes. There should be no resistance during a successful intravenous injection.

    • If resistance is felt or swelling occurs, the needle is not in the vein. Remove the needle and re-attempt the injection at a more proximal site.

    • After injection, remove the needle and apply gentle pressure to the injection site to prevent bleeding.

Micro-CT Imaging Protocol
  • Animal Positioning: Secure the anesthetized animal on the scanner bed. Ensure the region of interest is centered in the field of view.

  • Physiological Gating: For cardiac and respiratory motion-sensitive imaging, use appropriate gating techniques (e.g., respiratory and cardiac gating) to minimize motion artifacts.

  • Scan Acquisition: The following are representative micro-CT scan parameters for angiography. These may need to be optimized for your specific scanner and research question.

    • Voxel Size: 10-50 µm isotropic

    • X-ray Source Voltage: 55-80 kVp

    • X-ray Source Current: 100-500 µA

    • Exposure Time: 100-500 ms per projection

    • Projections: 500-1000 projections over 360 degrees

    • Scan Duration: Typically 15-45 minutes

  • Image Reconstruction: Reconstruct the acquired projection data using the scanner's software, applying appropriate algorithms for noise reduction and artifact correction.

Post-Procedure Animal Care
  • Recovery: Monitor the animal until it has fully recovered from anesthesia.

  • Hydration: Ensure the animal has free access to water to aid in the clearance of the contrast agent.

Data Analysis and Visualization

The reconstructed 3D micro-CT images can be analyzed using various software packages to visualize and quantify the vasculature. Common analyses include:

  • 3D Visualization: Generation of maximum intensity projections (MIPs) and volume renderings to visualize the overall vascular anatomy.

  • Vessel Segmentation: Isolation of the vascular network from the surrounding tissues.

  • Quantitative Analysis: Measurement of vessel diameter, length, branching angles, and vascular density.

Visualizations

G cluster_prep Animal Preparation cluster_admin This compound Administration cluster_imaging Micro-CT Imaging cluster_analysis Data Analysis acclimatize Acclimatize Animal anesthetize Anesthetize Animal acclimatize->anesthetize position Position on Heated Stage anesthetize->position tail_prep Warm and Clean Tail position->tail_prep prepare_this compound Prepare & Warm this compound tail_prep->prepare_this compound iv_injection Intravenous Tail Vein Injection prepare_this compound->iv_injection scanner_setup Position in Micro-CT iv_injection->scanner_setup set_params Set Imaging Parameters scanner_setup->set_params scan Acquire Projections set_params->scan reconstruct Reconstruct 3D Image scan->reconstruct visualize 3D Visualization (MIP, Volume Rendering) reconstruct->visualize segment Vessel Segmentation visualize->segment quantify Quantitative Analysis segment->quantify

Caption: Experimental workflow for preclinical angiography using this compound.

G cluster_xray X-ray Source & Detector cluster_subject Subject cluster_image Resulting Image xray_source X-ray Source tissue Soft Tissue (Low X-ray Attenuation) xray_source->tissue X-rays vessel Blood Vessel with this compound (High X-ray Attenuation) xray_source->vessel X-rays xray_detector X-ray Detector contrast_image High-Contrast Angiographic Image xray_detector->contrast_image Signal Processing tissue->xray_detector High Transmission vessel->xray_detector Low Transmission (High Absorption by Iodine)

References

Applications of Iotrolan in Rodent Neurological Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Iotrolan, a non-ionic, dimeric, iso-osmolar iodinated contrast agent, in rodent neurological studies. The following sections detail its utility in imaging the central nervous system (CNS), along with protocols for its administration and potential cellular mechanisms.

Introduction to this compound for Neurological Applications

This compound is a third-generation contrast medium with favorable properties for neurological imaging, including its iso-osmolality, which contributes to its high neural tolerance.[1] It is particularly useful for imaging spaces surrounding the central nervous system, such as the ventricles and the subarachnoid space, following direct injection into the cerebrospinal fluid (CSF).[2][3] Its application in rodent models allows for detailed anatomical and functional assessments of the CNS.

Data Presentation: Quantitative Parameters of this compound in Animal Models

The following tables summarize key quantitative data regarding the pharmacokinetics and administration of this compound in various animal models. This information is crucial for experimental design and interpretation.

Table 1: Pharmacokinetic Parameters of this compound in Different Species and Administration Routes

SpeciesAdministration RouteParameterValueReference
RatIntravenousPlasma Half-life18 minutes[4]
RatIntravenousUrinary Half-life16 minutes[4]
DogSuboccipitalPlasma Half-life1.47 hours
DogSuboccipitalUrinary Half-life1.57 hours
DogIntrathecalCSF to Blood Invasion Half-life0.91 ± 0.51 hours
RabbitSuboccipitalPlasma Half-life9.7 hours
RabbitSuboccipitalUrinary Half-life6.3 hours

Table 2: Reported Dosages and Administration Volumes of this compound in Rodent Neurological Studies

Rodent SpeciesAdministration RouteConcentration (mg I/mL)Volume/DosageReference
RatIntracisternal3700.2 mL
RatIntracisternal3008, 40, or 200 µL
RatIntracisternal-ED50: ~0.16 g I/kg
RabbitIntracisternal150, 3201 mL/kg
RabbitIntracisternal3001 mL/kg

Experimental Protocols

The following are detailed methodologies for key experimental applications of this compound in rodent neurological studies.

Intracisternal/Intrathecal Administration for Myelography and CSF Imaging

This protocol is designed for the direct administration of this compound into the cerebrospinal fluid to visualize the spinal cord and subarachnoid space.

Materials:

  • This compound solution (e.g., 300 mg I/mL)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Hamilton syringe with a fine-gauge needle (e.g., 30G)

  • Animal clippers

  • Antiseptic solution

Procedure:

  • Anesthetize the rodent (rat or mouse) using an appropriate anesthetic protocol and mount it in a stereotaxic frame.

  • Shave the fur over the cisterna magna (for intracisternal injection) or the lumbar region (for intrathecal injection).

  • Clean the exposed skin with an antiseptic solution.

  • For intracisternal injection, carefully insert the needle through the skin and muscle layers into the cisterna magna. A slight "pop" may be felt upon piercing the dura mater.

  • For intrathecal injection, insert the needle between the lumbar vertebrae (e.g., L5-L6) into the subarachnoid space.

  • Slowly inject the this compound solution at a controlled rate. The volume should be based on the animal's weight and the specific experimental requirements (see Table 2).

  • After injection, leave the needle in place for a brief period to prevent backflow, then slowly withdraw it.

  • Monitor the animal for any adverse reactions during and after the procedure.

  • Proceed with the imaging modality (e.g., CT or X-ray) at desired time points.

Contrast-Enhanced Micro-CT (CECT) of the Rodent Brain (Adapted Protocol)

This protocol is adapted from studies using other iodinated contrast agents for CECT of the rodent brain and can be applied to this compound. It is designed to enhance the visualization of cerebral vasculature and brain structures.

Materials:

  • This compound solution (e.g., 300 mg I/mL)

  • Anesthetic (e.g., isoflurane)

  • Infusion pump

  • Intravenous catheter

  • Micro-CT scanner

  • Stereotaxic immobilization device (CT-compatible)

Procedure:

  • Anesthetize the rodent and place it on the scanner bed, secured with a stereotaxic immobilization device to minimize motion.

  • Insert an intravenous catheter, typically in the tail vein.

  • Perform a baseline non-contrast CT scan of the brain.

  • Initiate a continuous intravenous infusion of this compound. For a rat, an initial infusion rate of 30 mL/hr for 5 minutes, followed by a maintenance rate of 6 mL/hr during the scan, can be used as a starting point. For a mouse, an initial rate of 5 mL/hr for 5 minutes, followed by 1 mL/hr, can be adapted.

  • Acquire contrast-enhanced CT images. Typical scanning parameters for a rat might include a tube voltage of 50 kV, a tube current of 0.5 mA, and an axial field of view of 60 mm.

  • The total scan time will depend on the specific micro-CT system and desired resolution.

  • Post-acquisition, the animal should be monitored during recovery.

Intracerebroventricular (ICV) Injection for Ventriculography

This protocol describes the direct injection of this compound into the cerebral ventricles for visualization.

Materials:

  • This compound solution (e.g., 240 or 300 mg I/mL)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Hamilton syringe with a fine-gauge needle

  • Surgical drill

  • Suturing material

Procedure:

  • Anesthetize the rodent and secure its head in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Using stereotaxic coordinates, mark the injection site for the lateral ventricle. For a rat, typical coordinates from bregma might be: Antero-posterior = -0.5 mm; Medio-lateral = -1.4 mm; Dorso-ventral = -3.5 mm.

  • Drill a small burr hole through the skull at the marked location.

  • Slowly lower the injection needle to the target depth.

  • Infuse the this compound solution into the ventricle at a slow, controlled rate (e.g., 2 µL/min). Total volume will depend on the ventricle size and experimental goals.

  • After infusion, leave the needle in place for a few minutes before slowly retracting it.

  • Suture the scalp incision.

  • Monitor the animal and proceed with imaging.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a hypothesized signaling pathway for the neurotoxic effects of iodinated contrast media.

G cluster_pre Pre-Procedure cluster_admin This compound Administration cluster_post Post-Procedure Anesthesia Anesthetize Rodent Mounting Mount in Stereotaxic Frame Anesthesia->Mounting Intracisternal Intracisternal Injection Mounting->Intracisternal Intrathecal Intrathecal Injection Mounting->Intrathecal IV_infusion Intravenous Infusion Mounting->IV_infusion ICV_injection Intracerebroventricular Injection Mounting->ICV_injection Imaging Imaging (CT/X-ray) Intracisternal->Imaging Intrathecal->Imaging IV_infusion->Imaging ICV_injection->Imaging Monitoring Post-procedural Monitoring Imaging->Monitoring

Figure 1: Generalized experimental workflow for this compound administration in rodent neurological studies.

G cluster_trigger Trigger cluster_effects Cellular Effects cluster_downstream Downstream Consequences This compound Iodinated Contrast Media (e.g., this compound) BBB_disruption Blood-Brain Barrier Disruption This compound->BBB_disruption Hexokinase_inhibition Hexokinase Inhibition This compound->Hexokinase_inhibition Neuronal_entry Contrast Entry into CNS BBB_disruption->Neuronal_entry Metabolic_dysfunction Neuronal Metabolic Dysfunction Hexokinase_inhibition->Metabolic_dysfunction Altered_excitability Altered Neuronal Excitability Neuronal_entry->Altered_excitability Metabolic_dysfunction->Altered_excitability Neurotoxicity Potential Neurotoxicity Altered_excitability->Neurotoxicity

Figure 2: Hypothesized signaling pathway for iodinated contrast media-induced neurotoxicity.

Discussion of Potential Cellular and Molecular Effects

While specific studies on the signaling pathways affected by this compound are limited, research on iodinated contrast media in general provides some insights into their potential neurotoxic mechanisms. A key event is the potential for blood-brain barrier (BBB) disruption, which can allow the contrast agent to enter the neural parenchyma. Once in the CNS, iodinated contrast agents may exert direct chemotoxic effects on neural tissue.

One proposed mechanism of neurotoxicity is the inhibition of hexokinase, a critical enzyme in cerebral glucose metabolism. By competing with glucose, the contrast agent can disrupt cellular energy production, leading to neuronal dysfunction. This metabolic disruption, combined with the direct presence of the contrast agent, can lead to altered neuronal excitability and, in some cases, neurotoxicity. Additionally, some studies suggest that iodinated contrast media can modulate immune responses, which could have implications for neuroinflammatory processes. However, further research is needed to elucidate the specific molecular interactions of this compound within the CNS.

Conclusion

This compound is a valuable tool for neurological research in rodent models, offering high-quality imaging of the CNS with a favorable safety profile. The protocols provided here offer a starting point for researchers interested in utilizing this compound for myelography, CSF imaging, and contrast-enhanced CT of the brain. While direct evidence linking this compound to specific signaling pathways is currently lacking, understanding the potential cellular effects of iodinated contrast media is crucial for interpreting imaging findings and designing future studies. As preclinical imaging techniques continue to advance, the application of well-characterized contrast agents like this compound will be instrumental in furthering our understanding of the nervous system in health and disease.

References

Application Notes and Protocols for Iotrolan in Longitudinal Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotrolan is a non-ionic, iso-osmolar, dimeric, iodinated contrast agent designed for radiological imaging.[1] Its properties make it a candidate for use in preclinical longitudinal studies involving animal models, where repeated imaging is necessary to monitor disease progression or therapeutic response. These notes provide detailed protocols and application guidance for the use of this compound in longitudinal micro-computed tomography (micro-CT) studies in rodent models, particularly for oncological research.

Due to the limited availability of published longitudinal studies specifically using this compound in animal models, the following protocols and data are based on studies using similar non-ionic, iso-osmolar iodinated contrast agents such as iopamidol and iohexol. This approach provides a robust framework for designing and implementing longitudinal imaging studies with this compound, with the acknowledgment that specific parameters may require optimization.

Properties of this compound

PropertyDescriptionSource
Chemical Class Non-ionic, dimeric, tri-iodinated benzoic acid derivative[1]
Mechanism of Action The iodine atoms absorb X-rays, increasing the attenuation of X-rays in the tissues where it is distributed, thus enhancing contrast in CT images.[2]
Osmolality Iso-osmolar to blood, which reduces the risk of adverse effects compared to hyperosmolar agents.[1]
Excretion Primarily excreted unchanged by the kidneys.[3]
Safety Profile Generally well-tolerated with a lower incidence of adverse reactions compared to ionic contrast media.

Applications in Longitudinal Animal Studies

Longitudinal studies are critical in preclinical research to understand the dynamics of disease and the efficacy of novel therapeutics over time within the same subject. This reduces biological variability and the number of animals required for a study. Micro-CT, a high-resolution imaging modality, is well-suited for these studies, particularly in oncology for monitoring tumor growth and in skeletal research for bone morphology. The use of a contrast agent like this compound is essential for visualizing soft tissues and vasculature, which have low intrinsic X-ray contrast.

Oncology Research

In preclinical oncology, longitudinal micro-CT with an iodinated contrast agent can be used to:

  • Monitor tumor growth: Accurately measure tumor volume over time to assess disease progression and response to therapy.

  • Visualize tumor vasculature: Assess changes in blood vessel structure and perfusion within the tumor microenvironment.

  • Detect metastases: Identify the spread of cancer to other organs.

Experimental Protocols

Animal Models

This protocol is designed for use in mice (e.g., C57BL/6, BALB/c, or immunodeficient strains such as nude or SCID for xenograft models) and can be adapted for rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Longitudinal Micro-CT Imaging Protocol for a Subcutaneous Tumor Model

This protocol outlines a typical longitudinal study to monitor the growth of a subcutaneous tumor in a mouse model.

1. Animal Preparation and Tumor Implantation:

  • House animals in a controlled environment.

  • Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in 100 µL of a suitable medium like Matrigel) into the flank of each mouse.

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) before the first imaging session.

2. This compound Administration:

  • Dosage: Based on studies with similar non-ionic contrast agents, a dose of 100-200 µL of this compound (300 mg I/mL) per 25g mouse is recommended for vascular and soft tissue imaging. This dose should be optimized for the specific application and scanner sensitivity.

  • Route of Administration: Intravenous (IV) injection via the tail vein is the preferred route for rapid and systemic distribution.

  • Injection Rate: A slow and steady injection over 1-2 minutes is recommended to minimize physiological stress.

3. Micro-CT Imaging:

  • Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) to prevent movement during the scan.

  • Positioning: Place the anesthetized mouse in a prone position on the scanner bed. Use a monitoring system to track vital signs such as respiration and heart rate.

  • Imaging Window: Imaging should be performed shortly after this compound administration to capture the peak enhancement of the vasculature and soft tissues. Based on the pharmacokinetics of similar agents, a window of 5-15 minutes post-injection is recommended.

  • Scanning Parameters: These will vary depending on the micro-CT system. Typical parameters for a tumor imaging study are:

    • Voltage: 70-90 kVp

    • Current: 100-500 µA

    • Voxel Size: 50-100 µm

    • Scan Time: 5-15 minutes

  • Longitudinal Imaging Schedule: Repeat the imaging procedure at regular intervals (e.g., every 3-4 days or weekly) to monitor tumor growth. A washout period of at least 24-48 hours between administrations is recommended to allow for clearance of the contrast agent and minimize potential renal effects.

4. Data Analysis:

  • Reconstruct the acquired projection images into a 3D volume.

  • Use image analysis software to segment the tumor and calculate its volume at each time point.

  • Quantitative analysis of contrast enhancement (in Hounsfield Units, HU) within the tumor can provide insights into vascularity and perfusion.

Workflow for a Longitudinal Micro-CT Study

G cluster_pre Pre-Imaging cluster_imaging Imaging Session (Repeated Longitudinally) cluster_post Post-Imaging Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth Allow Tumor Growth (Palpable Size) Tumor_Implantation->Tumor_Growth Anesthesia Anesthetize Animal (e.g., Isoflurane) Tumor_Growth->Anesthesia Iotrolan_Admin This compound Administration (IV, 100-200 µL) Anesthesia->Iotrolan_Admin MicroCT_Scan Micro-CT Scan (5-15 min post-injection) Iotrolan_Admin->MicroCT_Scan MicroCT_Scan->Anesthesia Repeat at intervals (e.g., weekly) Data_Reconstruction 3D Image Reconstruction MicroCT_Scan->Data_Reconstruction Data_Analysis Tumor Volume & Contrast Enhancement Analysis Data_Reconstruction->Data_Analysis

Caption: Workflow for a longitudinal micro-CT study of a subcutaneous tumor model in mice.

Data Presentation

Quantitative data from longitudinal studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables are examples based on hypothetical data derived from typical preclinical oncology studies using iodinated contrast agents.

Table 1: Longitudinal Tumor Volume Measurement in a Subcutaneous Xenograft Model

Time PointTreatment Group (n=5) - Mean Tumor Volume (mm³) ± SDControl Group (n=5) - Mean Tumor Volume (mm³) ± SD
Day 0102.5 ± 15.2105.1 ± 18.9
Day 7185.3 ± 25.8250.7 ± 35.4
Day 14250.1 ± 38.9580.2 ± 60.1
Day 21310.6 ± 45.31150.9 ± 125.7

Table 2: Quantitative Analysis of Contrast Enhancement in Tumor Tissue

Time PointTreatment Group - Mean Enhancement (HU) ± SDControl Group - Mean Enhancement (HU) ± SD
Day 085.2 ± 10.588.9 ± 12.1
Day 1465.7 ± 8.9110.4 ± 15.3
Day 2850.1 ± 7.2135.6 ± 20.8

Safety and Pharmacokinetics with Repeated Administration

  • Renal Function: Repeated administration of iodinated contrast media can pose a risk to renal function. A study in rats showed that repeated injections of an iodinated contrast agent within a short interval (2-24 hours) led to a significant increase in serum creatinine levels. Therefore, allowing a sufficient washout period between imaging sessions is crucial. A minimum of 48-72 hours is recommended, but this should be validated for the specific study design and animal model.

  • Pharmacokinetics: After a single intravenous injection in humans, this compound is distributed in the extravascular space with an elimination half-life of approximately 108 minutes. In rodents, the elimination half-life is expected to be shorter. With repeated administrations, it is important to consider the potential for accumulation, although the rapid renal clearance of this compound makes this less likely with adequate intervals between doses.

Logical Relationship of Safety Considerations in Longitudinal Studies

G cluster_considerations Key Considerations for Repeated this compound Administration cluster_outcomes Potential Outcomes Dose This compound Dose Risk Risk of Contrast-Induced Nephrotoxicity (CIN) Dose->Risk Higher dose increases risk Data_Quality Image Data Quality Dose->Data_Quality Adequate dose improves quality Frequency Administration Frequency Frequency->Risk Higher frequency increases risk Frequency->Data_Quality Optimal frequency for temporal resolution Renal_Function Animal's Renal Function Renal_Function->Risk Impaired function increases risk

Caption: Balancing data quality and animal welfare in longitudinal studies with this compound.

Conclusion

This compound, as a non-ionic, iso-osmolar contrast agent, is a suitable candidate for longitudinal studies in animal models using micro-CT. The provided protocols, adapted from studies with similar contrast agents, offer a comprehensive guide for researchers. Careful consideration of the administration protocol, particularly the interval between repeated doses, is essential to ensure animal welfare and the integrity of the scientific data. Further studies are warranted to establish the specific pharmacokinetic profile of this compound under repeat-dose conditions in various animal models.

References

Application Notes and Protocols for Intrathecal Administration of Iotrolan in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the intrathecal (IT) administration of Iotrolan, a non-ionic, dimeric, hexaiodinated radiocontrast medium. The information is intended to guide researchers in preclinical studies involving myelography and other investigations of the central nervous system (CNS).

Introduction to Intrathecal this compound

This compound is a contrast agent designed for intrathecal use, offering isotonicity with plasma and cerebrospinal fluid (CSF) at radiologically useful concentrations.[1][2] Its non-ionic nature reduces the risk of adverse reactions compared to ionic contrast agents.[3] When administered into the subarachnoid space, this compound mixes with the CSF and enhances the visibility of the spinal cord, nerve roots, and other structures on X-ray and computed tomography (CT) imaging.[3][4] In research settings, intrathecal administration of this compound is a valuable tool for visualizing the CNS, assessing the blood-spinal cord barrier, and as a vehicle for the delivery of therapeutic agents.

Quantitative Data Summary

The following tables summarize key quantitative data for the intrathecal administration of this compound and general intrathecal procedures in common research animals.

Table 1: this compound Dosage and Pharmacokinetics (Intrathecal/Intracisternal)

ParameterSpeciesDosage/ConcentrationKey FindingsReference
Median Lethal Dose (LD50) Rat1.141 mg of iodine/kg (intracisternal)This compound 300 mg I/mL diluted in Ringer's solution.
Median Effective Dose (ED50) Rat~0.16 g I/kg (intracisternal)
Median Effective Dose (ED50) Guinea Pig~0.5 g I/kg (intracisternal)
No Effect Dose Dog249 mg of iodine/kg (subarachnoid, lumbar)No local, systemic, or neurological effects observed.
Multiple Dose Study Rat200 µL of 300 mg I/mL (intracisternal)Weekly for four weeks; no this compound-related pathology detected.
Pharmacokinetics (Transfer Half-Life from CSF to Plasma) Human (Adult)Not Specified5.7 ± 6.0 hours
Pharmacokinetics (Time to Peak Plasma Concentration) Human (Adult)Not Specified3.5 ± 3.1 hours
Plasma Protein Binding Human1.2 mg I/mL2.4%
Elimination Half-Life (Plasma) Human (Adult)Not Specified13.6 ± 13.9 hours (median of 9 hours)

Table 2: General Intrathecal Injection Parameters for Rodents

ParameterMouseRatReference
Typical Injection Volume 5-10 µL10-50 µL
Needle Size (Gauge) 30 G25 G
Total CSF Volume (approximate) 35-40 µL150 µL
Injection Angle >20°, 45°, 70-80° (variable)15-30°

Experimental Protocols

The following are detailed protocols for the intrathecal administration of this compound in rats and mice, synthesized from established research practices. These protocols should be adapted to specific research needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol for Intrathecal Injection in Rats

3.1.1. Materials

  • This compound solution (e.g., Osmovist® 240 or 300 mg I/mL)

  • Anesthetic (e.g., isoflurane)

  • Electric clippers or depilatory cream

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile syringes (e.g., Hamilton syringe) with 25 G needles

  • Heating pad to maintain body temperature

  • Sterile drapes

3.1.2. Animal Preparation

  • Anesthetize the rat using an approved anesthetic protocol. Confirm proper anesthetic depth by lack of response to a pedal withdrawal reflex.

  • Place the animal in a prone position on a heating pad to maintain body temperature.

  • Shave the fur over the lumbosacral region.

  • Clean the shaved area with an antiseptic solution, moving in an outward circular motion.

3.1.3. Injection Procedure (Lumbar Puncture)

  • Palpate the iliac crests; the space between the L5 and L6 vertebrae is located just caudal to this landmark.

  • Flex the rat's hind limbs to open the intervertebral space.

  • Insert the 25 G needle at a 15-30° angle into the L5-L6 intervertebral space.

  • A characteristic tail flick or a slight dural pop may be observed upon successful entry into the subarachnoid space.

  • Slowly inject the this compound solution (typically 10-50 µL).

  • After injection, wait for 15-60 seconds before slowly withdrawing the needle to prevent backflow.

  • Monitor the animal for any immediate adverse reactions.

3.1.4. Post-Procedural Care

  • Allow the animal to recover from anesthesia on a heating pad.

  • Monitor the animal for any signs of neurological deficits, pain, or distress.

  • Provide appropriate post-operative analgesia as per IACUC protocol.

  • Ensure easy access to food and water.

Protocol for Intrathecal Injection in Mice

3.2.1. Materials

  • This compound solution

  • Anesthetic (e.g., isoflurane)

  • Electric clippers or depilatory cream

  • Antiseptic solution

  • Sterile microsyringes with 30 G needles

  • Heating pad

  • Sterile drapes

3.2.2. Animal Preparation

  • Anesthetize the mouse and confirm the depth of anesthesia.

  • Position the mouse prone on a heating pad.

  • Shave and sterilize the skin over the lumbar region.

3.2.3. Injection Procedure (Lumbar Puncture)

  • Palpate the iliac crests to identify the L5-L6 intervertebral space.

  • Position the mouse with its spine flexed.

  • Insert the 30 G needle at the appropriate angle (can vary, may require optimization for the specific strain and age).

  • Observe for a tail flick as an indicator of correct needle placement.

  • Inject the this compound solution slowly (typically 5-10 µL). A chaser of 5 µL of sterile saline can be used.

  • Pause before withdrawing the needle to minimize leakage.

  • Monitor for immediate reactions.

3.2.4. Post-Procedural Care

  • Monitor the mouse during recovery from anesthesia on a heating pad.

  • Observe for any signs of motor or sensory deficits.

  • Provide analgesia as required by the approved protocol.

  • Ensure easy access to food and water.

Visualizations

Experimental Workflow for Intrathecal Administration

G cluster_prep Pre-Procedure cluster_injection Injection Procedure cluster_post Post-Procedure Anesthesia Animal Anesthesia Positioning Prone Positioning & Temperature Maintenance Anesthesia->Positioning Induce and maintain Shaving Shaving of Injection Site Positioning->Shaving Expose injection site Sterilization Antiseptic Sterilization Shaving->Sterilization Aseptic technique Palpation Palpation of Anatomical Landmarks (e.g., Iliac Crest) Sterilization->Palpation Prepare for injection Needle_Insertion Needle Insertion into Intervertebral Space (e.g., L5-L6) Palpation->Needle_Insertion Locate injection point Confirmation Confirmation of Subarachnoid Space Entry (e.g., Tail Flick) Needle_Insertion->Confirmation Ensure correct placement Iotrolan_Injection Slow Injection of this compound Confirmation->Iotrolan_Injection Administer agent Needle_Withdrawal Pause and Slow Withdrawal of Needle Iotrolan_Injection->Needle_Withdrawal Prevent leakage Recovery Recovery from Anesthesia Needle_Withdrawal->Recovery Begin recovery phase Monitoring Monitoring for Adverse Effects Recovery->Monitoring Observe for complications Analgesia Administration of Analgesia Monitoring->Analgesia Manage pain Housing Return to Housing with Food & Water Analgesia->Housing Ensure welfare

Caption: Workflow for intrathecal administration of this compound in research animals.

Logical Relationship of Key Procedural Considerations

G cluster_factors Key Factors for Successful Intrathecal Injection cluster_considerations Procedural Considerations Animal_Welfare Animal Welfare Procedural_Success Procedural Success Animal_Welfare->Procedural_Success Data_Quality Data Quality Data_Quality->Procedural_Success Anesthesia Appropriate Anesthesia Anesthesia->Animal_Welfare Aseptic_Technique Aseptic Technique Aseptic_Technique->Animal_Welfare Aseptic_Technique->Procedural_Success Accurate_Dosage Accurate Dosage & Volume Accurate_Dosage->Data_Quality Correct_Needle_Placement Correct Needle Placement Correct_Needle_Placement->Data_Quality Correct_Needle_Placement->Procedural_Success Post_Procedural_Care Post-Procedural Care Post_Procedural_Care->Animal_Welfare

Caption: Interrelationship of factors for successful intrathecal administration.

Safety and Handling

  • Aseptic Technique: All materials and the injection site must be sterile to prevent infection.

  • Animal Monitoring: Closely monitor animals during and after the procedure for any signs of distress, including respiratory depression or neurological changes.

  • Contraindications: Do not administer this compound intrathecally if there is a known hypersensitivity or a significant local or systemic infection. Intrathecal administration of corticosteroids with this compound is contraindicated.

  • Adverse Reactions: While this compound is generally well-tolerated, be prepared for potential adverse reactions such as seizures, although these are rare.

  • Drug Interactions: Avoid concurrent use of drugs that lower the seizure threshold.

By following these detailed protocols and considering the key safety and handling information, researchers can effectively and safely utilize intrathecal this compound administration in their preclinical studies.

References

Application Notes and Protocols for Iotrolan in Preclinical Central Nervous System Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Iotrolan, a non-ionic, dimeric, iso-osmolar iodinated contrast agent, for imaging the central nervous system (CNS) in preclinical models. The following sections detail the properties of this compound, safety and toxicology data, and detailed protocols for its application in computed tomography (CT) myelography and cisternography in rodent and canine models.

Introduction to this compound for CNS Imaging

This compound is a radiographic contrast agent designed for various imaging procedures, including myelography. Its properties make it a suitable candidate for preclinical CNS imaging.[1][2] Chemically, this compound is a dimer of a triiodinated isophthalic acid derivative.[2] The iodine atoms in its structure absorb X-rays, thus enhancing the contrast of anatomical structures in X-ray-based imaging modalities like CT.[1][2]

A key characteristic of this compound is that it is a non-ionic and iso-osmolar solution, meaning it has an osmolarity similar to that of cerebrospinal fluid (CSF) and blood plasma. This property is significant as it reduces the likelihood of adverse reactions compared to ionic and hyperosmolar contrast agents.

Mechanism of Action: The contrast enhancement provided by this compound is based on the principle of X-ray attenuation. The high atomic number of the iodine atoms in the this compound molecule allows for greater absorption of X-rays compared to the surrounding soft tissues of the central nervous system. When introduced into the subarachnoid space via intrathecal injection, this compound mixes with the CSF and opacifies the spaces surrounding the spinal cord and brain. This differential absorption of X-rays creates a clear distinction between the CSF-filled spaces and the neural tissues on a CT scan, enabling detailed visualization of the morphology of the spinal cord, nerve roots, and brain cisterns.

Data Presentation: Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies involving this compound. This information is crucial for study design, dose selection, and interpretation of results.

Table 1: Preclinical Toxicology Data for this compound
SpeciesRoute of AdministrationParameterValueReference(s)
RatIntracisternalLD501.141 mg Iodine/kg
RatIntracisternalRepeated Dose (200 µL of 300 mg I/mL, weekly for 4 weeks)No this compound-related pathology detected in brain or spinal tissues
MouseIntravenousLD50>15 g Iodine/kg
DogSubarachnoid (lumbar)Single Dose (249 mg Iodine/kg)No local, systemic, or neurological effects
Table 2: Quantitative CT Myelography Data in a Canine Model

This table presents CT attenuation values (in Hounsfield Units, HU) in the subarachnoid space of healthy beagle dogs at various time points and spinal locations after the administration of this compound (240 mgI/mL).

Time After InjectionSpinal LocationMean CT Number (HU) ± SD
5 minutesT9-10450 ± 150
5 minutesT11-12600 ± 200
5 minutesT13-L1750 ± 250
5 minutesL2-3800 ± 300
5 minutesL3-4900 ± 350
30 minutesT9-10300 ± 100
30 minutesT11-12400 ± 150
30 minutesT13-L1500 ± 200
30 minutesL2-3550 ± 250
30 minutesL3-4600 ± 300
60 minutesT9-10200 ± 80
60 minutesT11-12250 ± 100
60 minutesT13-L1300 ± 120
60 minutesL2-3350 ± 150
60 minutesL3-4400 ± 180

Data adapted from a comparative study in beagle dogs.

Experimental Protocols

The following are detailed protocols for the intrathecal administration of this compound and subsequent CT imaging in preclinical models. These protocols are intended as a guide and may require optimization based on specific research needs and institutional guidelines.

General Animal Preparation and Anesthesia

Proper animal preparation is critical for successful and ethical preclinical imaging studies.

  • Fasting: Animals should be fasted for an appropriate period before anesthesia to reduce the risk of aspiration. For rodents, a 2-4 hour fasting period is generally sufficient, while for canines, an overnight fast is recommended. Water should be available ad libitum.

  • Anesthesia: General anesthesia is required for the intrathecal injection and imaging procedures to prevent animal movement and ensure accurate targeting.

    • Rodents: Inhalational anesthesia with isoflurane (1-3% in oxygen) is commonly used. Anesthesia can be induced in an induction chamber and maintained via a nose cone.

    • Canines: Anesthesia is typically induced with an intravenous agent (e.g., propofol) and maintained with an inhalant anesthetic (e.g., isoflurane or sevoflurane) delivered through an endotracheal tube.

  • Monitoring: Throughout the procedure, it is essential to monitor the animal's vital signs, including heart rate, respiratory rate, and body temperature. A heating pad should be used to maintain body temperature.

Protocol for CT Myelography in a Rat Model

This protocol describes a method for performing CT myelography in rats via a lumbar intrathecal injection.

Materials:

  • This compound (240 or 300 mgI/mL)

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 30G)

  • Anesthesia machine with isoflurane

  • Animal positioning aids

  • Micro-CT scanner

Procedure:

  • Animal Preparation: Anesthetize the rat as described in section 3.1. Shave the fur over the lumbar region.

  • Positioning: Place the animal in a prone or lateral recumbent position. Flex the spine by bringing the hind limbs towards the head to open the intervertebral spaces.

  • Injection Site Identification: Palpate the iliac crests to identify the L6 vertebra. The injection site is the intervertebral space between L5 and L6 or L4 and L5.

  • Intrathecal Injection:

    • Using a sterile 30G needle attached to a syringe containing this compound, carefully insert the needle into the identified intervertebral space at a slight cranial angle.

    • A characteristic "tail flick" or a slight decrease in resistance may indicate entry into the subarachnoid space.

    • Slowly inject the this compound. Recommended injection volumes for rats are typically in the range of 10-50 µL. The injection should be performed over 1-2 minutes to avoid a rapid increase in intracranial pressure.

  • CT Imaging:

    • Immediately after injection, transfer the anesthetized animal to the CT scanner.

    • Position the animal on the scanner bed. The orientation (prone or supine) can be chosen based on the specific structures of interest.

    • Imaging Parameters (suggested starting points for micro-CT):

      • Tube Voltage: 50-80 kVp

      • Tube Current: 200-500 µA

      • Slice Thickness: 0.1-0.5 mm

      • Reconstruction Algorithm: Standard or bone algorithm

    • Acquire images of the entire spinal column or the specific region of interest.

  • Post-procedural Care:

    • Monitor the animal closely during recovery from anesthesia.

    • Provide supportive care, including maintaining body temperature.

    • Observe for any signs of neurological deficits or distress.

Protocol for CT Cisternography in a Mouse Model

This protocol outlines a method for performing CT cisternography in mice via an injection into the cisterna magna.

Materials:

  • This compound (240 or 300 mgI/mL)

  • Sterile microsyringe (e.g., Hamilton syringe) with a 30G or smaller needle

  • Anesthesia machine with isoflurane

  • Stereotaxic frame (optional, but recommended for precision)

  • Micro-CT scanner

Procedure:

  • Animal Preparation: Anesthetize the mouse as described in section 3.1. Shave the fur on the back of the head and neck.

  • Positioning: Place the anesthetized mouse in a stereotaxic frame or in a prone position with the head flexed downwards to open the space between the occipital bone and the C1 vertebra.

  • Injection Site Identification: The injection site is on the midline, just caudal to the occipital bone.

  • Intrathecal Injection:

    • Using a microsyringe, carefully insert the needle through the skin and muscle layers, aiming for the cisterna magna. A slight "pop" may be felt as the needle penetrates the atlanto-occipital membrane.

    • To confirm correct placement, a small amount of CSF may be aspirated.

    • Slowly inject the this compound. Recommended injection volumes for mice are typically in the range of 5-10 µL.

  • CT Imaging:

    • Immediately following the injection, position the mouse in the CT scanner.

    • Imaging Parameters (suggested starting points for micro-CT):

      • Tube Voltage: 40-70 kVp

      • Tube Current: 200-400 µA

      • Slice Thickness: 0.05-0.2 mm

      • Reconstruction Algorithm: Standard or bone algorithm

    • Acquire images of the head and cervical spine.

  • Post-procedural Care:

    • Monitor the animal closely during and after recovery from anesthesia.

    • Provide a warm environment to prevent hypothermia.

    • Observe for any adverse effects.

Protocol for CT Myelography in a Canine Model

This protocol is a general guideline for performing CT myelography in dogs. Specific parameters should be adjusted based on the size of the dog and the available equipment.

Materials:

  • This compound (240 or 300 mgI/mL)

  • Sterile spinal needles (e.g., 22G)

  • Anesthesia machine and monitoring equipment

  • Clinical CT scanner

Procedure:

  • Animal Preparation: Anesthetize the dog as described in section 3.1.

  • Positioning: Place the dog in lateral or sternal recumbency.

  • Injection Site: The injection can be performed at the cisterna magna or the lumbar region (typically between L4-L5 or L5-L6). The choice of site depends on the suspected location of the pathology.

  • Intrathecal Injection:

    • Aseptically prepare the injection site.

    • Insert the spinal needle into the subarachnoid space. Confirmation of placement is typically done by observing the flow of CSF from the needle hub.

    • A sample of CSF can be collected for analysis before contrast injection.

    • Slowly inject the this compound. The dose is typically calculated based on body weight, with a common dose being 0.3-0.45 mL/kg.

  • CT Imaging:

    • Position the dog on the CT table.

    • Imaging Parameters (suggested starting points for a clinical CT scanner):

      • Tube Voltage: 120 kVp

      • Tube Current: 100-300 mAs (utilize automatic exposure control if available)

      • Slice Thickness: 1-3 mm

      • Reconstruction Algorithm: Standard or bone kernel

    • Acquire images over the region of interest. Tilting the gantry or the animal may be necessary to facilitate the flow of contrast to the desired area.

  • Post-procedural Care:

    • Recover the animal from anesthesia under close observation.

    • Monitor for potential side effects such as seizures, although these are less common with non-ionic, iso-osmolar agents like this compound.

    • Provide appropriate post-operative analgesia if a surgical procedure was performed in conjunction with the imaging.

Visualizations

Workflow for Preclinical CNS Imaging with this compound

G cluster_prep Animal Preparation cluster_injection This compound Administration cluster_imaging CT Imaging cluster_post Post-Procedure fasting Fasting anesthesia Anesthesia Induction & Maintenance fasting->anesthesia monitoring Physiological Monitoring anesthesia->monitoring positioning Animal Positioning monitoring->positioning injection Intrathecal Injection (Lumbar or Cisterna Magna) positioning->injection ct_positioning Positioning in CT Scanner injection->ct_positioning scan CT Image Acquisition ct_positioning->scan recovery Recovery from Anesthesia scan->recovery data_analysis Image Reconstruction & Data Analysis recovery->data_analysis G cluster_process Mechanism of Action This compound This compound (Iodinated Contrast) detector CT Detector This compound->detector Reduced Signal xray X-ray Beam xray->this compound High Attenuation tissue Soft Tissue (CNS) xray->tissue Low Attenuation tissue->detector Higher Signal image High-Contrast CT Image detector->image

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Iotrolan Concentration for Small Animal Micro-CT

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Iotrolan concentration in small animal micro-CT imaging. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on experimental protocols, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for small animal micro-CT?

A1: this compound is a non-ionic, dimeric, hexaiodinated radiographic contrast medium. Its high concentration of iodine atoms effectively attenuates X-rays, significantly enhancing the contrast of soft tissues and vascular structures in micro-CT imaging.[1] Being iso-osmolar to plasma, it offers good tolerance in animal subjects.

Q2: What are the commercially available concentrations of this compound?

A2: this compound is typically available in concentrations such as 240 mg I/mL and 300 mg I/mL.[1] The choice of concentration depends on the specific application and the desired level of contrast enhancement.

Q3: What is a typical intravenous (IV) dose of this compound for mice and rats?

A3: While specific protocols for micro-CT are not extensively published, toxicological studies provide guidance on safe dosage. The maximum tolerated intravenous doses have been found to be as high as 15 g I/kg in mice and 12 g I/kg in rats, indicating a wide safety margin for imaging studies.[1] For imaging purposes, a much lower dose is typically required. A common starting point for iodinated contrast agents is in the range of 100-250 µL for a 25-gram mouse. The exact volume should be calculated based on the desired iodine concentration in the blood volume of the animal.

Q4: How long after injection should I acquire the micro-CT scan?

A4: The optimal imaging window depends on the target tissue. For vascular imaging, scans should be initiated immediately after or even during the injection to capture the arterial and venous phases. For observing tissue perfusion or enhancement of solid tumors, a delay of several minutes may be necessary. One study using an intraperitoneal injection of an iodinated contrast agent in mice found that the optimal time for imaging abdominal organs was 15 minutes post-injection.[2]

Q5: What is the clearance rate of this compound in small animals?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor or no contrast enhancement - Incorrect this compound concentration or dose: The amount of iodine may be insufficient for adequate X-ray attenuation. - Suboptimal timing of the scan: The scan was performed too early or too late to capture peak enhancement. - Improper injection: The contrast agent was not delivered effectively into the vasculature (e.g., subcutaneous leakage).- Increase the this compound concentration or the injection volume within safe limits. - Perform dynamic scanning or a series of scans at different time points post-injection to determine the optimal imaging window. - Confirm proper catheter placement and injection technique. Visually inspect the injection site for any swelling.
Streak artifacts in the image - High concentration of this compound: Very high contrast can lead to beam hardening artifacts. - Animal motion: Movement during the scan can cause blurring and streaks. - High viscosity of this compound: As a dimeric agent, this compound is more viscous than monomeric agents, which can affect its flow characteristics.- Dilute the this compound solution or use a lower initial concentration. - Ensure the animal is properly anesthetized and secured. Use respiratory and/or cardiac gating if available. - Warm the this compound solution to body temperature (37°C) to reduce its viscosity before injection.
Inconsistent enhancement between animals - Variability in animal physiology: Differences in cardiac output, renal function, and body weight can affect contrast agent distribution and clearance. - Inconsistent injection parameters: Variations in injection rate and volume will alter the pharmacokinetics.- Normalize the this compound dose to the body weight of each animal. - Use an automated injection pump for precise control over the injection rate and volume.
Air bubbles in the image - Air injected with the contrast agent: Air bubbles in the syringe or catheter can cause significant artifacts.- Carefully prime the syringe and catheter to remove all air bubbles before injection.

Quantitative Data

Estimated Hounsfield Unit (HU) Enhancement

The following table provides an estimated range of Hounsfield Unit (HU) values for different concentrations of this compound in the blood of a small animal. These are theoretical estimations and can vary based on the micro-CT scanner settings (e.g., tube voltage) and the animal's physiology.

This compound Concentration in Blood (mg I/mL)Estimated HU Enhancement (ΔHU)
125 - 35
5125 - 175
10250 - 350
15375 - 525
20500 - 700
Recommended this compound Dosages and Scanning Times

This table provides starting recommendations for this compound concentration and imaging time points for different applications in mice.

ApplicationRecommended this compound Concentration (mg I/mL)Recommended Injection Volume (µL for a 25g mouse)Injection RouteOptimal Scanning Time Post-Injection
Vascular Imaging (Angiography) 300100 - 150Intravenous (tail vein)Immediate (during or within 1 minute of injection)
Soft Tissue/Organ Perfusion 240 - 300150 - 200Intravenous (tail vein)2 - 15 minutes
Tumor Enhancement 300150 - 200Intravenous (tail vein)5 - 30 minutes (dynamic scan recommended)
Abdominal Organ Delineation 240250Intraperitoneal15 minutes

Experimental Protocols

Protocol 1: Intravenous Administration for Vascular Imaging in Mice
  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Place a catheter in the tail vein.

    • Position the animal in the micro-CT scanner and secure it to prevent motion.

  • Contrast Agent Preparation:

    • Use this compound with a concentration of 300 mg I/mL.

    • Warm the contrast agent to 37°C to reduce viscosity.

    • Draw the calculated volume (e.g., 100-150 µL for a 25g mouse) into a syringe, ensuring no air bubbles are present.

  • Injection and Scanning:

    • Connect the syringe to the tail vein catheter.

    • Start the micro-CT scan acquisition.

    • Inject the this compound as a bolus over 5-10 seconds.

    • Continue scanning for the desired duration to capture the vascular phase.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Catheterization) Positioning Position Animal in Micro-CT Animal_Prep->Positioning Contrast_Prep This compound Preparation (Concentration Selection, Warming) Injection Intravenous Injection of this compound Contrast_Prep->Injection Positioning->Injection Scan Micro-CT Data Acquisition Injection->Scan Immediate or Delayed Reconstruction Image Reconstruction Scan->Reconstruction Analysis Data Analysis (Quantification, Visualization) Reconstruction->Analysis

Caption: General workflow for a contrast-enhanced small animal micro-CT experiment.

Troubleshooting_Logic cluster_contrast Contrast Issues cluster_artifacts Artifact Issues Start Poor Image Quality Low_Contrast Low Contrast? Start->Low_Contrast Artifacts Artifacts Present? Start->Artifacts Check_Dose Increase Dose/Concentration Low_Contrast->Check_Dose Yes Check_Timing Adjust Scan Timing Low_Contrast->Check_Timing Yes End Re-scan Check_Motion Improve Animal Immobilization / Use Gating Artifacts->Check_Motion Yes Check_Concentration Reduce Concentration / Dilute Artifacts->Check_Concentration Yes Check_Air Check for Air Bubbles Artifacts->Check_Air Yes

Caption: A logical workflow for troubleshooting common issues in this compound-enhanced micro-CT.

References

Technical Support Center: Mitigating Beam Hardening Artifacts with Iotrolan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Iotrolan as a contrast agent in computed tomography (CT) and micro-CT imaging, with a specific focus on reducing beam hardening artifacts.

FAQs: Understanding this compound and Beam Hardening

Q1: What is this compound and how does it work as a contrast agent?

A1: this compound is a non-ionic, dimeric, iodinated contrast agent. Its mechanism of action is based on the high atomic number of iodine, which effectively absorbs X-rays. When introduced into a biological system, this compound increases the attenuation of X-rays in the tissues where it distributes, thereby enhancing the contrast in CT images. This allows for better visualization of anatomical structures and physiological processes.

Q2: What are beam hardening artifacts in CT imaging?

A2: Beam hardening artifacts are a common issue in CT imaging that arise from the polychromatic nature of the X-ray beams produced by laboratory scanners.[1] As the X-ray beam passes through an object, the lower-energy ("softer") photons are more readily absorbed than the higher-energy ("harder") photons.[2] This results in a progressive increase in the mean energy of the X-ray beam, a phenomenon known as "beam hardening."[2] This physical process can lead to two primary types of artifacts in the reconstructed images:

  • Cupping artifacts: A non-uniform, cup-like appearance in the image of a homogenous object, where the center of the object appears darker (lower CT number) than its periphery.[2][3]

  • Streak artifacts: Dark streaks or bands that appear between two dense objects in the image.

Q3: How does this compound, an iodinated contrast agent, contribute to beam hardening?

A3: Due to the high concentration of iodine, this compound is a dense material that significantly attenuates X-rays. When a polychromatic X-ray beam passes through a region with a high concentration of this compound, it undergoes substantial beam hardening. This can exacerbate cupping and streak artifacts, particularly in areas of high contrast agent accumulation. It is a misconception that iodinated contrast agents inherently reduce beam hardening; in fact, they are a common cause of such artifacts. Some studies suggest that contrast agents based on elements with a higher atomic number than iodine, such as gadolinium, may produce less pronounced beam hardening artifacts.

Q4: What are the primary strategies for reducing beam hardening artifacts when using iodinated contrast agents like this compound?

A4: The reduction of beam hardening artifacts involves a multi-faceted approach that includes optimizing acquisition parameters and utilizing post-processing techniques. Key strategies include:

  • Increasing the X-ray tube voltage (kVp): Higher kVp settings produce a "harder" initial X-ray beam, which is less susceptible to further hardening as it passes through the sample. However, this may come at the cost of reduced image contrast.

  • Using X-ray beam filtration: Placing a filter (e.g., aluminum or copper) between the X-ray source and the sample pre-hardens the beam by removing low-energy photons.

  • Software-based corrections: Many modern CT scanners have built-in beam hardening correction algorithms that can be applied during image reconstruction.

  • Optimizing contrast agent concentration: Using the lowest effective concentration of this compound can help to minimize the extent of beam hardening.

Troubleshooting Guide

Issue: You are observing significant cupping artifacts in your this compound-enhanced scans.

Possible Cause Recommended Solution
X-ray beam is too "soft" Increase the tube voltage (kVp). For example, if you are scanning at 80 kVp, try increasing to 100 or 120 kVp.
Insufficient beam filtration Add or increase the thickness of an aluminum or copper filter.
High concentration of this compound If experimentally feasible, try reducing the concentration of the this compound solution.
Software correction is not applied Ensure that the beam hardening correction feature in your reconstruction software is enabled.

Issue: Dark streaks are appearing between dense, this compound-filled structures.

Possible Cause Recommended Solution
Severe beam hardening between two high-density regions Increase the tube voltage (kVp) to improve beam penetration.
Photon starvation In highly attenuating regions, an insufficient number of photons may be reaching the detector. Consider increasing the tube current (mA) or the exposure time to improve photon statistics.
Inadequate software correction Explore advanced reconstruction algorithms, such as iterative reconstruction, if available on your system, as they can be more effective at mitigating streak artifacts.

Experimental Protocols

General Protocol for Contrast-Enhanced Micro-CT with this compound

  • Sample Preparation: Prepare the biological sample according to standard laboratory procedures. If applicable, perfuse with a fixative.

  • This compound Staining:

    • Prepare a solution of this compound at the desired concentration. It is advisable to test a range of concentrations to find the optimal balance between contrast enhancement and artifact generation.

    • Immerse the sample in the this compound solution for a duration sufficient to allow for adequate tissue penetration. The incubation time will vary depending on the sample size and tissue type.

  • Sample Mounting:

    • Gently remove the sample from the this compound solution and blot any excess liquid.

    • Mount the sample in a holder that is appropriate for the micro-CT scanner, ensuring it is stable and centered in the field of view.

  • Image Acquisition:

    • Set the initial scanning parameters. A starting point for a small animal model might be:

      • Tube Voltage (kVp): 80-100 kVp

      • Tube Current (mA): 100-200 µA

      • Voxel Size: Dependent on the required resolution

      • Exposure Time: 500-1000 ms

      • Projections: 1800-3600 over 360 degrees

      • Filter: 0.5 mm Aluminum

    • Acquire a scout view to ensure proper positioning.

    • Perform the full scan.

  • Image Reconstruction:

    • Reconstruct the projection data using the scanner's software.

    • Apply a beam hardening correction algorithm. The specific settings for this will be dependent on the software provided with your micro-CT system.

  • Artifact Analysis and Protocol Optimization:

    • Examine the reconstructed images for the presence of cupping and streak artifacts.

    • If artifacts are present, systematically adjust the acquisition parameters (e.g., increase kVp, add filtration) and re-scan if necessary. Refer to the troubleshooting guide for specific recommendations.

Quantitative Data

Currently, there is a lack of published, peer-reviewed studies that provide specific quantitative data on the reduction of beam hardening artifacts with varying concentrations of this compound. The following table is illustrative and based on the expected theoretical relationship between imaging parameters and artifact severity. Researchers should perform their own phantom studies to generate empirical data for their specific imaging system and experimental setup.

Illustrative Data: Expected Impact of Parameter Adjustments on Beam Hardening Artifacts

ParameterChangeExpected Impact on Cupping ArtifactExpected Impact on Streak ArtifactNotes
Tube Voltage (kVp) IncreaseDecreaseDecreaseMay reduce image contrast.
Beam Filtration Add/IncreaseDecreaseDecreaseReduces photon flux, may require longer scan times.
This compound Concentration DecreaseDecreaseDecreaseMay reduce the desired contrast enhancement.
Reconstruction Algorithm Apply BHCDecreaseDecreaseEffectiveness varies by algorithm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis cluster_decision Decision Sample_Prep Sample Preparation (Fixation, etc.) Staining This compound Staining (Concentration Optimization) Sample_Prep->Staining Mounting Sample Mounting Staining->Mounting Set_Params Set Initial Scan Parameters (kVp, Filter, etc.) Mounting->Set_Params Scan Perform Scan Set_Params->Scan Recon Image Reconstruction (with BHC) Scan->Recon Analysis Artifact Analysis Recon->Analysis Decision Artifacts Present? Analysis->Decision Decision->Set_Params Yes, Optimize Parameters Final_Images Final Images Decision->Final_Images No

Caption: Experimental workflow for contrast-enhanced CT with artifact analysis.

Troubleshooting_Workflow cluster_cupping Cupping Artifacts cluster_streak Streak Artifacts Start Artifacts Detected in Reconstructed Image Increase_kVp_Cup Increase Tube Voltage (kVp) Start->Increase_kVp_Cup Add_Filter_Cup Add/Increase Beam Filtration Start->Add_Filter_Cup Check_BHC_Cup Verify BHC is Enabled Start->Check_BHC_Cup Increase_kVp_Streak Increase Tube Voltage (kVp) Start->Increase_kVp_Streak Increase_mA_Streak Increase Tube Current (mA) or Exposure Time Start->Increase_mA_Streak Iterative_Recon Use Iterative Reconstruction Start->Iterative_Recon Rescan Re-scan Sample Increase_kVp_Cup->Rescan Add_Filter_Cup->Rescan Recon Re-reconstruct Data Check_BHC_Cup->Recon Re-reconstruct Increase_kVp_Streak->Rescan Increase_mA_Streak->Rescan Iterative_Recon->Recon

Caption: Troubleshooting guide for common beam hardening artifacts.

References

Technical Support Center: Optimizing Micro-CT Signal-to-Noise Ratio with Iotrolan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Iotrolan to improve the signal-to-noise ratio (SNR) in preclinical micro-computed tomography (micro-CT) imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve micro-CT image quality?

A1: this compound is a non-ionic, water-soluble, iodinated contrast agent.[1] Its mechanism of action in micro-CT is based on the high atomic number of iodine, which effectively absorbs X-rays.[1] When introduced into a biological system, this compound increases the X-ray attenuation of the tissues in which it accumulates, primarily the vasculature. This differential attenuation between the contrast-enhanced tissue and the surrounding unenhanced tissue leads to a significant improvement in image contrast and, consequently, a higher signal-to-noise ratio (SNR).[1]

Q2: What are the main applications of this compound in preclinical micro-CT?

A2: this compound is particularly useful for visualizing vascular structures and soft tissues that have inherently low contrast in micro-CT. Common preclinical applications include:

  • Angiography: Imaging of blood vessels to study vascular morphology and pathology.

  • Oncology Research: Assessing tumor vascularity and response to anti-angiogenic therapies.[2][3]

  • Organ Perfusion: Evaluating blood flow and distribution within various organs.

Q3: Is this compound safe for use in small animals?

A3: this compound is a non-ionic contrast agent, which generally means it has lower toxicity and is better tolerated compared to ionic contrast agents. However, as with any contrast media, there are potential side effects, which can include allergic reactions. It is crucial to use appropriate doses for the specific animal model and to monitor the animal's condition during and after administration.

Q4: How is this compound administered for in vivo micro-CT studies?

A4: For most preclinical vascular imaging applications, this compound is administered intravenously (IV), typically via the tail vein in rodents. The injection can be performed as a bolus or a slow infusion, depending on the experimental goals.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-enhanced micro-CT experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio (SNR) 1. Insufficient this compound Concentration: The concentration of this compound in the region of interest is too low to provide adequate contrast. 2. Suboptimal Scan Parameters: The X-ray tube voltage (kVp) and current (µA) may not be optimized for the iodinated contrast. 3. Incorrect Timing of Scan: The scan was acquired too early (before peak enhancement) or too late (after clearance of the agent).1. Increase this compound Dose: Titrate the injected volume or concentration of this compound. Refer to the quantitative data table below for guidance. 2. Optimize kVp: Lowering the tube potential (e.g., towards 40 kVp) can increase the contrast enhancement from iodine. However, this may also increase image noise. A balance must be found. 3. Adjust Scan Timing: Perform dynamic scans on a pilot animal to determine the optimal time window for imaging after this compound administration.
Image Artifacts 1. Beam Hardening: The polychromatic X-ray beam becomes "harder" (higher average energy) as it passes through the dense this compound, causing cupping or streak artifacts. 2. Motion Artifacts: Animal movement during the scan can cause blurring and streaks. 3. Ring Artifacts: Caused by detector imperfections or miscalibration.1. Use Filtration: Employing a metal filter (e.g., aluminum) can help reduce beam hardening. 2. Proper Anesthesia and Monitoring: Ensure the animal is adequately anesthetized and physiologically stable throughout the scan. 3. Detector Calibration: Regularly calibrate the micro-CT scanner's detector according to the manufacturer's recommendations.
Poor Vascular Filling 1. Incorrect Catheter Placement: The injection catheter is not properly seated in the vessel. 2. Clot Formation: Blood clotting at the catheter tip can obstruct the flow of the contrast agent. 3. Vasoconstriction: Stress or cold can cause blood vessels to constrict.1. Verify Catheter Position: Ensure the catheter is correctly placed and secured. 2. Use Heparinized Saline: Flush the catheter with heparinized saline before and after this compound injection to prevent clotting. 3. Maintain Animal's Body Temperature: Use a heating pad to keep the animal warm and prevent vasoconstriction.
Extravasation of Contrast Agent 1. Vessel Puncture: The injection needle or catheter has perforated the blood vessel. 2. High Injection Pressure: Injecting the contrast agent too rapidly can cause vessel rupture.1. Careful Cannulation Technique: Use proper technique to avoid damaging the blood vessel. 2. Slow Injection Rate: Administer the this compound at a slow and steady rate.

Quantitative Data Summary

The following table summarizes the impact of this compound concentration and micro-CT tube potential on image enhancement and contrast-to-noise ratio (CNR), based on a phantom study.

This compound Concentration (M)Tube Potential (kVp)Image Enhancement (HU)Contrast-to-Noise Ratio (CNR)Image Noise
5 40~150~1.5~45
80~100~2.0~20
90~75~1.8~12
10 40~250~2.5~45
80~175~3.5~20
90~125~3.0~12
15 40~350~3.5~45
80~250~5.0~20
90~175~4.0~12
20 40~450~4.5~45
80~300~6.0~20
90~225~5.0~12

Data adapted from a phantom study and presented as approximate values to illustrate trends.

Experimental Protocols

Protocol 1: In Vivo Vascular Imaging in a Murine Model

This protocol outlines the general steps for performing contrast-enhanced micro-CT angiography in a mouse using this compound.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

    • Place the animal on a heating pad to maintain body temperature.

    • Secure the mouse in a position that allows for clear imaging of the region of interest.

    • Place a catheter in the tail vein.

  • This compound Administration:

    • Prepare a solution of this compound at the desired concentration.

    • Flush the catheter with heparinized saline.

    • Inject the this compound solution intravenously at a controlled rate. The typical volume is around 100-200 µL for a mouse.

  • Micro-CT Scanning:

    • Position the animal in the micro-CT scanner.

    • Set the appropriate scanning parameters (e.g., 40-80 kVp, appropriate µA, and voxel size).

    • Acquire the scan at the predetermined optimal time point for peak vascular enhancement.

  • Post-Scan Procedure:

    • Remove the animal from the scanner and monitor its recovery from anesthesia.

    • Remove the tail vein catheter.

    • Return the animal to its cage once fully recovered.

Logical Relationship for Optimizing SNR

The following diagram illustrates the logical workflow for optimizing the signal-to-noise ratio in this compound-enhanced micro-CT.

snr_optimization_workflow cluster_parameters Adjustable Parameters cluster_outcomes Image Quality Metrics iotrolan_conc This compound Concentration contrast Image Contrast iotrolan_conc->contrast + injection_rate Injection Rate injection_rate->contrast scan_timing Scan Timing scan_timing->contrast kvp Tube Voltage (kVp) kvp->contrast - noise Image Noise kvp->noise - current Tube Current (µA) current->noise - exposure_time Exposure Time exposure_time->noise - snr Signal-to-Noise Ratio (SNR) contrast->snr + noise->snr -

Caption: Logical workflow for optimizing SNR.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for an in vivo this compound-enhanced micro-CT study.

experimental_workflow start Start animal_prep 1. Animal Preparation (Anesthesia, Catheterization) start->animal_prep iotrolan_admin 2. This compound Administration animal_prep->iotrolan_admin microct_scan 3. Micro-CT Scan iotrolan_admin->microct_scan image_recon 4. Image Reconstruction microct_scan->image_recon data_analysis 5. Data Analysis (SNR, Vascular Morphology) image_recon->data_analysis end End data_analysis->end

Caption: In vivo this compound-enhanced micro-CT workflow.

References

Technical Support Center: Managing Iotrolan Viscosity for Small Gauge Needle Injection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing Iotrolan viscosity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with injecting this compound, a high-viscosity contrast agent, through small gauge needles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered when injecting this compound through small gauge needles.

Problem Possible Cause Recommended Solution
High Injection Force Required This compound viscosity is too high at the current temperature.Warm the this compound solution to 37°C. As indicated in the data below, this can significantly reduce viscosity.
Needle gauge is too small for the desired flow rate.Use a larger gauge needle if the experimental protocol allows. If a small gauge needle is required, a lower injection flow rate must be used.
High injection flow rate.Reduce the injection flow rate. Slower, controlled injections are more manageable with highly viscous solutions.
Needle Clogging or Blockage Crystallization of this compound at lower temperatures.Ensure this compound is brought to at least room temperature (20-25°C) before use, preferably warmed to 37°C.
Particulate matter in the solution.Visually inspect the solution for particulates before drawing it into the syringe. Do not use if particulates are present.
Inaccurate Dosing Difficulty in controlling the plunger due to high resistance.Use a high-quality syringe with a luer-lock connection to prevent needle pop-off. Consider using a syringe pump for precise and controlled injections.
Air bubbles in the syringe.Ensure all air bubbles are expelled from the syringe before injection.
Variability in Experimental Results Inconsistent this compound temperature between experiments.Standardize the warming protocol for the this compound solution to ensure consistent viscosity.
Inconsistent injection rates.Utilize a syringe pump to maintain a constant and reproducible flow rate across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its viscosity a concern for small gauge needle injections?

A1: this compound is a non-ionic, dimeric, hexaiodinated radiocontrast medium.[1] Its dimeric structure contributes to a higher viscosity compared to monomeric contrast agents.[2][3] This high viscosity can make it challenging to inject through the narrow lumen of small gauge needles (e.g., 25G, 27G, 30G), requiring high injection forces and potentially leading to inconsistent delivery or needle clogging.

Q2: How does temperature affect the viscosity of this compound?

A2: The viscosity of this compound, like other contrast media, is inversely related to temperature. Warming this compound significantly reduces its viscosity, making it easier to inject.[4] For example, the viscosity of a 320 mg I/mL this compound solution is approximately 21.9 mPa·s at 25°C but drops to 11.4 mPa·s at 37°C.

Q3: How does the concentration of this compound affect its viscosity?

A3: The viscosity of contrast media increases exponentially with concentration.[4] Therefore, higher concentrations of this compound will be significantly more viscous. It is crucial to consider the specific concentration you are using when planning your injection protocol.

Q4: What is the relationship between needle gauge, flow rate, and injection pressure for viscous fluids like this compound?

A4: The relationship is described by the Hagen-Poiseuille law, which indicates that the pressure required to inject a fluid is directly proportional to its viscosity and the flow rate, and inversely proportional to the fourth power of the needle's inner radius. This means that even a small decrease in needle diameter (higher gauge) will dramatically increase the required injection pressure for a given flow rate.

Q5: What are the recommended maximum injection rates for this compound with small gauge needles?

A5: While there are no official maximum injection rates specifically for this compound with small gauge needles, a general principle is to use the lowest feasible flow rate that your experimental design allows. For highly viscous solutions, flow rates may need to be as low as 0.1 mL/min to be manageable with very small needles (e.g., 30G). It is recommended to perform preliminary tests to determine the optimal flow rate for your specific concentration, temperature, and needle size.

Quantitative Data

The following tables summarize the viscosity of this compound and other relevant contrast media at various temperatures and concentrations.

Table 1: Viscosity of this compound (320 mg I/mL) at Different Temperatures

Temperature (°C)Viscosity (mPa·s)
2521.9
3711.4

Data synthesized from a comparative study of contrast media.

Table 2: Viscosity of Iodinated Contrast Media at Various Concentrations and Temperatures

Iodine Concentration (mg I/mL)Temperature (°C)Viscosity (mPa·s)
240205.1
304.0
373.4
402.8
300209.1
306.7
375.5
404.4
3702021.2
3013.5
3710.0
408.7
4002028.8
3017.5
3713.0
4011.2

This table presents data for general iodinated contrast media to illustrate the trends in viscosity with changes in concentration and temperature.

Experimental Protocols

Protocol 1: Viscosity Measurement of this compound Using a Rotational Viscometer

Objective: To accurately measure the viscosity of an this compound solution at a controlled temperature.

Materials:

  • Rotational viscometer

  • Temperature-controlled water bath or Peltier temperature controller for the viscometer

  • Appropriate spindle and guard leg for the expected viscosity range

  • This compound solution

  • Beaker or sample container

  • Calibrated thermometer

Methodology:

  • Instrument Setup:

    • Ensure the viscometer is level on a stable surface.

    • Select and attach the appropriate spindle and guard leg based on the manufacturer's recommendations for the expected viscosity of your this compound solution.

  • Temperature Control:

    • Set the water bath or Peltier controller to the desired temperature (e.g., 25°C or 37°C).

    • Allow the sample container holder to equilibrate to the set temperature.

  • Sample Preparation:

    • Place a sufficient volume of the this compound solution into the sample container to ensure the spindle will be immersed to the marked level.

    • Place the sample container in the temperature-controlled holder and allow the sample to reach the target temperature. Verify the temperature with a calibrated thermometer.

  • Measurement:

    • Carefully lower the viscometer head, immersing the spindle into the this compound solution to the specified immersion mark. Avoid introducing air bubbles.

    • Set the rotational speed (RPM). For an unknown sample, start with a lower RPM and increase as needed to obtain a torque reading between 10% and 90%.

    • Allow the reading to stabilize. This may take 30-60 seconds.

    • Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP), along with the temperature, spindle number, and rotational speed.

  • Cleaning:

    • Thoroughly clean the spindle and sample container according to the manufacturer's instructions immediately after use.

Protocol 2: In-Vitro Controlled Injection of this compound

Objective: To determine the injection force required to deliver this compound at a constant flow rate through a specific small gauge needle.

Materials:

  • Texture analyzer or universal testing machine with a compression fixture

  • Syringe pump capable of precise, low flow rates

  • Glass syringe (e.g., 1 mL) with a luer-lock tip

  • Small gauge needles (e.g., 25G, 27G, 30G)

  • This compound solution, warmed to a specific temperature (e.g., 37°C)

  • Apparatus to secure the syringe and needle in a vertical position

Methodology:

  • Sample Preparation:

    • Warm the this compound solution to the desired temperature in a water bath.

    • Carefully fill the syringe with the warmed this compound, ensuring there are no air bubbles.

    • Securely attach the desired small gauge needle to the syringe.

  • Instrument Setup:

    • Mount the syringe securely in the fixture on the texture analyzer.

    • Position the syringe pump to depress the syringe plunger at a controlled rate.

    • Set the texture analyzer to measure the compressive force on the syringe plunger over time.

  • Execution of the Test:

    • Set the syringe pump to the desired flow rate (e.g., 0.1 mL/min, 0.5 mL/min, 1.0 mL/min).

    • Simultaneously start the texture analyzer's data acquisition and the syringe pump.

    • The texture analyzer will record the force required to maintain the set flow rate.

    • Continue the injection for a predetermined volume or time.

  • Data Analysis:

    • Analyze the force-time data to determine the average injection force for the steady-state portion of the injection.

    • Repeat the experiment with different needle gauges and flow rates to characterize the injection performance under various conditions.

Visualizations

Injection_Workflow cluster_prep Preparation cluster_injection Injection cluster_monitoring Monitoring Iotrolan_Solution This compound Solution Warm Warm to 37°C Iotrolan_Solution->Warm Syringe Fill Syringe (Expel Air) Warm->Syringe Needle Attach Small Gauge Needle Syringe->Needle Syringe_Pump Set Flow Rate on Syringe Pump Needle->Syringe_Pump Inject Controlled Injection Syringe_Pump->Inject Monitor_Pressure Monitor Injection Pressure/Force Inject->Monitor_Pressure Data_Analysis Data Analysis Monitor_Pressure->Data_Analysis Viscosity_Factors cluster_factors Influencing Factors cluster_consequences Consequences for Injection Viscosity Viscosity Injection_Force Injection Force Viscosity->Injection_Force Direct Relationship Flow_Rate Achievable Flow Rate Viscosity->Flow_Rate Inverse Relationship Needle_Gauge Required Needle Gauge Viscosity->Needle_Gauge Influences Selection Temperature Temperature Temperature->Viscosity Inverse Relationship Concentration Concentration Concentration->Viscosity Direct Relationship

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts related to the use of Iotrolan in Computed Tomography (CT) scans.

Troubleshooting Guides

This section addresses specific issues that may arise during CT imaging with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Streaking or Dark Bands in Reconstructed Images

Q: We are observing dark streaks or bands in our CT images, particularly in areas with high concentrations of this compound. What is causing this and how can we mitigate it?

A: This phenomenon is likely a beam hardening artifact . It occurs because the X-ray beam is composed of a spectrum of energies. As the beam passes through a dense substance like this compound, the lower-energy X-rays are absorbed more readily than the higher-energy ones.[1][2] This "hardening" of the beam can be misinterpreted by the reconstruction algorithm, leading to dark streaks or "cupping" artifacts where the center of a dense object appears darker than its periphery.[1][2]

Potential Causes:

  • High concentration of this compound in a localized area.

  • Use of a low tube voltage (kVp) for scanning.

  • Limitations of the standard filtered back projection (FBP) reconstruction algorithm.[3]

Solutions:

  • Optimize Injection Protocol:

    • Saline Flush: Following the this compound injection with a saline flush can help push the contrast agent through the vessels, reducing its concentration in the superior vena cava and brachiocephalic vein, which are common sites for streak artifacts. This technique can also allow for a reduction in the total volume of contrast medium needed.

    • Injection Rate: While a higher injection rate can improve arterial enhancement, it may also increase the concentration of this compound, potentially worsening beam hardening. Experiment with adjusting the injection rate to find a balance between enhancement and artifact reduction.

  • Adjust CT Scanner Parameters:

    • Increase Tube Voltage (kVp): Scanning at a higher kVp (e.g., 120-140 kVp) results in a "harder" X-ray beam that is less susceptible to beam hardening artifacts. However, this may slightly reduce overall tissue contrast, so a balance must be found.

    • Use Dual-Energy CT (DECT): DECT acquires data at two different energy levels, allowing for the creation of virtual monochromatic images. High-energy virtual monochromatic images can significantly reduce beam hardening artifacts. DECT also allows for material decomposition, which can help to differentiate iodine from other tissues.

    • Employ Iterative Reconstruction (IR) Algorithms: Modern CT scanners are equipped with IR algorithms (e.g., ASiR, MBIR) that are more sophisticated than FBP and can significantly reduce noise and artifacts, including beam hardening. These algorithms work by repeatedly comparing the reconstructed image to the acquired data and correcting for discrepancies.

  • Utilize Post-Processing Software:

    • Metal Artifact Reduction (MAR) Software: Although designed for metallic implants, MAR software can also be effective in reducing artifacts from high-concentration iodinated contrast.

Issue 2: Contrast Media Extravasation

Q: During an this compound injection, the contrast medium leaked into the surrounding tissue (extravasation). What are the immediate steps to take, and how can we prevent this in the future?

A: Contrast media extravasation is a potential complication of intravenous contrast administration. Immediate and appropriate management is crucial to minimize patient discomfort and potential tissue injury.

Immediate Actions:

  • Stop the Injection Immediately: As soon as extravasation is suspected, the injection must be stopped.

  • Elevate the Affected Limb: Elevate the extremity above the level of the heart to help reduce hydrostatic pressure and promote the resorption of the extravasated fluid.

  • Apply Compresses: There is no universal consensus, but gentle application of cold compresses initially may help reduce pain and swelling, followed by warm compresses to enhance absorption.

  • Document the Event: Record the site of extravasation, the approximate volume of extravasated this compound, and the patient's symptoms.

  • Monitor the Patient: Observe the patient for signs of worsening symptoms such as increased pain, swelling, skin blistering, or changes in sensation. In severe cases, a plastic surgery consultation may be necessary.

Prevention Strategies:

  • Proper IV Catheter Placement and Size: Ensure the intravenous catheter is correctly placed in a suitable vein. Use an appropriately sized catheter for the planned injection rate.

  • Test Injection: Before injecting this compound, perform a test injection with saline to confirm the patency and integrity of the IV line.

  • Patient Communication: Instruct the patient to report any pain, burning, or discomfort at the injection site immediately.

  • Risk Factor Assessment: Be aware of patients at higher risk for extravasation, including those with fragile veins, altered consciousness, or impaired circulation.

  • Warming of Contrast Media: Warming iodinated contrast to body temperature can reduce its viscosity, potentially lowering the injection pressure and the risk of extravasation.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that are relevant to CT imaging?

A1: this compound is a non-ionic, water-soluble, dimeric, hexaiodinated radiocontrast agent. Its key properties include:

  • High Iodine Content: The six iodine atoms per molecule provide excellent X-ray attenuation, leading to high contrast enhancement in CT images.

  • Non-ionic Nature: This property contributes to a lower osmolality compared to ionic contrast agents, which generally results in better patient tolerance and a lower risk of adverse reactions.

  • Water Solubility: Allows for intravenous administration and efficient distribution throughout the vascular system.

Q2: Can the concentration of this compound be adjusted to minimize artifacts?

A2: Yes, adjusting the iodine concentration can impact image quality. While a higher concentration generally leads to greater enhancement, it can also increase the severity of beam hardening artifacts. In some cases, using a lower concentration of this compound in combination with a lower tube potential (kVp) can achieve diagnostic contrast enhancement while reducing radiation dose and potentially minimizing artifacts.

Q3: How does a saline flush help in reducing this compound-related artifacts?

A3: A saline flush, administered immediately after the this compound bolus, serves two main purposes. First, it "pushes" the contrast agent from the injection tubing and peripheral veins into the central circulation, ensuring the entire dose is utilized for imaging. Second, it helps to wash out the concentrated bolus of contrast from vessels like the superior vena cava, which is a common source of streak artifacts in thoracic CT. This leads to more uniform vessel enhancement and fewer artifacts.

Q4: What are the advantages of using Dual-Energy CT (DECT) with this compound?

A4: DECT offers several advantages for imaging with iodinated contrast agents like this compound:

  • Artifact Reduction: As mentioned earlier, DECT can generate virtual monochromatic images at high energy levels to significantly reduce beam hardening artifacts.

  • Improved Material Differentiation: DECT can create iodine-specific maps, which can help in better visualization and quantification of contrast enhancement, and can also generate virtual non-contrast images from a single contrast-enhanced scan.

  • Potential for Contrast Dose Reduction: The ability to enhance iodine conspicuity at lower energy levels may allow for a reduction in the total volume of this compound administered.

Q5: Are there specific parameters for iterative reconstruction algorithms that are optimal for this compound-enhanced scans?

A5: The optimal parameters for iterative reconstruction (IR) algorithms depend on the specific scanner manufacturer, the algorithm version, and the clinical imaging task. Generally, IR algorithms have different strength levels. A higher level of IR will result in greater noise reduction but may also lead to an overly smooth or "plastic-like" image appearance. It is recommended to consult the manufacturer's guidelines and to experiment with different IR levels to find the best balance between noise reduction, artifact suppression, and preservation of fine anatomical details for your specific research needs.

Data Presentation

Table 1: Impact of Saline Flush on Contrast Enhancement and Artifacts

ParameterWithout Saline Flush (75 mL Contrast)With Saline Flush (60 mL Contrast + 30 mL Saline)Percentage ChangeReference
Mean Attenuation (Superior Vena Cava) 459 HU352 HU-23.3%
Mean Attenuation (Pulmonary Trunk) Nearly IdenticalNearly Identical~0%
Mean Attenuation (Ascending Aorta) Nearly IdenticalNearly Identical~0%
Perivenous Artifacts Significantly HigherSignificantly Reduced-
Contrast Volume 75 mL60 mL-20%

Table 2: Effect of Tube Voltage (kVp) and Iodine Concentration on Contrast Enhancement

Phantom SizeTube Voltage (kVp)Iodine Concentration (equivalent HU at 120 kVp)Resulting Contrast Enhancement (HU)Change in Enhancement vs. 120 kVpReference
Medium120200200Baseline
Medium70200~380~+90%
Large120200200Baseline
Large70200~360~+80%

Experimental Protocols

Protocol 1: Optimizing this compound Injection with Saline Flush

  • Patient/Subject Preparation: Ensure appropriate IV access is established in a suitable vein.

  • Contrast Agent: this compound (concentration as required for the study).

  • Injection:

    • Use a dual-head power injector.

    • Program the injector for a biphasic injection protocol.

    • Phase 1: Inject the prescribed volume of this compound at the desired flow rate.

    • Phase 2: Immediately follow with a 20-40 mL saline flush at the same flow rate as the contrast injection.

  • CT Acquisition: Time the scan acquisition according to the desired phase of enhancement (e.g., arterial, venous) using a bolus tracking technique.

  • Image Reconstruction: Reconstruct the images using both standard FBP and an iterative reconstruction algorithm to compare artifact levels.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_injection Injection Protocol cluster_scan CT Acquisition cluster_recon Image Reconstruction & Analysis prep Subject Preparation (IV Access) This compound Inject this compound prep->this compound saline Inject Saline Flush This compound->saline scan Perform CT Scan (Bolus Tracking) saline->scan recon Reconstruct Images (FBP vs. IR) scan->recon analysis Analyze for Artifacts recon->analysis

Caption: Experimental workflow for minimizing this compound artifacts.

troubleshooting_logic node_sol node_sol node_prob node_prob start Artifacts Observed? prob_streak Streaking/ Dark Bands start->prob_streak Yes sol_streak1 Optimize Injection: - Saline Flush - Adjust Flow Rate prob_streak->sol_streak1 sol_streak2 Adjust Scan Parameters: - Increase kVp - Use Dual-Energy CT prob_streak->sol_streak2 sol_streak3 Use Advanced Reconstruction: - Iterative Reconstruction - MAR Software prob_streak->sol_streak3

Caption: Troubleshooting logic for streaking artifacts.

References

Iotrolan Dosage and Administration Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iotrolan, a non-ionic, dimeric, hexaiodinated radiocontrast medium. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in preclinical animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an iodine-containing radiocontrast agent used to enhance the visibility of internal body structures in X-ray-based imaging modalities like computed tomography (CT).[1] Its mechanism of action is based on the high atomic number of its iodine atoms, which effectively absorb X-rays, thereby increasing the contrast of the tissues or fluids where it is distributed.[2][3] this compound is a non-ionic dimer, which contributes to its lower osmolality and better tolerance compared to ionic contrast agents.[3]

Q2: What are the main applications of this compound in preclinical research?

A2: In preclinical research, this compound is primarily used for contrast-enhanced imaging studies in animal models. Common applications include angiography (imaging of blood vessels), urography (imaging of the urinary tract), and myelography (imaging of the spinal canal).[1] It is also valuable for visualizing and characterizing tumors, assessing organ perfusion, and in studies involving the central nervous system.

Q3: How is this compound administered to different animal models?

A3: The administration route depends on the research objective. For most systemic applications, such as CT angiography or organ perfusion studies, this compound is administered intravenously (IV). For neurological studies, it can be administered intrathecally or intracisternally. The specific techniques for each route are detailed in the Experimental Protocols section.

Q4: How do I adjust the this compound dosage for different animal species?

A4: Dosage adjustment is critical and should be based on the animal's species, body weight, and the specific imaging application. A common method for extrapolating doses between species is allometric scaling, which relates physiological parameters to body mass. As a general starting point, dosages can be guided by those of other non-ionic contrast agents. The Dosage Adjustment Guidelines section provides a more detailed approach.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Image Contrast - Insufficient this compound dose.- Incorrect timing of image acquisition post-injection.- Rapid clearance of the contrast agent.- Increase the this compound dose in increments, staying within safe limits.- Optimize the scan delay time based on the expected peak enhancement of the target tissue.- For longer imaging windows, consider a slower infusion rate or a different contrast agent with longer retention if necessary.
Image Artifacts - Animal movement during the scan.- High concentration of contrast agent in a specific area (e.g., bladder).- Ensure adequate anesthesia and secure positioning of the animal.- If bladder signal is problematic, consider acquiring images before significant renal clearance or bladder filling.
Adverse Reactions (e.g., seizures, respiratory distress) - Dose may be too high.- Rapid injection rate.- Pre-existing health conditions in the animal.- Immediately cease administration and monitor the animal closely. Provide supportive care as needed.- Reduce the dose and/or injection rate in subsequent experiments.- Ensure animals are properly screened for health issues prior to the experiment.
Extravasation of Contrast Media at Injection Site - Improper needle/catheter placement.- Fragile blood vessels.- Stop the injection immediately.- Elevate the affected limb to reduce swelling.- Apply a cold compress to the area to minimize inflammation. - Monitor the site for signs of tissue damage.

Dosage Adjustment Guidelines

Adjusting the this compound dosage across different animal models is crucial for obtaining optimal image quality while ensuring animal welfare. Due to the limited availability of specific this compound dosage guidelines for all species, recommendations are often based on data from similar non-ionic, dimeric contrast agents and general principles of pharmacology.

Allometric Scaling

Allometric scaling is a method used to extrapolate drug doses between different animal species based on their metabolic rates, which are related to body surface area. The following formula can be used as a starting point for dose conversion:

Dose_species_B (mg/kg) = Dose_species_A (mg/kg) * (Weight_A / Weight_B)^0.25

However, for more accurate scaling of contrast agents, it is often recommended to use established conversion factors based on body surface area (BSA).

Recommended Starting Dosages for Intravenous (IV) Administration for CT Imaging

The following table provides recommended starting dosages for this compound for intravenous administration in common animal models for general-purpose CT imaging. These are starting points and may require optimization based on the specific research question and imaging equipment.

Animal ModelBody Weight (approx.)Recommended IV Dose (mg Iodine/kg)Reference / Justification
Mouse 20-30 g300 - 600Based on general practice for non-ionic contrast agents in micro-CT.
Rat 200-400 g300 - 600Based on general practice and toxicity data showing high tolerance.
Rabbit 2-4 kg600 - 800Extrapolated from studies using other non-ionic contrast agents.
Dog 10-30 kg300 - 600A dose of 0.3 g I/kg has been shown to provide good opacification.

Note: The concentration of this compound solutions is typically provided in mg of Iodine per mL (e.g., 300 mgI/mL). Always calculate the injection volume based on the desired iodine dose and the concentration of your this compound solution.

Pharmacokinetic Parameters of this compound and Similar Agents

Understanding the pharmacokinetic properties of this compound is essential for planning imaging studies. The following table summarizes key parameters for this compound in humans and dogs, as direct data for other species is limited.

SpeciesElimination Half-lifePrimary Route of ExcretionReference
Human ~108 minutesRenal (99.2% in urine)
Dog 8 - 10 minutesRenal

The shorter half-life in dogs compared to humans highlights the importance of species-specific pharmacokinetic considerations when planning the timing of image acquisition.

Experimental Protocols

Intravenous Administration Protocol for CT Imaging in a Mouse Model

This protocol outlines the steps for intravenous administration of this compound for contrast-enhanced CT imaging in a mouse.

Materials:

  • This compound solution (e.g., 300 mgI/mL)

  • Anesthesia (e.g., isoflurane)

  • Animal restrainer or platform

  • 30-gauge needle and 1 mL syringe

  • Warming pad

  • Micro-CT scanner

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Place the anesthetized mouse on a warming pad to maintain body temperature.

  • Catheterization/Injection: For tail vein injection, gently warm the tail to dilate the veins. Securely restrain the tail and insert the 30-gauge needle into a lateral tail vein.

  • This compound Administration: Inject the calculated volume of this compound as a bolus over 5-10 seconds.

  • Imaging: Immediately transfer the mouse to the micro-CT scanner. Initiate the scan at the predetermined time post-injection to capture the desired contrast enhancement phase (e.g., arterial, venous, or delayed phase).

  • Recovery: After imaging, monitor the mouse until it has fully recovered from anesthesia.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging cluster_post Post-Procedure AnimalPrep Animal Preparation (Anesthesia, Warming) DoseCalc Calculate this compound Dose (mg Iodine/kg) AnimalPrep->DoseCalc IV_Injection Intravenous Injection (e.g., Tail Vein) DoseCalc->IV_Injection CT_Scan Micro-CT Scan (Timed Acquisition) IV_Injection->CT_Scan Recovery Animal Recovery & Monitoring CT_Scan->Recovery DataAnalysis Image Reconstruction & Data Analysis CT_Scan->DataAnalysis DosageAdjustment AnimalModel Animal Model (Species, Weight, Age) StartingDose Determine Starting Dose (from literature/tables) AnimalModel->StartingDose ImagingObjective Imaging Objective (e.g., Angiography, Tumor) ImagingObjective->StartingDose IotrolanConcentration This compound Concentration (mg Iodine/mL) FinalDose Calculate Final Injection Volume IotrolanConcentration->FinalDose AllometricScaling Apply Allometric Scaling (if necessary) StartingDose->AllometricScaling AllometricScaling->FinalDose Optimization Iterative Optimization (based on pilot scans) FinalDose->Optimization

References

Technical Support Center: Refinement of Iotrolan Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Iotrolan administration techniques for preclinical imaging studies in mice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for in vivo imaging?

This compound is a non-ionic, dimeric, hexaiodinated radiocontrast agent.[1] Its key features include:

  • Isotonicity: Solutions of this compound are isotonic to plasma and cerebrospinal fluid, which enhances its safety profile.[1]

  • Water-Soluble: It is a water-soluble compound.[2][3]

  • High Iodine Content: The six iodine atoms per molecule provide excellent X-ray absorption for high-contrast imaging.[2]

  • Low Protein Binding: this compound exhibits negligible plasma protein binding.

Q2: What are the common administration routes for this compound in mice?

Common administration routes for this compound in mice for preclinical imaging include:

  • Intravenous (IV) injection: Typically via the tail vein, this is the most common route for systemic distribution and angiography.

  • Intraperitoneal (IP) injection: While less common for imaging applications, it can be used for systemic delivery.

  • Oral Gavage: Used for gastrointestinal imaging, although this compound has very low absorption from the GI tract (<1%).

  • Intracisternal/Intrathecal: For imaging the central nervous system. This is a more specialized and technically demanding procedure.

Q3: What is the reported toxicity of this compound in mice?

This compound has a high safety margin in mice. The intravenous LD50 (lethal dose, 50%) could not be determined as the maximum administrable volume (15 g I/kg) was tolerated without lethal effects. However, deaths have been observed with intracisternal injections, which were presumed to be related to the administration technique rather than the substance itself.

Troubleshooting Guides

Intravenous (IV) Tail Vein Injection
Problem Possible Cause(s) Solution(s)
Difficulty visualizing the tail vein - Poor vasodilation- Darkly pigmented tail- Dehydration- Warm the mouse for 5-10 minutes using a heating pad under the cage or a heat lamp. Ensure the temperature does not exceed 30°C.- Use an additional light source to illuminate the tail.- Ensure the animal is well-hydrated before the procedure.
Resistance during injection and/or formation of a blister - Needle is not in the vein (subcutaneous injection)- Vein has collapsed- Stop the injection immediately.- Withdraw the needle and apply gentle pressure to the site.- Attempt the injection again at a site more proximal (closer to the body) on the tail.- Limit injection attempts to a maximum of three per vein.
Animal struggles excessively during restraint - Improper restraint technique- Stress- Ensure proper restraint using a suitable device.- For novice handlers, consider using a topical anesthetic like EMLA cream (with appropriate absorption time) to minimize discomfort.- Anesthesia may be used for users unable to perform the technique on conscious animals.
Leakage from the injection site after needle withdrawal - Insufficient pressure applied post-injection- Puncture site has not sealed- Apply gentle but firm pressure to the injection site with gauze immediately after removing the needle until bleeding stops.- Keep the needle in the vein for a few seconds after the injection is complete before withdrawing.
Intraperitoneal (IP) Injection
Problem Possible Cause(s) Solution(s)
Aspiration of blood, urine, or intestinal contents into the syringe - Incorrect needle placement (puncture of an organ or blood vessel)- Immediately withdraw the needle.- Replace the needle and syringe with a new sterile set.- Re-attempt the injection in the correct location (lower right abdominal quadrant) after observing the animal for any signs of distress.
Solution leaks from the injection site - Needle was not inserted deep enough- Injection volume is too large- Ensure the entire bevel of the needle penetrates the abdominal wall.- Adhere to the maximum recommended injection volume (typically < 10 ml/kg).
Signs of abdominal pain or peritonitis post-injection - Irritating substance- Introduction of infection- Puncture of an internal organ- Warm the this compound solution to room or body temperature before injection to reduce discomfort.- Use a new sterile needle and syringe for each animal and disinfect the injection site with alcohol.- If signs of distress persist, consult with a veterinarian. Potential complications include laceration of abdominal organs and peritonitis.
Oral Gavage
Problem Possible Cause(s) Solution(s)
Fluid is observed in the mouth or nose immediately after administration - Incomplete administration- Esophageal reflux- Accidental tracheal administration- Stop the procedure immediately.- Monitor the animal closely for signs of respiratory distress.- Ensure the gavage needle is the correct size and is inserted gently along the palate without force.- Consider using brief isoflurane anesthesia, which has been shown to reduce incomplete retention and esophageal trauma.
Animal shows signs of respiratory distress (gasping, coughing) - Aspiration of the contrast agent into the lungs- This is a serious complication. Provide immediate supportive care and consult a veterinarian.- Refine the gavage technique to ensure the needle enters the esophagus and not the trachea.
Weight loss or failure to thrive with repeated dosing - Stress from the procedure- Esophageal trauma or inflammation- Extended, repeated gavage can be stressful and may lead to complications.- Ensure proper technique and consider alternative administration methods if long-term dosing is required.

Data Presentation

Table 1: Recommended Injection Parameters for Mice

ParameterIntravenous (Tail Vein)IntraperitonealOral Gavage
Needle Gauge 27-30 G25-30 G20-22 G (ball-tipped)
Maximum Bolus Volume 5 ml/kg10 ml/kg10 ml/kg
Maximum Slow Injection Volume 10 ml/kgN/AN/A
Maximum Total Injection Attempts 3 per vein2 attemptsN/A

Table 2: this compound Toxicity Data in Rodents

SpeciesRouteParameterValue
Mouse IntravenousLD50> 15 g I/kg
Rat IntravenousLD50> 12 g I/kg
Rat IntracisternalLD501.141 mg I/kg

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Administration
  • Preparation:

    • Warm the this compound solution to room temperature.

    • Prepare a sterile syringe (1 mL) with the appropriate dose of this compound and a 27-30 G needle. Ensure all air bubbles are removed.

    • Warm the mouse for 5-10 minutes to induce vasodilation of the tail veins.

  • Restraint:

    • Place the mouse in a suitable restraining device.

  • Injection Site Preparation:

    • Wipe the tail with a 70% alcohol pad to disinfect the area and improve vein visualization.

  • Injection:

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail. Start the injection in the distal third of the tail.

    • Slowly inject the this compound solution. There should be no resistance. If resistance or a blister forms, stop immediately.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the site with sterile gauze until bleeding ceases.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Administration
  • Preparation:

    • Warm the this compound solution to room or body temperature.

    • Prepare a sterile syringe with the calculated dose and a 25-27 G needle.

  • Restraint:

    • Grasp the mouse by the loose skin over the shoulders and turn it so the abdomen is facing up, with the head tilted slightly down.

  • Injection Site Identification:

    • Locate the lower right quadrant of the abdomen to avoid the bladder and cecum.

  • Injection:

    • Disinfect the injection site with an alcohol wipe.

    • Insert the needle, bevel up, at a 30-45° angle.

    • Aspirate by pulling back the plunger to ensure no fluid (blood, urine) is drawn. If fluid is present, withdraw and re-attempt with a new needle and syringe.

    • Inject the solution smoothly.

  • Post-Injection:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress or complications.

Visualizations

Iotrolan_Administration_Workflow start Start: Plan this compound Administration prep_animal Prepare Animal (Warm, Hydrate) start->prep_animal prep_this compound Prepare this compound (Warm to RT, Draw Dose) start->prep_this compound restrain Restrain Animal prep_animal->restrain prep_this compound->restrain select_site Select & Prepare Injection Site restrain->select_site inject Administer this compound select_site->inject observe Post-Injection Monitoring inject->observe complications Complications? observe->complications troubleshoot Troubleshoot (Refer to Guide) complications->troubleshoot Yes end End of Procedure complications->end No troubleshoot->observe

Caption: General experimental workflow for this compound administration in mice.

IV_Troubleshooting_Workflow start Attempt IV Injection resistance Resistance or Blister? start->resistance stop_inject Stop Injection Immediately resistance->stop_inject Yes success Successful Injection resistance->success No withdraw Withdraw Needle & Apply Pressure stop_inject->withdraw max_attempts Max Attempts Reached? withdraw->max_attempts reattempt Re-attempt Proximally reattempt->start monitor Monitor Animal success->monitor end End Procedure for this Animal monitor->end max_attempts->reattempt No max_attempts->end Yes Route_Selection_Logic goal Define Imaging Goal systemic Systemic Distribution/ Angiography? goal->systemic gi_tract GI Tract Imaging? systemic->gi_tract No iv_route Use Intravenous (IV) Route systemic->iv_route Yes cns CNS Imaging? gi_tract->cns No gavage_route Use Oral Gavage gi_tract->gavage_route Yes intrathecal_route Use Intrathecal Route (Advanced) cns->intrathecal_route Yes other Consider Other Routes (e.g., IP for systemic delivery) cns->other No

References

Validation & Comparative

Iotrolan vs. Iohexol: A Comparative Guide for Preclinical Vascular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of preclinical research, high-resolution vascular imaging is paramount for elucidating physiological and pathological processes. Micro-computed tomography (micro-CT) has emerged as a powerful tool for this purpose, and the choice of contrast agent is critical to achieving optimal image quality. This guide provides an objective comparison of two commonly utilized iodinated contrast agents, Iotrolan and Iohexol, for preclinical vascular imaging applications.

Executive Summary

This compound, a non-ionic, iso-osmolar dimer, and Iohexol, a non-ionic, low-osmolar monomer, are both effective contrast agents for radiographic imaging. Their fundamental structural differences, however, give rise to distinct physicochemical properties that influence their performance in preclinical vascular imaging. While Iohexol is characterized by its low viscosity and rapid renal clearance, this compound exhibits higher viscosity and a longer intravascular residence time. This prolonged retention of this compound can be advantageous for longitudinal studies and for achieving sustained vessel enhancement. Conversely, the lower viscosity of Iohexol may be preferable for perfusion of fine vascular networks. The selection of the optimal agent is therefore contingent on the specific requirements of the preclinical study.

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physical and biological characteristics of each contrast agent is essential for experimental design. The table below summarizes the key quantitative parameters for this compound and Iohexol.

PropertyThis compoundIohexolSource(s)
Molecular Structure Non-ionic, DimerNon-ionic, Monomer[1][2]
Osmolality Iso-osmolar (isotonic to blood)Low-osmolar (hypertonic to blood)[2][3]
Viscosity HigherLower[2]
Iodine Concentration Typically available up to 300 mg I/mLAvailable in various concentrations (e.g., 240, 300, 350 mg I/mL)
Renal Retention (preclinical) Significantly longer than Iohexol in mice and ratsRapid renal clearance
Biological Half-life (human) Not readily availableApproximately 121 minutes
Vasodilation Effect Less vasorelaxationInduces slight relaxation

Performance in Preclinical Vascular Imaging

Direct head-to-head preclinical studies comparing this compound and Iohexol for vascular micro-CT are limited. However, comparisons with another iso-osmolar dimer, Iodixanol, provide valuable insights that are likely translatable to this compound due to their similar structural and physicochemical properties.

Signal Enhancement and Image Quality

Studies comparing the iso-osmolar dimer Iodixanol with the low-osmolar monomer Iohexol have demonstrated that despite a lower iodine concentration, the dimer can provide equivalent vascular enhancement in the arterial phase. This is attributed to less hemodilution from the extravascular space due to its iso-osmolarity. In the delayed phase, dimeric contrast agents have been shown to provide significantly higher and more persistent enhancement of the myocardium. This suggests that this compound, being an iso-osmolar dimer, would likely exhibit similar or superior signal enhancement and persistence in the vasculature compared to Iohexol, which is particularly beneficial for longer imaging protocols.

A study on CT arthrography, while not vascular imaging, did show that this compound produced clinically useful increases in density compared to Iohexol. Furthermore, in CT myelography of dogs, the higher viscosity of this compound resulted in a greater contrast effect in the caudal regions shortly after injection, whereas the lower viscosity Iohexol was more prominent cranially. This highlights how viscosity can influence the distribution of the contrast agent.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible preclinical imaging studies. Below are representative protocols for in vivo and ex vivo vascular imaging using Iohexol, which can be adapted for use with this compound, keeping in mind its higher viscosity and longer retention time.

In Vivo Micro-CT Angiography in a Murine Model

This protocol is designed for dynamic or static high-resolution imaging of the vasculature in a live mouse.

Animal Model:

  • Species: Mouse (e.g., C57BL/6)

  • Anesthesia: Isoflurane (1-2% in oxygen) to maintain a stable physiological state.

  • Catheterization: A catheter is placed in the tail vein for contrast agent administration.

Contrast Agent Administration:

  • Iohexol (e.g., 300 mg I/mL): A bolus injection of 100-150 µL is administered via the tail vein catheter, followed by a saline flush. For dynamic imaging, continuous infusion may be necessary due to its rapid clearance.

  • This compound (e.g., 300 mg I/mL): A similar bolus injection of 100-150 µL can be used. Due to its longer retention, a single bolus may be sufficient for static angiography acquired over a longer period.

Micro-CT Imaging Parameters:

  • Scanner: High-resolution in vivo micro-CT scanner.

  • Scan type: Cardiac and/or respiratory gating is recommended to minimize motion artifacts.

  • Energy: 50-70 kVp.

  • Voxel size: 10-50 µm, depending on the required resolution.

  • Scan duration: Dependent on the scanner and desired signal-to-noise ratio.

Ex Vivo Micro-CT of Perfused Vasculature

This protocol is suitable for high-resolution 3D visualization of the vascular network of an organ or tissue sample.

Sample Preparation:

  • Animal Euthanasia and Perfusion: The animal is euthanized, and the vascular system is flushed with heparinized saline to remove blood.

  • Contrast Agent Perfusion: The vasculature is then perfused with the contrast agent at a controlled pressure and flow rate until the venous effluent is clear of blood and filled with the contrast agent.

Contrast Agent Protocol (adapted from porcine coronary artery staining):

  • Iohexol: A solution of Iohexol (e.g., 240 mg I/mL) is perfused through the vasculature.

  • This compound: A similar concentration of this compound can be used. Due to its higher viscosity, a slower perfusion rate or dilution may be necessary to ensure complete filling of the microvasculature.

Micro-CT Imaging Parameters:

  • Scanner: High-resolution ex vivo micro-CT scanner.

  • Energy: 40-60 kVp.

  • Voxel size: 5-20 µm for detailed microvascular analysis.

  • Scan duration: Can be extended for high-quality images as there are no motion artifacts.

Logical Workflow and Signaling Considerations

The mechanism of action for both this compound and Iohexol as contrast agents is the attenuation of X-rays by the iodine atoms within their structure. There are no specific signaling pathways directly involved in their imaging properties. However, their different physicochemical characteristics can lead to different physiological responses.

The lower osmolality of this compound results in less fluid shift from the extravascular to the intravascular space, contributing to its longer residence time and potentially causing fewer disruptions to endothelial cell function compared to the hyperosmolar Iohexol. Furthermore, studies have shown that this compound induces less vasodilation than Iohexol, a factor that could be relevant in studies where vascular tone is a critical parameter. The underlying signaling pathways for these differential effects on vasodilation are not fully elucidated in the context of these specific agents but are generally related to endothelial and smooth muscle cell responses to changes in osmolarity and direct chemical effects.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in a typical preclinical vascular imaging experiment.

Preclinical_InVivo_Vascular_Imaging_Workflow cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis animal_model Select Animal Model anesthesia Administer Anesthesia animal_model->anesthesia catheterization Catheterize Tail Vein anesthesia->catheterization contrast_injection Inject Contrast Agent (this compound or Iohexol) catheterization->contrast_injection micro_ct_scan Perform Micro-CT Scan (with Gating) contrast_injection->micro_ct_scan reconstruction 3D Image Reconstruction micro_ct_scan->reconstruction quantification Quantitative Analysis (Signal Enhancement, Vessel Morphology) reconstruction->quantification

Caption: Workflow for in vivo preclinical vascular imaging.

Preclinical_ExVivo_Vascular_Imaging_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis euthanasia Animal Euthanasia flush Vascular Flush with Saline euthanasia->flush perfusion Perfuse with Contrast Agent (this compound or Iohexol) flush->perfusion sample_mount Mount Sample in Scanner perfusion->sample_mount micro_ct_scan Perform High-Resolution Micro-CT Scan sample_mount->micro_ct_scan reconstruction 3D Image Reconstruction micro_ct_scan->reconstruction quantification Quantitative Analysis (Vessel Volume, Tortuosity, etc.) reconstruction->quantification

Caption: Workflow for ex vivo preclinical vascular imaging.

Conclusion

Both this compound and Iohexol are valuable contrast agents for preclinical vascular imaging, each with distinct advantages.

Choose this compound for:

  • Studies requiring prolonged and stable vascular enhancement.

  • Longitudinal imaging studies where repeated injections of a rapidly clearing agent are not feasible.

  • Applications where minimizing hemodynamic changes and vasodilation is critical.

Choose Iohexol for:

  • Rapid acquisition protocols where long-term enhancement is not required.

  • Studies requiring perfusion of very fine and distal vasculature, where its lower viscosity may be advantageous.

  • When a well-established and widely characterized contrast agent is preferred.

Ultimately, the choice between this compound and Iohexol should be guided by the specific scientific questions, the required imaging window, and the characteristics of the vascular bed under investigation. Careful consideration of their respective properties will enable researchers to optimize their preclinical vascular imaging studies and obtain high-quality, reproducible data.

References

A Comparative Analysis of Iotrolan and Iopamidol in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of two iodinated contrast agents, Iotrolan and Iopamidol, based on performance data from various animal models. It is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of their respective properties, particularly concerning renal effects, neural tolerance, and imaging efficacy.

This compound is a non-ionic, dimeric contrast medium that is iso-osmolar with blood and cerebrospinal fluid. Iopamidol is a non-ionic, monomeric, low-osmolar contrast agent. These structural and osmolality differences are central to their varying physiological effects observed in preclinical studies.

Renal Excretion and CT Enhancement

A comparative study in a canine model was conducted to evaluate the renal excretion and Computed Tomography (CT) enhancement characteristics of this compound and Iopamidol. The findings indicate nearly identical performance in plasma concentration and overall renal excretion rates. However, significant differences were observed in the kidney itself.[1]

Due to its lower osmolality, this compound allows for greater water reabsorption in the renal tubules, leading to a higher concentration of the contrast agent in the renal medulla, papilla, and urine.[1] While this suggests a potential for enhanced imaging of the kidney, the practical benefit for CT or urography was found to be marginal.[1]

Data Summary: Renal Parameters in a Canine Model
ParameterThis compoundIopamidolKey ObservationSource
Plasma Concentration Nearly IdenticalNearly IdenticalBoth agents show similar clearance from plasma.[1]
Renal Excretion Rate Nearly IdenticalNearly IdenticalOverall excretion performance is comparable.[1]
Renal Concentration HigherLowerThis compound's iso-osmolality leads to greater concentration in the medulla, papilla, and urine.
CT Enhancement Marginally HigherStandardThe potential for enhanced kidney imaging with this compound is minimal.
Experimental Protocol: Renal Excretion and CT Enhancement in Dogs
  • Animal Model: Female dogs.

  • Administration: Intravenous injection of either this compound or Iopamidol.

  • Data Collection:

    • Plasma Concentration: Blood samples were collected at various time points post-injection to determine the concentration of the contrast medium in the plasma.

    • Renal Excretion: Urine was collected to measure the rate and total amount of contrast medium excreted by the kidneys.

    • CT Imaging: CT scans of the renal system were performed to assess the level of enhancement in different parts of the kidney (medulla, papilla).

  • Analysis: The data was analyzed to compare plasma clearance curves, cumulative renal excretion, and differential enhancement on CT images between the two agents.

Visualization: Renal Study Experimental Workflow

cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Imaging cluster_sample Phase 3: Sample Collection cluster_analysis Phase 4: Analysis A Canine Model Selection (Female Dogs) B Random Assignment to This compound or Iopamidol Group A->B C Intravenous Injection of Contrast Agent B->C D Serial CT Scanning of Renal System C->D E Timed Blood Sampling C->E F Timed Urine Collection C->F I Quantify CT Enhancement in Renal Tissues D->I G Measure Plasma Concentration E->G H Measure Urinary Excretion Rate F->H J Comparative Analysis of Pharmacokinetics & Imaging G->J H->J I->J

Caption: Workflow for the comparative renal study in dogs.

Neurotoxicity and Neural Tolerance

The neural tolerance of contrast agents is critical, especially for procedures like myelography. Studies involving intracisternal or subarachnoid injections in mice, rats, guinea pigs, and rabbits have compared the neurotoxic potential of this compound and Iopamidol.

Results consistently demonstrate that this compound has better neural tolerance. In mice, rats, and guinea pigs, tolerance to this compound was significantly better than other agents, including Iopamidol, particularly at dose levels around the ED50. Histological examinations of the brain and spinal tract in beagles after high-dose lumbar administration of this compound revealed no substance-related changes. This superior tolerance is primarily attributed to this compound's iso-osmolarity and low chemotoxicity, rather than osmotic pressure alone.

Data Summary: Neural Tolerance After Subarachnoid Injection
Animal ModelThis compoundIopamidolKey ObservationSource
Mice, Rats, Guinea Pigs Much Better ToleranceLower ToleranceObserved at ED50 dose levels.
Guinea Pigs Good ToleranceVastly Inferior ToleranceHighlights a significant species-specific sensitivity.
Rabbits Higher ToleranceLower ToleranceConfirms better neural tolerance for this compound.
Beagles (Histology) No Substance-Related ChangesNot ReportedHigh lumbar doses of this compound did not cause tissue damage.
Experimental Protocol: Neurotoxicity Assessment
  • Animal Models: Mice, rats, guinea pigs, and rabbits.

  • Administration: Intracisternal or subarachnoid injection of this compound, Iopamidol, and other contrast agents for comparison.

  • Dosing: A range of doses, including high doses and those around the ED50 (Effective Dose, 50%), were used.

  • Observation: Animals were closely monitored for clinical signs of neurotoxicity, such as seizures, motor deficits, or behavioral changes.

  • Endpoint: The primary endpoint was the observation of adverse neurological events. In some studies, this was followed by histological examination.

  • Histology: For designated cohorts (e.g., beagles), brain and spinal cord tissues were collected, processed, and examined microscopically for any pathological changes attributable to the contrast agent.

Visualization: Neurotoxicity Assessment Workflow

cluster_setup Phase 1: Setup cluster_procedure Phase 2: Procedure cluster_observation Phase 3: Observation & Endpoint cluster_analysis Phase 4: Pathological Analysis A Select Animal Models (Mice, Rats, Rabbits, etc.) B Group Allocation (this compound, Iopamidol, Control) A->B C Intrathecal / Subarachnoid Injection of Test Agent B->C D Continuous Clinical Monitoring (Seizures, Behavior) C->D E Endpoint Determination (e.g., Onset of Symptoms, Fixed Time) D->E F Tissue Collection (Brain & Spinal Cord) E->F G Histological Examination F->G H Compare Incidence of Adverse Events & Pathological Findings G->H

Caption: Workflow for comparative neurotoxicity studies.

Cardiovascular Hemodynamic Effects

While direct comparative studies in animal models focusing on cardiovascular effects are limited, data from a study on anesthetized dogs provides insight into the hemodynamic impact of Iopamidol. In this study, Iopamidol was compared with other agents following injection into the left coronary artery.

Iopamidol injections caused significant decreases from baseline in key cardiac parameters. In contrast, Iodixanol, another iso-osmolar, dimeric agent structurally similar to this compound, produced smaller cardiovascular effects than Iopamidol, and the changes were not statistically significant from baseline. This suggests that this compound, by virtue of its iso-osmolality, may offer a greater margin of cardiovascular safety compared to the low-osmolar Iopamidol.

Data Summary: Cardiovascular Effects in a Canine Model
ParameterIopamidolIodixanol (Proxy for this compound)Key ObservationSource
Peak Left Ventricular Pressure Significant DecreaseNon-Significant Change (-1.7%)Iopamidol has a greater negative impact on ventricular pressure.
Diastolic Aortic Pressure Significant DecreaseNon-Significant Change (-1.3%)Iopamidol causes a more pronounced drop in aortic pressure.
Left Ventricular dP/dt Significant DecreaseNon-Significant Change (+0.3%)Iopamidol significantly reduces the rate of ventricular pressure rise.
Experimental Protocol: Cardiovascular Hemodynamic Assessment
  • Animal Model: Six mixed-breed anesthetized dogs.

  • Preparation: Animals were prepared for recordings of electrocardiogram (ECG), aortic and left ventricular pressures, and the first derivative of left ventricular pressure (dP/dt).

  • Administration: Test solutions (Iopamidol, Iodixanol, saline) were injected into the left main coronary artery in a randomized sequence.

  • Data Collection: Hemodynamic parameters were continuously recorded before, during, and after each injection. The series of injections was repeated three times in each animal.

  • Analysis: The percentage change from baseline for each parameter was calculated and compared statistically between the different contrast agents.

Visualization: Logic of Osmolality on Physiological Tolerance

cluster_agents Contrast Agent Properties cluster_effects Physiological Environment cluster_outcomes Observed Outcomes in Animal Models This compound This compound (Dimer, Iso-Osmolar) A Blood / CSF This compound->A Isotonic Iopamidol Iopamidol (Monomer, Low-Osmolar) Iopamidol->A Hypertonic B Lower Osmotic Disruption A->B  If Isotonic C Higher Osmotic Disruption A->C  If Hypertonic D Improved Neural Tolerance B->D E Reduced Hemodynamic Fluctuation B->E F Adverse Neurological Events C->F G Significant Hemodynamic Changes C->G

Caption: Impact of osmolality on physiological tolerance.

References

Validating Iotrolan Micro-CT Imaging with Histopathology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iotrolan-enhanced micro-computed tomography (micro-CT) with traditional histopathology for the analysis of soft tissues. While direct validation studies specifically employing this compound for ex vivo soft tissue micro-CT are not extensively documented in current literature, this guide draws upon data from closely related non-ionic iodinated contrast agents, such as Iohexol and general iodine-based staining solutions (e.g., Lugol's solution), to provide a comprehensive overview of the validation process and expected comparative performance. This compound, a non-ionic, dimeric iodinated contrast agent, shares fundamental properties with these agents, making them relevant for understanding its potential in high-resolution, three-dimensional imaging of soft tissues.[1][2][3]

Performance Comparison: this compound Micro-CT vs. Histopathology

Micro-CT, enhanced with contrast agents like this compound, offers a non-destructive, three-dimensional alternative to the traditionally two-dimensional analysis provided by histopathology.[4][5] This allows for a more comprehensive understanding of tissue morphology and pathology. However, the resolution and cellular detail achievable with histopathology remain the gold standard.

The primary advantage of using an iodine-based contrast agent is its ability to increase the X-ray attenuation of soft tissues, thereby improving image contrast for micro-CT analysis. Non-ionic agents are generally preferred for these applications due to their reduced interaction with cellular structures compared to their ionic counterparts.

Quantitative Data Summary

The following tables summarize quantitative comparisons between micro-CT using iodine-based contrast agents and histopathology from relevant studies. These data provide insights into the level of concordance that can be expected when validating this compound-enhanced micro-CT.

Table 1: Comparison of Tumor Metrics in a Mouse Model

ParameterMicro-CTHistopathologyCorrelation/DiscrepancyReference
Total Number of Tumors Detected Significantly lowerSignificantly higher (P<0.01)Micro-CT sensitivity decreases for tumors < 0.5 mm³
Tumor Volume (for tumors > 0.5 mm³) Concordant with histologyConcordant with micro-CTLinear correlation between the two methods

Table 2: Morphometric Analysis of Small Bowel Mucosa

ParameterMicro-CT (Iodine-based contrast)Histopathology (H&E Staining)Intra-observer Reproducibility (ICC)Inter-observer Reproducibility (ICC)Reference
Morphological Measurements HighHigh0.9810.954
Surface Area Analysis HighN/A (2D limitation)0.9630.972

ICC: Intraclass Correlation Coefficient

Experimental Protocols

Detailed methodologies are crucial for reproducible and validatable results. Below are generalized protocols for this compound-enhanced micro-CT and subsequent histopathological validation, based on methodologies for similar contrast agents.

This compound Staining and Micro-CT Imaging Protocol (Generalized)
  • Tissue Fixation: Fix tissue samples in 10% neutral buffered formalin for a duration appropriate to the tissue size and type.

  • Dehydration (Optional but Recommended): Dehydrate the tissue through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).

  • Contrast Staining:

    • Immerse the tissue in the this compound solution. Staining time will vary depending on tissue size and density (from hours to several days).

  • Micro-CT Scanning:

    • Place the stained sample in a sample holder, ensuring it remains moist with the staining solution or a suitable medium to prevent dehydration artifacts.

    • Acquire images using a high-resolution micro-CT scanner. Typical parameters may include a voxel size of <10 µm, voltage of 70-80 kV, and a full 360° rotation.

  • Image Reconstruction and Analysis: Reconstruct the acquired 2D projection images into a 3D volume for qualitative and quantitative analysis.

Histopathological Validation Protocol
  • De-staining (if necessary): For some iodine-based stains, a de-staining step is required before histological processing. This can be achieved by incubating the tissue in a solution like sodium thiosulfate. The reversibility of this compound staining would need to be empirically determined.

  • Paraffin Embedding: Process the tissue through a standard paraffin embedding protocol.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin block using a microtome.

  • Staining: Stain the sections with standard histological stains, such as Hematoxylin and Eosin (H&E), to visualize cellular structures.

  • Microscopic Analysis: Examine the stained slides under a light microscope for qualitative and quantitative assessment, and compare these findings with the micro-CT data.

Visualizing the Workflow and Signaling Pathways

To clarify the experimental process and the relationships between different stages of validation, the following diagrams are provided.

experimental_workflow Experimental Workflow: Validating this compound Micro-CT with Histopathology cluster_microCT Micro-CT Imaging cluster_histopathology Histopathological Validation cluster_comparison Comparative Analysis tissue_prep Tissue Preparation (Fixation, Dehydration) staining This compound Staining tissue_prep->staining scanning Micro-CT Scanning staining->scanning reconstruction 3D Reconstruction & Analysis scanning->reconstruction destaining De-staining scanning->destaining Stained Tissue Sample comparison Qualitative & Quantitative Comparison reconstruction->comparison 3D Data processing Tissue Processing (Paraffin Embedding) destaining->processing sectioning Sectioning processing->sectioning hist_staining Histological Staining (H&E) sectioning->hist_staining microscopy Microscopic Analysis hist_staining->microscopy microscopy->comparison 2D Histological Data

Caption: Workflow for validating this compound micro-CT with histopathology.

logical_relationship Logical Relationship: Micro-CT and Histopathology cluster_attributes Attributes micro_ct This compound-Enhanced Micro-CT dimensionality Dimensionality micro_ct->dimensionality 3D resolution Resolution micro_ct->resolution Micron-scale destructiveness Sample Destructiveness micro_ct->destructiveness Non-destructive throughput Throughput micro_ct->throughput Higher histopathology Histopathology (Gold Standard) histopathology->dimensionality 2D histopathology->resolution Sub-cellular histopathology->destructiveness Destructive histopathology->throughput Lower

Caption: Key comparative attributes of micro-CT and histopathology.

References

A Comparative Guide to Iotrolan and Other Contrast Agents for Renal Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of an appropriate contrast agent is critical for obtaining high-quality renal images while ensuring patient safety. This guide provides an objective comparison of Iotrolan, a non-ionic, dimeric, iso-osmolar contrast medium, with other commonly used iodinated contrast agents. The comparison is supported by physicochemical data, preclinical experimental findings, and established clinical imaging protocols.

Physicochemical Properties: A Foundation for Performance

The performance and tolerance of a contrast agent are heavily influenced by its physicochemical properties, primarily its osmolality, viscosity, and molecular structure. This compound, like Iodixanol, is a non-ionic dimer, a structure that allows for a high iodine concentration while maintaining an osmolality isotonic to blood (~290 mOsm/kg H₂O)[1][2]. This is in contrast to the low-osmolar non-ionic monomers (e.g., Iohexol, Iopamidol, Iomeprol), which, while having significantly lower osmolality than older ionic agents, are still hypertonic relative to blood[3][4][5]. The trade-off for iso-osmolality in dimeric agents is typically a higher viscosity.

Data Presentation 1: Comparative Physicochemical Properties

The following table summarizes key quantitative data for this compound and selected comparator agents, facilitating a direct comparison of their properties at clinically relevant iodine concentrations.

Contrast AgentBrand Name(s)TypeIodine Conc. (mgI/mL)Osmolality (mOsm/kg H₂O)Viscosity @ 37°C (mPa·s)
This compound IsovistNon-ionic Dimer300~290-32011.8
Iodixanol VisipaqueNon-ionic Dimer32029011.4
Iohexol OmnipaqueNon-ionic Monomer3006726.1
Iopamidol IsovueNon-ionic Monomer3006164.7
Iomeprol IomeronNon-ionic Monomer3004964.5
Diatrizoate (Various)Ionic Monomer29215154.1

Note: Values are approximate and can vary slightly between manufacturers and specific formulations.

Comparative Performance in Renal Studies

Preclinical data provide valuable insights into the distinct physiological effects of different contrast agents on the kidney. Studies highlight differences in hemodynamic responses and effects on glomerular filtration between this compound and monomeric agents.

Data Presentation 2: Comparative Effects on Renal Function (Preclinical Data)

ParameterExperimentThis compound EffectComparator EffectFindings & Significance
Single Nephron GFR (SNGFR) Micropuncture in rats following infusion of 1600 mg I/kg b.w.Significant decrease (p < 0.05) that persisted after infusion.Iohexol, Diatrizoate: No significant change.The dimeric, iso-osmolar structure of this compound may influence tubular fluid dynamics, leading to a reduction in SNGFR not observed with the tested monomeric agents.
Renal Artery Vasorelaxation In vitro organ bath with pre-contracted swine renal arteries.Induced significantly less vasorelaxation than monomers.Iohexol, Iomeprol: Induced greater relaxation.Suggests that the vasodilatory effects of contrast media are not solely due to osmolality but also to chemotoxicity, with the dimeric structure of this compound exhibiting different properties.
Creatinine Clearance Measurement of creatinine pharmacokinetics in Beagle dogs post-injection.Effect was intermediate between saline and Diatrizoate.Diatrizoate (High-Osmolar): Significantly decreased creatinine clearance.In this model for assessing renal tolerance, this compound showed a less pronounced effect on creatinine clearance than a high-osmolar agent.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols cited in this guide.

Experimental Protocol 1: Assessment of Renal Vasorelaxation (In Vitro)

This protocol, adapted from studies on swine renal arteries, evaluates the direct effect of contrast agents on vascular tone.

  • Tissue Preparation: Isolated segments of swine renal arteries are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Pre-contraction: Arterial segments are pre-contracted with a vasoconstrictor (e.g., 10 µM phenylephrine) to establish a stable vascular tone.

  • Incubation: Increasing concentrations of the contrast agents (e.g., this compound-300, Iohexol-300, Iomeprol-300) are cumulatively added to the organ bath.

  • Data Acquisition: Changes in isometric tension are continuously recorded. The degree of relaxation is calculated as a percentage of the pre-contracted tone.

  • Analysis: Dose-response curves are generated to compare the vasorelaxant potency of the different agents.

Experimental Protocol 2: Computed Tomography Urography (CTU) - Split-Bolus Technique

CTU is the standard clinical imaging technique for detailed evaluation of the kidneys and urinary tract. The split-bolus protocol is designed to reduce radiation dose by combining the nephrographic and excretory phases into a single scan.

  • Patient Preparation: Ensure adequate patient hydration. Some protocols recommend oral or intravenous administration of 250-500 mL of water or saline prior to the scan.

  • Non-Contrast Scan: An initial unenhanced scan is performed from the top of the kidneys to the base of the bladder to detect calculi.

  • First Bolus Injection: Inject 30-50% of the total contrast dose (e.g., 40-50 mL of a 300 mgI/mL agent) intravenously at a rate of 2-3 mL/sec.

  • Delay: A delay of 7 to 15 minutes allows the first bolus of contrast to be filtered by the kidneys and opacify the renal collecting systems, ureters, and bladder.

  • Second Bolus Injection: Inject the remaining 50-70% of the contrast dose (e.g., 60-70 mL).

  • Image Acquisition: A single post-contrast scan is acquired approximately 100 seconds after the second injection. This timing captures the peak renal parenchymal enhancement (nephrographic phase) from the second bolus while simultaneously visualizing the contrast-filled collecting system (excretory phase) from the first bolus.

  • Optional Maneuvers: To improve visualization of the ureters, an intravenous injection of a diuretic like furosemide (10-20 mg) can be administered before the contrast injection.

Mandatory Visualizations

Workflow and Pathophysiological Diagrams

To clarify complex processes, the following diagrams were generated using Graphviz (DOT language), adhering to specified design constraints.

Split-Bolus CT Urography Protocol prep Patient Preparation (e.g., Hydration, Furosemide) non_contrast Acquire Non-Contrast Scan (Detect Calculi) prep->non_contrast bolus1 Inject First Bolus (e.g., 40-50 mL Contrast) non_contrast->bolus1 delay Wait 7-15 minutes bolus1->delay Allows for excretion bolus2 Inject Second Bolus (e.g., 60-70 mL Contrast) delay->bolus2 scan Acquire Single Scan (Combined Nephrographic + Excretory Phase) bolus2->scan Delay ~100 sec review Image Review & Diagnosis scan->review

Caption: A typical workflow for a split-bolus CT Urography protocol.

Pathogenesis of Contrast-Induced Acute Kidney Injury (CI-AKI) cm Intravascular Contrast Medium vaso Renal Vasoconstriction cm->vaso Hemodynamic Effects cyto Direct Tubular Cytotoxicity cm->cyto Chemotoxicity & Osmotoxicity hypoxia Medullary Hypoxia vaso->hypoxia ros Reactive Oxygen Species (ROS) Formation hypoxia->ros cyto->ros injury Tubular Cell Injury & Apoptosis ros->injury gfr Decreased GFR (AKI) injury->gfr

Caption: Key pathways in the pathogenesis of contrast-induced kidney injury.

References

A Comparative Guide to Iotrolan for Quantitative Micro-CT Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iotrolan with other commonly used contrast agents for quantitative micro-computed tomography (micro-CT) imaging. The information presented herein is intended to assist researchers in selecting the most appropriate contrast agent for their preclinical imaging needs, with a focus on quantitative analysis. While direct comparative studies detailing the quantitative performance of this compound against all alternatives in a preclinical setting are limited, this guide synthesizes available data to offer a thorough overview.

This compound: A Profile

This compound is a non-ionic, dimeric, iodine-based contrast agent.[1] Its chemical structure consists of two linked tri-iodinated benzene rings.[1] This dimeric structure contributes to its iso-osmolarity, meaning it has a similar osmotic pressure to blood, which can be advantageous in certain in vivo applications.[1] The primary mechanism of action for this compound, like all iodinated contrast agents, is the high X-ray attenuation of iodine atoms, which increases the contrast of soft tissues and vascular structures in CT imaging.[1]

Comparison of Physicochemical Properties

The selection of a contrast agent is often dictated by its physical and chemical properties, which influence its behavior both in vitro and in vivo. Below is a comparison of this compound with other classes of micro-CT contrast agents.

PropertyThis compound (Non-ionic Dimer)Iohexol (Non-ionic Monomer)Barium Sulfate (Suspension)Nanoparticles (e.g., Gold)
Composition Dimer of a tri-iodinated isophthalic acid derivativeMonomer with a tri-iodinated benzene ringInorganic compound (BaSO₄)Gold, Bismuth, or other high-Z element core
Solubility Water-solubleWater-solubleInsoluble in water (suspension)Varies with surface coating (often dispersible in water)
Iodine/High-Z Element Concentration Typically 240-300 mg I/mLTypically 140-350 mg I/mLNot applicable (concentration of BaSO₄ varies)Varies by formulation
Osmolality Iso-osmolar (similar to blood)Low-osmolality (but higher than blood)Not applicableVaries with formulation
Viscosity Higher than monomeric agentsLower than dimeric agentsCan be high and variable depending on particle size and concentrationGenerally low

Quantitative Performance Comparison

Quantitative analysis of micro-CT images relies on metrics such as signal-to-noise ratio (SNR) and Hounsfield Units (HU) to determine the degree of contrast enhancement. The following table summarizes available quantitative data for different classes of contrast agents. Note: This table is a composite of data from various studies and does not represent a direct head-to-head comparison in a single experiment.

Performance MetricIodinated Agents (e.g., this compound, Iohexol)Barium Sulfate-based AgentsNanoparticle-based Agents
Signal-to-Noise Ratio (SNR) Generally provide good SNR for vascular and soft tissue imaging.Can provide very high SNR, particularly for vascular casting.Capable of producing very high SNR.
Hounsfield Units (HU) Dependent on iodine concentration; can achieve significant enhancement.Can produce very high HU values (e.g., 7000-11000 HU for a suspension in gelatin).Can generate very high HU values, often higher than iodinated agents at similar concentrations due to higher atomic numbers (e.g., Gold Z=79 vs. Iodine Z=53).
Smallest Vessel Size Detected Capable of resolving small vessels, with performance dependent on delivery and imaging parameters.Can allow for visualization of very small microvascular structures.Can be engineered to target and visualize specific vascular features at high resolution.
In Vivo Stability/Clearance Water-soluble agents like this compound and Iohexol are typically cleared by the kidneys.As a suspension of insoluble particles, it is used for vascular casting or GI tract imaging and is not cleared systemically.Long circulation times, cleared through the reticuloendothelial system (liver and spleen).

Experimental Protocols

Detailed methodologies are crucial for reproducible quantitative analysis. Below are generalized protocols for common applications of contrast agents in preclinical micro-CT.

Ex Vivo Vascular Casting and Perfusion Protocol

This protocol is designed for the visualization of the microvasculature in excised tissues or whole animals.

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Perform a thoracotomy to expose the heart.

    • Cannulate the left ventricle or descending aorta.

    • Perfuse with a heparinized saline solution to flush the vascular system of blood.

  • Contrast Agent Perfusion:

    • Prepare the contrast agent solution according to the manufacturer's instructions. For casting agents like barium sulfate suspensions, ensure it is well-mixed. For iodinated agents, use a clinically relevant concentration.

    • Perfuse the contrast agent through the cannula at a controlled physiological pressure.

    • For casting agents, allow the agent to polymerize or set according to the manufacturer's protocol.

  • Sample Preparation and Imaging:

    • Excise the tissue of interest.

    • Fix the tissue in formalin or another suitable fixative.

    • Mount the sample in a sample holder for the micro-CT scanner.

    • Acquire images using optimized scanner settings (e.g., voltage, current, integration time, and voxel size).

  • Quantitative Analysis:

    • Reconstruct the 3D micro-CT images.

    • Segment the vasculature using appropriate thresholding techniques.

    • Quantify vascular parameters such as vessel volume, density, and diameter.

Ex Vivo Tissue Staining Protocol

This protocol is for enhancing the contrast of soft tissues in excised samples.

  • Sample Preparation:

    • Excise the tissue of interest.

    • Fix the tissue in 10% neutral buffered formalin for a duration appropriate for the tissue size.

  • Staining:

    • Immerse the fixed tissue in a solution of an iodine-based contrast agent (e.g., this compound or Iohexol solution). The concentration and staining duration will need to be optimized for the specific tissue type and size.

    • Gently agitate the sample during staining to ensure even penetration of the contrast agent.

  • Imaging:

    • Remove the sample from the staining solution and gently blot to remove excess agent.

    • Mount the sample in a sample holder, potentially in a sealed container to prevent dehydration.

    • Acquire micro-CT images using optimized scanner parameters.

  • Quantitative Analysis:

    • Reconstruct the 3D images.

    • Define regions of interest (ROIs) for different tissue components.

    • Measure the mean Hounsfield Units (HU) or grayscale values within the ROIs to quantify contrast enhancement.

    • Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) for quantitative comparison.

Visualizations

Experimental Workflow for Contrast-Enhanced Micro-CT

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis animal_prep Animal Preparation (Anesthesia, Cannulation) perfusion Perfusion / Staining animal_prep->perfusion agent_prep Contrast Agent Preparation agent_prep->perfusion imaging Micro-CT Imaging perfusion->imaging reconstruction 3D Reconstruction imaging->reconstruction quantification Quantitative Analysis (SNR, HU, Vessel Metrics) reconstruction->quantification

Caption: General workflow for a contrast-enhanced micro-CT experiment.

Decision Tree for Contrast Agent Selection

References

A Comparative Guide to the Pharmacokinetics of Iotrolan and Iodixanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two non-ionic, dimeric, iso-osmolar iodinated contrast agents: Iotrolan and Iodixanol. Designed for researchers, scientists, and drug development professionals, this document summarizes key pharmacokinetic parameters, presents detailed experimental methodologies, and visualizes a typical experimental workflow.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and Iodixanol based on data from human studies.

Pharmacokinetic ParameterThis compoundIodixanol
Distribution Half-life (t½α) ~11 minutes[1]21 - 26 minutes[2][3]
Elimination Half-life (t½β) ~1.8 - 4 hours[1][4]~2.1 hours
Volume of Distribution (Vd) Not explicitly stated in the provided results0.26 - 0.28 L/kg
Protein Binding NegligibleNegligible
Metabolism Not metabolizedExcreted unchanged
Primary Route of Excretion RenalRenal
Urinary Excretion ~90-99.2%~97% within 24 hours
Fecal Excretion ~0.5-1%<2% within 5 days

Experimental Protocols

The data presented in this guide are derived from clinical studies employing standardized methodologies to assess the pharmacokinetics of contrast agents. A typical experimental protocol is detailed below.

Study Design:

A common study design is a Phase I, open-label, single-dose, parallel-group study. Healthy volunteers are recruited and randomly assigned to receive either this compound or Iodixanol.

Subject Population:

Healthy adult male volunteers are typically recruited for these studies. Inclusion criteria often include a normal physical examination, clinical laboratory tests, and no history of significant medical conditions. Exclusion criteria typically include known allergies to contrast media, renal impairment, and cardiovascular disease.

Drug Administration:

The contrast agent is administered as a single intravenous bolus injection. The dose is often calculated based on the subject's body weight (e.g., g Iodine/kg).

Sample Collection:

Blood and urine samples are collected at predetermined time points before and after the administration of the contrast agent. Blood samples are typically collected at baseline and then at frequent intervals for up to 48 hours post-dose to characterize the plasma concentration-time profile. Urine is often collected over 24-hour intervals for several days to determine the extent of renal excretion.

Sample Analysis:

The concentration of the contrast agent in plasma and urine is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Pharmacokinetic Analysis:

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as distribution and elimination half-lives, volume of distribution, total body clearance, and renal clearance. The amount of drug excreted in the urine is used to calculate the percentage of the dose eliminated via the renal pathway.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of non-ionic dimeric contrast agents.

G cluster_pre Pre-Administration Phase cluster_admin Administration Phase cluster_post Post-Administration Phase subject_screening Subject Screening & Recruitment baseline_sampling Baseline Blood & Urine Sampling subject_screening->baseline_sampling drug_admin Intravenous Administration of This compound or Iodixanol baseline_sampling->drug_admin serial_sampling Serial Blood & Urine Collection drug_admin->serial_sampling sample_analysis HPLC Analysis of Samples serial_sampling->sample_analysis pk_analysis Pharmacokinetic Data Analysis sample_analysis->pk_analysis report Comparative Report Generation pk_analysis->report

Caption: Experimental workflow for a comparative pharmacokinetic study.

References

A Comparative Guide to Iotrolan for Histological Correlation of Enhanced Tissue Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iotrolan with other common non-ionic iodinated contrast agents, focusing on their application in contrast-enhanced micro-computed tomography (micro-CT) for histological correlation. While direct comparative studies of this compound for this specific application are limited, this guide draws upon available data for this compound and structurally similar agents, such as Iohexol and Iopamidol, to provide a thorough overview for researchers.

Executive Summary

This compound, a non-ionic, dimeric iodinated contrast medium, offers unique properties for imaging studies.[1][2] Its larger molecular size and higher viscosity compared to monomeric agents like Iohexol and Iopamidol can influence its diffusion and tissue interaction characteristics.[3][4] This guide details the physicochemical properties of these agents, presents available comparative data, and provides a generalized experimental protocol for utilizing this compound in contrast-enhanced micro-CT with subsequent histological validation.

Data Presentation: Comparative Analysis of Contrast Agents

The selection of a contrast agent for micro-CT studies is critical and depends on various factors including tissue type, desired image contrast, and the requirements for subsequent histological analysis. The following tables summarize the key physicochemical properties and comparative performance of this compound, Iohexol, and Iopamidol.

PropertyThis compoundIohexolIopamidol
Classification Non-ionic, DimericNon-ionic, MonomericNon-ionic, Monomeric
Molecular Weight ( g/mol ) 1626.24[1]821.1777.1
Iodine Content (%) 46.82--
Osmolality Iso-osmolar to bloodLow-osmolarLow-osmolar
Viscosity Higher than monomeric agentsLower than dimeric agentsLower than dimeric agents

Table 1: Physicochemical Properties of Non-Ionic Contrast Agents. This table highlights the key differences between the dimeric structure of this compound and the monomeric structures of Iohexol and Iopamidol.

Comparison MetricThis compound vs. IohexolThis compound vs. IopamidolIohexol vs. Iopamidol
Image Quality (Clinical) No significant difference in opacification for myelography.Excellent contrast quality for both in myelography (this compound: 69%, Iopamidol: 76%).Similar image quality for cardioangiography.
Diffusion Rate This compound diffuses more slowly, especially at higher concentrations.This compound diffuses more slowly.Minimal difference in diffusion.
Adverse Effects (Clinical) Tolerance for this compound was significantly better in one myelography study.Similar incidence of side effects in myelography (this compound: 29%, Iopamidol: 27%).No statistical differences in cardiac effects.
Vasorelaxant Effect This compound causes less vasorelaxation.Not directly compared in available results.Not directly compared in available results.

Table 2: Summary of Comparative Performance Data. This table summarizes findings from clinical studies comparing the imaging performance and physiological effects of this compound, Iohexol, and Iopamidol. It is important to note that these findings may not directly translate to ex vivo micro-CT performance for histological correlation.

Experimental Protocols

I. Tissue Preparation
  • Tissue Fixation: Immediately following excision, fix the tissue sample in 10% neutral buffered formalin (NBF) for a duration appropriate to the tissue size and type (typically 24-48 hours). Proper fixation is crucial for preserving tissue morphology.

  • Washing: After fixation, thoroughly wash the tissue sample in phosphate-buffered saline (PBS) to remove residual fixative.

II. Contrast Agent Staining
  • Reagent Preparation: Prepare the this compound staining solution at the desired iodine concentration (e.g., 240 mgI/mL or 300 mgI/mL).

  • Incubation: Immerse the tissue sample in the this compound solution. The incubation time will need to be optimized based on the tissue type and size. For dense tissues, a longer incubation period may be necessary to ensure complete and uniform penetration. Based on studies with Iohexol, incubation times can range from 1 hour to several days.

  • Equilibration: Gently agitate the sample during incubation to facilitate diffusion of the contrast agent.

III. Micro-CT Imaging
  • Sample Mounting: Mount the stained tissue sample in a sample holder, ensuring it is immobilized to prevent motion artifacts during scanning. The sample can be scanned while submerged in the contrast agent solution or after blotting excess solution.

  • Scan Parameter Optimization: Optimize the micro-CT scan parameters (voltage, current, exposure time, rotation step) to achieve the best possible image quality and contrast-to-noise ratio.

  • Image Acquisition: Perform the micro-CT scan to acquire the 3D dataset of the tissue structure.

IV. Post-Imaging Processing and Histology
  • De-staining (Optional but Recommended): To minimize potential interference with histological staining, de-stain the tissue by washing it in successive changes of PBS or a sodium thiosulfate solution until the solution remains clear.

  • Standard Histological Processing: Following de-staining, process the tissue through graded alcohols for dehydration, clear with xylene, and embed in paraffin wax.

  • Sectioning and Staining: Section the paraffin-embedded tissue at the desired thickness (e.g., 5 µm) and mount on microscope slides. Perform standard histological staining (e.g., Hematoxylin and Eosin - H&E) or immunohistochemistry as required for your research question.

  • Correlative Analysis: Co-register the 2D histological images with the 3D micro-CT data for a direct comparison and validation of the tissue structures enhanced by this compound.

Mandatory Visualization

Signaling Pathways and Cellular Interactions

Currently, there is limited specific information available regarding the direct impact of this compound on cellular signaling pathways in the context of histological analysis. The primary mechanism of action for iodinated contrast agents is the physical attenuation of X-rays due to the high atomic number of iodine. Cellular uptake of non-ionic contrast agents is generally low and occurs through passive diffusion. For nanoparticle-based contrast agents, uptake can occur via endocytosis.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for contrast-enhanced micro-CT and the logical relationship for comparing this compound to other agents.

experimental_workflow cluster_pre_imaging Pre-Imaging cluster_imaging Imaging cluster_post_imaging Post-Imaging & Histology cluster_analysis Analysis tissue_excision Tissue Excision fixation Fixation (e.g., 10% NBF) tissue_excision->fixation Preserve Morphology washing_pre Washing (PBS) fixation->washing_pre staining This compound Staining washing_pre->staining Enhance Contrast mounting Sample Mounting staining->mounting micro_ct Micro-CT Scanning mounting->micro_ct reconstruction 3D Reconstruction micro_ct->reconstruction Generate 3D Data destaining De-staining (Optional) micro_ct->destaining correlation Correlative Analysis reconstruction->correlation hist_processing Histological Processing destaining->hist_processing sectioning Sectioning & Staining (e.g., H&E) hist_processing->sectioning microscopy Microscopy sectioning->microscopy Validate Structures microscopy->correlation

Fig. 1: Experimental workflow for this compound-enhanced micro-CT and histological correlation.

logical_comparison cluster_properties Physicochemical Properties cluster_performance Performance Characteristics This compound This compound (Non-ionic, Dimeric) mol_weight Molecular Weight This compound->mol_weight Higher viscosity Viscosity This compound->viscosity Higher osmolality Osmolality This compound->osmolality Iso-osmolar monomers Alternative Agents (Non-ionic, Monomeric) monomers->mol_weight Lower monomers->viscosity Lower monomers->osmolality Low-osmolar diffusion Diffusion Rate mol_weight->diffusion viscosity->diffusion image_contrast Image Contrast diffusion->image_contrast hist_compatibility Histological Compatibility diffusion->hist_compatibility artifacts Potential for Artifacts image_contrast->artifacts

Fig. 2: Logical comparison of this compound with non-ionic monomeric contrast agents.

Discussion of Histological Correlation and Potential Artifacts

The primary advantage of using contrast-enhanced micro-CT is the ability to obtain high-resolution 3D anatomical information non-destructively, which can then be validated with traditional 2D histology. This correlative approach provides a more complete understanding of tissue microarchitecture.

However, it is important to be aware of potential artifacts that can be introduced by the contrast agent and the subsequent processing steps:

  • Tissue Shrinkage: Fixation and staining processes, particularly with higher concentrations of iodine, can cause tissue shrinkage. This should be considered when making quantitative measurements from the micro-CT data.

  • Incomplete Staining/De-staining: Incomplete penetration of the contrast agent can lead to heterogeneous enhancement, while residual iodine after de-staining may interfere with certain histological stains.

  • Histological Artifacts: The entire process, from tissue excision to slide mounting, can introduce artifacts such as tissue folds, tears, and fixation-related changes. Careful handling and adherence to optimized protocols are essential to minimize these. All iodine-containing contrast media have the potential to produce an inflammatory response in tissues.

Conclusion

This compound presents a viable option for contrast-enhanced micro-CT studies aimed at histological correlation. Its properties as a non-ionic, iso-osmolar, dimeric agent suggest it may offer different diffusion and tissue interaction profiles compared to more commonly used monomeric agents. While direct comparative data in the context of micro-CT is still emerging, the experimental framework provided in this guide, adapted from established protocols for similar agents, offers a solid starting point for researchers. Careful optimization of staining and imaging protocols will be key to achieving high-quality, correlative data for advancing research in drug development and life sciences.

References

Assessing the Diagnostic Accuracy of Iotrolan Imaging in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iotrolan with other common non-ionic iodinated contrast agents used in preclinical imaging. Due to a scarcity of direct comparative studies on the diagnostic accuracy of this compound in specific preclinical disease models, this document focuses on presenting available data on its physicochemical properties and physiological effects, alongside a standardized experimental protocol to enable researchers to conduct their own robust comparative assessments.

Comparative Analysis of Iodinated Contrast Agents

The selection of a contrast agent for preclinical imaging is a critical decision that can significantly impact image quality and the biological interpretation of results. This compound, a non-ionic, dimeric iodinated contrast agent, is often compared with non-ionic monomers such as Iohexol and Iomeprol. The key differentiating characteristics lie in their chemical structure, osmolality, and viscosity, which in turn influence their physiological effects.

Physicochemical Properties

The physicochemical properties of a contrast agent are fundamental to its performance and tolerability. This compound's dimeric structure results in a higher molecular weight and iodine concentration per molecule, allowing for an iso-osmolar solution at clinically relevant iodine concentrations.

PropertyThis compoundIohexolIomeprol
Molecular Weight ( g/mol ) 1626.24821.14777.09
Iodine Content (mg/mL) at 300 mgI/mL 300300300
Osmolality (mOsm/kg H₂O) at 300 mgI/mL ~290 (iso-osmolar)~690 (low-osmolar)~610 (low-osmolar)
Viscosity (mPa·s) at 37°C for 300 mgI/mL ~11.8~6.3~5.1
Chemical Structure Non-ionic, DimerNon-ionic, MonomerNon-ionic, Monomer
Preclinical Performance and Physiological Effects

While direct quantitative comparisons of diagnostic accuracy in preclinical models are limited, several studies have evaluated the performance and physiological impact of this compound in animal models. These studies provide valuable insights into its behavior in vivo.

Performance MetricThis compoundIohexol and Iomeprol (Monomers)Reference Animal Model
Vasorelaxation Showed significantly less vasorelaxation in isolated swine renal arteries compared to equimolar concentrations of Iohexol and Iomeprol.[1]Induced a greater vasorelaxant effect, attributed to both osmolarity and chemotoxicity.[1]Swine (in vitro)
Renal Tolerance In a study on beagle dogs, this compound's effect on creatinine clearance was intermediate between saline and the hyperosmolar diatrizoate.Not directly compared in this study, but hyperosmolar agents showed a significant decrease in creatinine clearance.Beagle Dogs
Myelography Image Quality In canine cisternal myelography, this compound provided superior radiographic quality from 45 minutes post-injection onwards compared to Iohexol.[2]Image quality degraded more rapidly over time compared to this compound.[2]Dogs
Arthrography Image Quality In a study on dogs, radiographs obtained 5 minutes after injection of this compound were significantly better than those obtained with iopromide.Not directly compared with this compound in this study.Dogs

Experimental Protocols for Comparative Assessment

To facilitate the direct comparison of this compound with other contrast agents in your specific preclinical model, the following generalized experimental protocol for contrast-enhanced micro-computed tomography (µCT) is provided.

General Protocol for Contrast-Enhanced µCT in a Rodent Tumor Model

1. Animal Preparation:

  • House animals in accordance with institutional guidelines.

  • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

  • Maintain the animal's body temperature using a heating pad.

  • Place a catheter in the tail vein for intravenous administration of the contrast agent.

2. Image Acquisition:

  • Acquire a pre-contrast µCT scan of the region of interest.

  • Administer a bolus injection of the contrast agent (e.g., this compound, Iohexol, or Iomeprol) via the tail vein catheter. The typical dosage for iodinated contrast agents in mice is around 100-200 µL.

  • Immediately following injection, initiate a dynamic µCT scan to capture the vascular phase.

  • Acquire subsequent scans at various time points (e.g., 2, 5, 15, and 30 minutes) to assess contrast enhancement and washout kinetics.

3. Image Analysis:

  • Reconstruct the µCT images using appropriate software.

  • Define regions of interest (ROIs) in the tumor tissue and a reference tissue (e.g., muscle).

  • Quantify the signal intensity (in Hounsfield Units, HU) within the ROIs at each time point.

  • Calculate parameters such as:

    • Peak Enhancement: The maximum increase in HU in the tumor.

    • Time to Peak: The time taken to reach peak enhancement.

    • Wash-in and Wash-out Rates: The rates of contrast accumulation and clearance.

    • Area Under the Curve (AUC): The total contrast enhancement over time.

4. Diagnostic Accuracy Assessment (if applicable):

  • If the imaging is used to detect or characterize lesions, correlate the imaging findings with histopathology.

  • Calculate diagnostic accuracy metrics such as:

    • Sensitivity: The ability of the test to correctly identify diseased animals.

    • Specificity: The ability of the test to correctly identify healthy animals.

    • Positive Predictive Value (PPV): The probability that an animal with a positive test result is actually diseased.

    • Negative Predictive Value (NPV): The probability that an animal with a negative test result is actually healthy.

    • Receiver Operating Characteristic (ROC) curve analysis: To determine the optimal threshold for distinguishing between diseased and healthy tissue.

Visualizing Experimental Workflows

Preclinical Contrast Agent Comparison Workflow

Caption: A generalized workflow for a preclinical study comparing different contrast agents.

Mechanism of Action for Iodinated Contrast Agents

G General Mechanism of Iodinated Contrast Agents in X-ray Imaging A Intravenous Administration of Iodinated Contrast Agent (e.g., this compound) B Distribution via Systemic Circulation A->B C Accumulation in Target Tissue (e.g., highly vascularized tumor) B->C E X-ray Attenuation by Iodine Atoms C->E D X-ray Source D->E X-ray Beam F Differential X-ray Absorption between Contrast-Enhanced Tissue and Surrounding Tissue E->F G Detector F->G H Image Reconstruction G->H I High-Contrast Image of Target Tissue H->I

Caption: The mechanism of action for iodinated contrast agents like this compound.

References

A Comparative Guide to Iotrolan for Quantitative Imaging Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iotrolan with other commonly used iodinated contrast agents for the validation and application of quantitative imaging biomarkers (QIBs). Given the limited recent experimental data on this compound for modern quantitative imaging applications, this guide focuses on a comparison of physicochemical properties and discusses their theoretical implications for QIBs, supplemented by available historical data.

Introduction to this compound and Quantitative Imaging

This compound (trade name Isovist) is a non-ionic, dimeric, iso-osmolar iodinated contrast agent.[1] Like other iodinated contrast media, its primary mechanism of action is the attenuation of X-rays due to the high atomic number of iodine, thereby increasing the contrast of tissues and vascular structures in imaging modalities such as computed tomography (CT).[2]

Quantitative imaging biomarkers are objective, measurable characteristics derived from medical images that can indicate normal biological processes, pathogenic processes, or a response to a therapeutic intervention. The choice of contrast agent can significantly impact the accuracy, repeatability, and reproducibility of QIBs. Key characteristics of a contrast agent that are crucial for quantitative imaging include its concentration-to-attenuation relationship, pharmacokinetics, and physicochemical properties like osmolality and viscosity.

Physicochemical Properties: A Comparative Analysis

The suitability of a contrast agent for quantitative imaging is heavily influenced by its chemical and physical properties. Here, we compare this compound with two widely used non-ionic, monomeric contrast agents: Iohexol and Iopamidol.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundIohexolIopamidolImplications for Quantitative Imaging
Molecular Structure Non-ionic, DimericNon-ionic, MonomericNon-ionic, MonomericDimeric structure contributes to iso-osmolality but also higher viscosity compared to monomers at similar iodine concentrations.[1]
Iodine Concentration (mg I/mL) 240, 300[3]140, 180, 240, 300, 350[4]200, 250, 300, 370Higher concentrations provide greater contrast enhancement, which can improve the signal-to-noise ratio of QIBs.
Osmolality (mOsm/kg H₂O at 37°C) ~290 (iso-osmolar)672 (at 300 mgI/mL)616 (at 300 mgI/mL)Iso-osmolality minimizes fluid shifts and physiological disturbances, potentially leading to more stable and reproducible measurements. It also enhances patient comfort.
Viscosity (cP at 37°C) 8.4 (at 300 mgI/mL)6.3 (at 300 mgI/mL)4.7 (at 300 mgI/mL)Higher viscosity can affect the injection rate and bolus shape, which is a critical factor in dynamic contrast-enhanced perfusion studies. It may also increase the risk of extravasation.
Protein Binding NegligibleLowNot specified, but generally low for non-ionic agentsLow protein binding ensures that the agent's distribution is primarily governed by fluid dynamics and tissue perfusion, which is desirable for most quantitative perfusion biomarkers.

Summary of Comparative Studies

The majority of direct comparative studies involving this compound were conducted in the late 1980s and early 1990s and focused on myelography and arthrography. These studies primarily assessed qualitative image quality and the incidence of adverse effects rather than quantitative imaging biomarkers.

Table 2: Summary of Historical Comparative Studies of this compound

Comparison Agent(s)ApplicationKey FindingsLimitations for QIBs
Iopamidol Lumbar MyelographyNo significant difference in contrast quality was found between this compound and Iopamidol.The assessment of image quality was qualitative and subjective. No quantitative metrics were reported.
Iohexol Lumbar MyelographyImage quality was rated as excellent or good in all but one examination for both agents. The duration of neck pain was significantly longer after myelography with Iohexol than with this compound.The study focused on safety and qualitative image assessment, not on parameters relevant to quantitative imaging.
Iohexol ArthrographyThis compound provided longer-lasting contrast density (over 40 minutes) and increased detail recognition compared to Iohexol.The endpoints were qualitative and specific to arthrography, with limited applicability to systemic QIBs.
Iohexol and Iopamidol Lumbar MyelographyThe incidence of side effects was similar for all three substances, and this compound did not offer specific imaging advantages in this application.This early study lacked quantitative analysis and focused on safety and general radiographic efficacy.
Iohexol and Iomeprol In vitro (swine renal arteries)This compound resulted in less vasorelaxation than Iohexol and Iomeprol, suggesting lower chemotoxicity.This was a preclinical, in vitro study focused on a specific physiological effect and not on imaging performance.

Experimental Protocols for Validation of a Quantitative Imaging Biomarker

While specific protocols for validating this compound as a QIB are not available in recent literature, the following outlines a general experimental workflow for validating any contrast agent for a quantitative imaging application, such as perfusion CT.

Objective: To validate the use of a contrast agent for quantifying tumor perfusion as a QIB.

1. Phantom Studies:

  • Purpose: To establish the relationship between the contrast agent concentration and CT attenuation (Hounsfield Units, HU) and to assess the stability and linearity of this relationship.
  • Method:
  • Prepare a phantom with compartments containing varying, known concentrations of the contrast agent.
  • Scan the phantom using the clinical CT scanner and the intended imaging protocol.
  • Measure the mean HU in each compartment and plot against the known concentrations.
  • Assess the linearity of the concentration-HU curve.

2. Preclinical In Vivo Studies:

  • Purpose: To evaluate the pharmacokinetics of the contrast agent and the repeatability of the QIB in a living system.
  • Method:
  • Use an animal tumor model.
  • Administer the contrast agent using a standardized injection protocol.
  • Perform dynamic contrast-enhanced CT (DCE-CT) of the tumor at multiple time points (e.g., baseline and after a short interval) to assess test-retest repeatability.
  • Calculate perfusion parameters (e.g., blood flow, blood volume, permeability-surface area product) using appropriate pharmacokinetic models.
  • Assess the repeatability of these parameters using metrics like the intraclass correlation coefficient (ICC) and coefficient of variation (CV).

3. Clinical Studies:

  • Purpose: To establish the reproducibility of the QIB across different patients and to correlate the QIB with clinical or histological endpoints.
  • Method:
  • Recruit a cohort of patients with the target disease.
  • Perform DCE-CT using the standardized protocol.
  • Calculate the perfusion QIBs.
  • Assess inter-patient variability and reproducibility.
  • Correlate the QIB values with histological markers of vascularity from biopsies or with clinical outcomes such as treatment response.

Visualizations

G cluster_0 Phase 1: Phantom Validation cluster_1 Phase 2: Preclinical In Vivo Repeatability cluster_2 Phase 3: Clinical Reproducibility & Correlation Phantom Preparation Phantom Preparation CT Scanning CT Scanning Phantom Preparation->CT Scanning Known Concentrations HU Measurement HU Measurement CT Scanning->HU Measurement Concentration vs. HU Curve Concentration vs. HU Curve HU Measurement->Concentration vs. HU Curve Linearity Assessment Animal Model Animal Model Concentration vs. HU Curve->Animal Model DCE-CT Scan 1 DCE-CT Scan 1 Animal Model->DCE-CT Scan 1 Baseline DCE-CT Scan 2 DCE-CT Scan 2 Animal Model->DCE-CT Scan 2 Test-Retest Perfusion Analysis 1 Perfusion Analysis 1 DCE-CT Scan 1->Perfusion Analysis 1 Repeatability Analysis Repeatability Analysis Perfusion Analysis 1->Repeatability Analysis Perfusion Analysis 2 Perfusion Analysis 2 DCE-CT Scan 2->Perfusion Analysis 2 Perfusion Analysis 2->Repeatability Analysis ICC & CV Calculation ICC & CV Calculation Repeatability Analysis->ICC & CV Calculation Patient Cohort Patient Cohort ICC & CV Calculation->Patient Cohort Clinical DCE-CT Clinical DCE-CT Patient Cohort->Clinical DCE-CT QIB Calculation QIB Calculation Clinical DCE-CT->QIB Calculation Reproducibility Assessment Reproducibility Assessment QIB Calculation->Reproducibility Assessment Correlation Analysis Correlation Analysis QIB Calculation->Correlation Analysis Clinical/Histological Endpoint Clinical/Histological Endpoint Clinical/Histological Endpoint->Correlation Analysis

Caption: Experimental Workflow for QIB Validation.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Raf Raf PKC->Raf Permeability Vascular Permeability Ca->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGF Signaling Pathway in Angiogenesis.

Conclusion

This compound's properties as a non-ionic, iso-osmolar, dimeric contrast agent are, in theory, advantageous for quantitative imaging by minimizing physiological disturbances. However, its higher viscosity compared to monomeric agents could present challenges for dynamic perfusion studies. The significant lack of recent, quantitative, comparative data for this compound makes it difficult to definitively recommend it for modern QIB applications over more commonly used and extensively studied agents like Iohexol and Iopamidol. Researchers and drug development professionals should consider the well-characterized profiles of these alternative agents. Should a situation arise where this compound is considered, a thorough validation following a protocol similar to the one outlined in this guide would be essential to ensure the reliability of the resulting quantitative imaging biomarkers.

References

Safety Operating Guide

Proper Disposal of Iotrolan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Iotrolan, an iodinated contrast agent, is crucial for maintaining laboratory safety and minimizing environmental impact. This guide provides a comprehensive overview of the recommended procedures for the disposal of unused this compound and associated contaminated materials in a research setting. Adherence to these guidelines is essential to prevent the release of iodine into wastewater systems and to ensure compliance with institutional and regulatory standards.

Prioritizing Environmental Safety: Disposal Hierarchy

The primary goal in the disposal of this compound is to prevent its entry into the aquatic environment. Iodinated contrast media are persistent in wastewater and can have ecotoxicological effects. Therefore, direct disposal of this compound solution down the sink is strongly discouraged. The recommended hierarchy for disposal is as follows:

  • Manufacturer-Sponsored Recycling Programs: The most environmentally responsible method for disposing of unused this compound is through recycling programs offered by the manufacturers of iodinated contrast media.

  • Incineration: For this compound waste that cannot be recycled, such as contaminated materials, incineration is the preferred method of disposal.

  • Hazardous Waste Landfill: If incineration is not available, disposal in a designated hazardous waste landfill is the next alternative.

Unused this compound Solution: Recycling and Disposal Protocols

For unused or expired this compound solutions, the following step-by-step procedures should be followed:

1. Participate in a Recycling Program:

Many manufacturers of iodinated contrast media, including GE Healthcare, Bayer, and Bracco, have established programs to collect and recycle unused contrast agents.[1][2][3][4][5] These programs facilitate the recovery of valuable iodine.

  • Action: Contact the manufacturer of your this compound product to inquire about their recycling programs. They will typically provide collection containers and instructions for the return of the unused product.

2. Disposal as Chemical Waste (If Recycling is Not an Option):

If a manufacturer's recycling program is not available, unused this compound should be disposed of as chemical waste in accordance with your institution's policies and local regulations.

  • Action:

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of non-hazardous pharmaceutical waste.

    • Based on available information, this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, institutional policies may vary.

    • The waste should be collected in a clearly labeled, sealed container. The label should identify the contents as "this compound waste for incineration."

    • Arrange for pickup and disposal by your institution's hazardous waste management service.

Disposal of Contaminated Materials

Laboratory materials that have come into contact with this compound, such as vials, syringes, personal protective equipment (PPE), and absorbent pads, must also be disposed of properly.

1. Segregation and Collection:

  • Action: All contaminated solid waste should be segregated from regular laboratory trash.

  • Action: Collect these materials in a designated, leak-proof container lined with a plastic bag. The container should be clearly labeled as "this compound Contaminated Waste for Incineration."

2. Disposal Method:

  • Action: The preferred method of disposal for contaminated materials is incineration. Incineration breaks down the organic components of the contrast agent, reducing its environmental impact.

  • Action: Contact your institution's EHS department to arrange for the collection and incineration of the contaminated waste.

Quantitative Data Summary

While specific quantitative data on this compound disposal is limited, the following table summarizes key information regarding the environmental impact and management of iodinated contrast media.

ParameterValue/InformationSource
Annual Global Use of Iodinated Contrast MediaOver 10 million liters
Primary Route of Environmental EntryPatient excretion into wastewater
Recommended Disposal for Unused ProductManufacturer recycling programs
Recommended Disposal for Contaminated WasteIncineration

Experimental Protocols

Currently, there are no standardized experimental protocols for the chemical neutralization of this compound in a laboratory setting prior to disposal. The focus of waste management is on segregation, collection, and proper terminal disposal through recycling or incineration.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste in a laboratory setting.

Iotrolan_Disposal_Workflow This compound Disposal Workflow cluster_start Start cluster_decision Waste Type cluster_recycling Recycling Pathway cluster_incineration Incineration Pathway cluster_contaminated Contaminated Materials start This compound Waste Generated is_unused_solution Unused this compound Solution? start->is_unused_solution recycling_available Manufacturer Recycling Program Available? is_unused_solution->recycling_available Yes collect_contaminated Segregate and Collect in Labeled Container is_unused_solution->collect_contaminated No (Contaminated Material) contact_manufacturer Contact Manufacturer for Collection recycling_available->contact_manufacturer Yes collect_for_incineration Collect in Labeled Container for Incineration recycling_available->collect_for_incineration No contact_ehs Contact EHS for Disposal collect_for_incineration->contact_ehs incinerate_contaminated Dispose via Incineration through EHS collect_contaminated->incinerate_contaminated

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iotrolan
Reactant of Route 2
Iotrolan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.